molecular formula C24H21NO4 B12409103 Fmoc-Phe-OH-13C6

Fmoc-Phe-OH-13C6

Cat. No.: B12409103
M. Wt: 393.4 g/mol
InChI Key: SJVFAHZPLIXNDH-STVFMNLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe-OH-13C6 is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,16+1

InChI Key

SJVFAHZPLIXNDH-STVFMNLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Phe-OH-13C6: Synthesis, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Phe-OH-13C6, a critical reagent in modern proteomics and drug development. It details its chemical properties, primary applications, and provides in-depth experimental protocols for its use in synthesizing isotopically labeled peptide standards and their subsequent application in quantitative mass spectrometry.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled amino acid derivative. Let's break down its nomenclature to understand its structure and function:

  • Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the alpha-amino group of the amino acid. In Solid-Phase Peptide Synthesis (SPPS), the Fmoc group prevents unwanted reactions at the amino terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. Its removal is a key step in the iterative cycle of peptide synthesis.

  • Phe-OH (Phenylalanine): This is the amino acid phenylalanine, which possesses a benzyl side chain.

  • 13C6: This indicates that the six carbon atoms within the phenyl ring of the phenylalanine side chain are the stable, non-radioactive isotope carbon-13 (¹³C), instead of the naturally more abundant carbon-12 (¹²C).

This isotopic labeling makes any peptide synthesized with this compound "heavy" compared to its natural, "light" counterpart. This mass difference is the cornerstone of its primary application.

Primary Use: A Gold Standard for Quantitative Proteomics

The principal application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for highly accurate and precise protein quantification by mass spectrometry (MS).[1][2][3] This technique, often referred to as Stable Isotope Dilution (SID), is a gold standard in quantitative proteomics.[3]

The workflow involves synthesizing a peptide that is identical in sequence to a target peptide from a protein of interest, but with one or more amino acids, in this case, phenylalanine, being isotopically labeled. This "heavy" peptide is then spiked in a known concentration into a biological sample (e.g., cell lysate, plasma) at an early stage of the sample preparation process.

Because the heavy standard is chemically identical to the endogenous "light" peptide, it experiences the same processing, including enzymatic digestion, sample cleanup, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the light and heavy peptides equally. By comparing the signal intensities of the heavy and light peptide peaks in the mass spectrum, the absolute or relative quantity of the endogenous peptide, and by extension its parent protein, can be determined with high accuracy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its unlabeled counterpart for easy comparison.

PropertyThis compoundFmoc-Phe-OH (Unlabeled)
Molecular Formula C₁₈¹³C₆H₂₁NO₄C₂₄H₂₁NO₄
Molecular Weight ~393.38 g/mol ~387.43 g/mol
CAS Number 446276-60-435661-40-6
Appearance White to off-white solidWhite to off-white solid
Chemical Purity (Typical) ≥98% (HPLC)≥99.0% (HPLC)
Isotopic Enrichment ≥99 atom % ¹³CNot Applicable
Solubility and StorageRecommendation
Solubility Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[2] Also soluble in DMSO.[4]
Stock Solution Preparation Can be prepared in DMF at concentrations such as 100 mM and stored at 4°C for short-term use.[5] For longer-term storage, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[4][6]
Storage of Solid Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. For long-term storage, -20°C is recommended.[6]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide

This protocol outlines the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Incorporation of this compound):

    • Prepare the coupling solution: In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6-8 equivalents of DIEA.

    • Alternatively, for DIC/Oxyma, pre-activate by dissolving 3-4 equivalents of this compound and 3-4 equivalents of Oxyma in DMF, then add 3-4 equivalents of DIC.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final labeled peptide by mass spectrometry.

Protocol for Protein Quantification using the Synthesized ¹³C-Labeled Peptide Standard

This protocol describes a general workflow for using the synthesized heavy peptide as an internal standard for absolute quantification of a target protein in a complex biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized and purified ¹³C-labeled peptide internal standard (quantified by amino acid analysis)

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Lyse cells or prepare the biological sample to extract proteins.

    • Determine the total protein concentration of the sample (e.g., by BCA assay).

  • Spiking of Internal Standard:

    • To a known amount of total protein from your sample, add a precise amount of the purified and quantified ¹³C-labeled peptide internal standard. The amount to spike will depend on the expected abundance of the target protein and should be optimized.

  • Denaturation, Reduction, and Alkylation:

    • Denature the proteins in the sample by adding denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37-56°C for 1 hour.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30-45 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 2 M to ensure trypsin activity.

    • Add trypsin at a specific enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid.

    • Desalt and concentrate the peptide mixture using SPE cartridges.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) that specifically monitors for the precursor and fragment ions of both the light (endogenous) and heavy (internal standard) peptides.

  • Data Analysis:

    • Integrate the peak areas of the light and heavy peptide chromatograms.

    • Calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.

    • Using the known concentration of the spiked internal standard, calculate the absolute concentration of the endogenous peptide in the original sample.

    • Relate the peptide concentration back to the protein concentration.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash2 Wash (DMF) coupling->wash2 wash1->coupling repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified 13C-Labeled Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

quant_proteomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results sample Biological Sample (e.g., Cell Lysate) spike Spike in Known Amount of 13C-Labeled Peptide Standard sample->spike denature Denaturation, Reduction, and Alkylation spike->denature digest Tryptic Digestion denature->digest cleanup Sample Cleanup (SPE) digest->cleanup lcms LC-MS/MS Analysis (Targeted Method) cleanup->lcms data_analysis Data Analysis lcms->data_analysis ratio Calculate Peak Area Ratio (Light / Heavy) data_analysis->ratio quant Absolute Quantification of Target Protein ratio->quant

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide internal standard.

signaling_pathway_analysis cluster_experiment Experimental Conditions cluster_quant_proteomics Quantitative Proteomics Workflow cluster_data_analysis Data Analysis control Control Cells quant_proc Protein Extraction, Digestion, and LC-MS/MS with Labeled Standards control->quant_proc treatment Treated Cells (e.g., Drug Exposure) treatment->quant_proc protein_quant Protein Identification and Quantification quant_proc->protein_quant pathway_analysis Bioinformatics Pathway Analysis protein_quant->pathway_analysis result Identification of Perturbed Signaling Pathways (e.g., mTOR, MAPK) pathway_analysis->result

Caption: Logical relationship for studying signaling pathways using quantitative proteomics.

References

An In-depth Technical Guide to Fmoc-Phe-OH-13C6: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆), a stable isotope-labeled amino acid crucial for advancements in proteomics, biomolecular NMR, and peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and key experimental applications of this compound.

Chemical Structure and Properties

Fmoc-Phe-OH-¹³C₆ is a derivative of the essential amino acid L-phenylalanine. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino nitrogen and is isotopically labeled with Carbon-13 (¹³C) at all six carbon atoms of the phenyl ring. This specific labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications.

The structure of Fmoc-Phe-OH-¹³C₆ is visualized in the diagram below.

chemical_structure cluster_phe Phenylalanine-¹³C₆ Backbone cluster_fmoc Fmoc Group C_alpha α-C C_beta β-C C_alpha->C_beta C_carboxyl COOH C_alpha->C_carboxyl H_alpha H C_alpha->H_alpha H_beta1 H C_beta->H_beta1 H_beta2 H C_beta->H_beta2 phenyl_ring ¹³C₆-Phenyl Ring C_beta->phenyl_ring N_amino N N_amino->C_alpha H_amino H N_amino->H_amino Fmoc_group Fmoc Group Fmoc_group->N_amino Amide Bond spss_workflow start Start with Resin Support resin_swelling 1. Resin Swelling (e.g., in DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (e.g., 20% piperidine in DMF) resin_swelling->fmoc_deprotection washing1 3. Washing (e.g., DMF, IPA) fmoc_deprotection->washing1 coupling 5. Coupling to Resin washing1->coupling amino_acid_activation 4. Activation of Fmoc-Phe-OH-¹³C₆ (e.g., with HCTU/DIPEA) amino_acid_activation->coupling washing2 6. Washing coupling->washing2 repeat Repeat Steps 2-6 for subsequent amino acids washing2->repeat final_deprotection 7. Final Fmoc Deprotection repeat->final_deprotection cleavage 8. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation 9. Peptide Precipitation (e.g., cold ether) cleavage->precipitation purification 10. Purification (e.g., HPLC) precipitation->purification analysis 11. Analysis (e.g., Mass Spectrometry) purification->analysis silac_workflow cluster_labeling Cell Culture & Labeling cell_culture1 Control Cell Population (Light Medium, e.g., ¹²C-Arg/Lys) mix_cells Combine Cell Populations (1:1 ratio) cell_culture1->mix_cells cell_culture2 Experimental Cell Population (Heavy Medium, e.g., ¹³C-Arg/Lys) cell_culture2->mix_cells cell_lysis Cell Lysis & Protein Extraction mix_cells->cell_lysis protein_digestion Protein Digestion (e.g., with Trypsin) cell_lysis->protein_digestion peptide_fractionation Peptide Fractionation (e.g., Liquid Chromatography) protein_digestion->peptide_fractionation ms_analysis Mass Spectrometry Analysis (LC-MS/MS) peptide_fractionation->ms_analysis data_analysis Data Analysis (Identify peptide pairs, quantify peak intensities) ms_analysis->data_analysis quantification Relative Protein Quantification data_analysis->quantification

A Technical Guide to Fmoc-L-Phenylalanine (¹³C₆): Properties, Synthesis, and Applications in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆), a stable isotope-labeled amino acid crucial for advancements in quantitative proteomics and drug development. This document details its molecular properties, outlines key experimental protocols for its use in solid-phase peptide synthesis (SPPS), and describes its application in mass spectrometry-based proteomics.

Core Molecular Data

Fmoc-Phe-OH and its ¹³C₆ isotopologue are foundational reagents in peptide chemistry. The incorporation of six ¹³C atoms into the phenyl ring of phenylalanine provides a distinct mass shift, enabling its use as an internal standard for accurate quantification in mass spectrometry.

PropertyFmoc-L-Phenylalanine (Fmoc-Phe-OH)Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆)
Molecular Formula C₂₄H₂₁NO₄C₁₈(¹³C)₆H₂₁NO₄
Molecular Weight 387.43 g/mol [1][2][3]393.38 g/mol [4][5]
Appearance White to off-white solidWhite solid
Primary Application Solid-Phase Peptide Synthesis (SPPS)[6]Quantitative Proteomics, Biomolecular NMR[4]

Experimental Protocols

The primary application of Fmoc-Phe-OH-¹³C₆ is in the synthesis of isotope-labeled peptides for use in quantitative proteomics. Below are detailed protocols for the key steps in this process.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides on a solid support involves a cyclical process of deprotection, activation, and coupling, followed by cleavage from the resin and purification.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the standard choice.[7]

  • Protocol:

    • Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[7]

    • Place the resin in a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature.[7] This process increases the surface area of the resin, making the reactive sites more accessible.

    • After swelling, drain the DMF.

The Fmoc protecting group is removed from the N-terminus of the growing peptide chain under basic conditions, typically using piperidine.[1][8]

  • Protocol:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[6]

    • Agitate the mixture at room temperature for 15-30 minutes.[6]

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

Fmoc_Deprotection Fmoc_Peptide Fmoc-Peptide-Resin Piperidine Add 20% Piperidine in DMF Fmoc_Peptide->Piperidine Free_Amine H₂N-Peptide-Resin Piperidine->Free_Amine DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct

Figure 2: Fmoc deprotection mechanism using piperidine.

The next Fmoc-protected amino acid (in this case, Fmoc-Phe-OH-¹³C₆) is activated and coupled to the newly exposed N-terminus of the peptide chain.

  • Protocol:

    • Dissolve 3-5 equivalents of Fmoc-Phe-OH-¹³C₆ and a suitable activating agent (e.g., HBTU, HATU) in DMF.[7]

    • Add an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the amino acid solution.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[6]

    • Wash the resin with DMF to remove excess reagents and byproducts.

This cycle of deprotection, washing, and coupling is repeated for each amino acid in the desired peptide sequence.

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

  • Protocol:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used. A common cocktail is trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[9]

    • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 1-3 hours.[2][9]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.[2]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

Application in Quantitative Proteomics

Peptides synthesized with Fmoc-Phe-OH-¹³C₆ are primarily used as internal standards in quantitative proteomics experiments, often employing a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach.[10][11][12] This method allows for the accurate comparison of protein abundance between different cell populations.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Control Cells (Light Amino Acids) Combine Combine Cell Lysates Light_Culture->Combine Heavy_Culture Treated Cells (Heavy Amino Acids, e.g., ¹³C₆-Phe) Heavy_Culture->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 3: A simplified workflow for a SILAC-based quantitative proteomics experiment.
Mass Spectrometry Analysis of Labeled Peptides

The prepared peptide samples, containing both the "light" (natural isotope abundance) and "heavy" (¹³C₆-labeled) peptides, are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol:

    • Peptide Separation: The complex peptide mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

    • Mass Spectrometry: The eluted peptides are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.[14][15]

    • Data Acquisition: The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan) and fragmentation spectra of selected peptides (MS/MS scan).[13]

    • Quantification: In the MS1 scan, the "light" and "heavy" forms of a given peptide will appear as a pair of peaks separated by a specific mass difference (in this case, approximately 6 Da for a peptide containing one ¹³C₆-phenylalanine). The relative abundance of the protein in the two samples is determined by the ratio of the intensities of these two peaks.

    • Identification: The MS/MS spectra are used to determine the amino acid sequence of the peptides, which in turn identifies the protein from which they originated.[14]

The use of stable isotope-labeled internal standards like those synthesized with Fmoc-Phe-OH-¹³C₆ minimizes experimental variability and allows for highly accurate and reproducible quantification of changes in protein expression, providing valuable insights for researchers in various fields, including drug discovery and disease biomarker identification.[16][17]

References

Unlocking Cellular Secrets: A Technical Guide to the Applications of Fmoc-¹³C₆-Phenylalanine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tewksbury, MA – November 13, 2025 – In the intricate world of scientific research and drug development, precision is paramount. The ability to track, quantify, and characterize biomolecules at the atomic level provides researchers with unparalleled insights into complex biological processes. Fmoc-¹³C₆-phenylalanine, a stable isotope-labeled amino acid, has emerged as a powerful tool in this pursuit, enabling significant advancements in proteomics, structural biology, and the development of novel therapeutics. This technical guide delves into the core applications of Fmoc-¹³C₆-phenylalanine, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, complete with experimental protocols and data presentation.

Introduction: The Power of Stable Isotope Labeling

Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of Fmoc-¹³C₆-phenylalanine, the six carbon atoms of the phenylalanine ring are replaced with their ¹³C counterparts. This subtle change in mass does not alter the chemical properties of the amino acid, allowing it to be seamlessly incorporated into peptides and proteins through standard synthesis or biosynthetic pathways. The ¹³C label, however, provides a distinct signature that can be detected by sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to differentiate labeled molecules from their unlabeled counterparts, paving the way for a host of powerful applications.[1]

Fmoc-¹³C₆-phenylalanine is particularly valuable due to the ubiquitous presence of phenylalanine in proteins and its critical role in protein structure and function. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly applicable in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[2][3]

Core Applications of Fmoc-¹³C₆-Phenylalanine

The unique properties of Fmoc-¹³C₆-phenylalanine have led to its widespread adoption in several key areas of research:

  • Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, ¹³C₆-phenylalanine-labeled peptides allow for the precise and accurate quantification of protein expression levels between different biological samples.[4] This is crucial for understanding disease mechanisms, identifying biomarkers, and assessing drug efficacy.

  • Structural Biology: In NMR spectroscopy, the ¹³C label provides an additional probe to elucidate the three-dimensional structure and dynamics of proteins and peptides.[5] This information is vital for understanding protein function and for rational drug design.

  • Drug Development: Incorporating ¹³C₆-phenylalanine into peptide-based drug candidates allows for detailed pharmacokinetic and metabolic studies.[6] Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of these drugs with high precision.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained in experiments utilizing Fmoc-¹³C₆-phenylalanine and other ¹³C-labeled amino acids.

Table 1: Isotopic Labeling Efficiency in E. coli Expression Systems

PrecursorE. coli StrainLabeling Efficiency (%)Reference
[U-¹³C]-GlucoseG1655CGSC>95[7]
3-¹³C PyruvateXjB(DE3)~37 (for Phe δ-carbon)[8]
3-¹³C Pyruvate & 4-¹³C ErythroseXjB(DE3)~70 (for Phe δ-carbons)[8]
¹³C₆-Phenylalanine (in auxotroph)Various>98Assumed based on auxotrophy

Note: Labeling efficiency can be influenced by the specific expression system, culture media, and the metabolic state of the cells.

Table 2: Quantitative Proteomics Data using SILAC

ProteinCondition A (Light)Condition B (Heavy)Fold Change (Heavy/Light)p-valueReference
Protein X1.002.502.5<0.05[9]
Protein Y1.000.500.5<0.05[9]
Protein Z1.001.051.05>0.05[9]

Note: This table presents a representative example of data from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment. Fmoc-¹³C₆-phenylalanine can be used to synthesize the heavy peptides for use as internal standards in targeted proteomics.

Table 3: NMR Chemical Shift Perturbations Upon Ligand Binding

ResidueFree State ¹H Chemical Shift (ppm)Free State ¹³C Chemical Shift (ppm)Bound State ¹H Chemical Shift (ppm)Bound State ¹³C Chemical Shift (ppm)Combined Chemical Shift Perturbation (ppm)Reference
Phe-47 (Ring Cδ)7.35130.27.45130.80.18[10][11]
Phe-82 (Ring Cε)7.28129.57.29129.50.01[10][11]

Note: This is a hypothetical example illustrating how chemical shift perturbation (CSP) mapping using ¹³C-labeled phenylalanine can identify binding interfaces. The combined chemical shift perturbation is calculated as [(Δδ¹H)² + (α * Δδ¹³C)²]⁰.⁵, where α is a scaling factor.

Experimental Protocols

Detailed methodologies for the key experiments involving Fmoc-¹³C₆-phenylalanine are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-¹³C₆-phenylalanine into a peptide chain.

Materials:

  • Fmoc-¹³C₆-phenylalanine

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[2]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • Dissolve Fmoc-¹³C₆-phenylalanine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy of ¹³C-Labeled Proteins

This protocol provides a general workflow for acquiring a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum of a protein labeled with ¹³C-phenylalanine.

Materials:

  • Purified ¹³C-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Concentrate the protein sample to a suitable concentration (typically 0.1-1 mM).

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock on the D₂O signal and shim the magnetic field.

  • Acquisition of ¹H-¹³C HSQC Spectrum:

    • Load a standard HSQC pulse sequence (e.g., hsqcetf3gpsi).[12]

    • Set the spectral widths for both ¹H and ¹³C dimensions to cover the expected chemical shift ranges.

    • Optimize acquisition parameters such as the number of scans and relaxation delays.

    • Acquire the 2D data.[13]

  • Data Processing:

    • Process the raw data using software such as NMRPipe or TopSpin.

    • Apply window functions, Fourier transform, and phase correction.

  • Data Analysis:

    • Analyze the resulting 2D spectrum to identify cross-peaks corresponding to ¹H-¹³C correlations in the phenylalanine rings.

    • Compare spectra of the protein in the free and ligand-bound states to identify chemical shift perturbations.[10]

Mass Spectrometry for Quantitative Proteomics

This protocol describes a general workflow for a targeted quantitative proteomics experiment using a ¹³C₆-phenylalanine-labeled peptide as an internal standard.

Materials:

  • Biological samples (e.g., cell lysates)

  • Synthesized ¹³C₆-phenylalanine-labeled peptide standard

  • Trypsin

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Lyse cells and quantify total protein concentration.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Spiking of Internal Standard: Add a known amount of the ¹³C₆-phenylalanine-labeled peptide standard to each digested sample.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluting peptides by tandem mass spectrometry.

    • Use a targeted method (e.g., Parallel Reaction Monitoring - PRM) to specifically measure the intensity of the light (endogenous) and heavy (labeled standard) versions of the target peptide.

  • Data Analysis:

    • Extract the peak areas for the light and heavy peptide precursors or their fragments.

    • Calculate the ratio of the light to heavy peak areas.

    • Use this ratio to determine the absolute or relative quantity of the target protein in the original sample.[14]

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-¹³C₆-Phe, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide ¹³C-Labeled Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-labeled peptide.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Protein ¹³C-Labeled Protein Spectrometer NMR Spectrometer Protein->Spectrometer HSQC ¹H-¹³C HSQC Experiment Spectrometer->HSQC Processing Data Processing (Fourier Transform, Phasing) HSQC->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis Interpretation Structural Interpretation (CSP Mapping) Analysis->Interpretation

Caption: Workflow for NMR analysis of a ¹³C-labeled protein.

MS_Workflow cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Lysis Lysis & Digestion Sample->Lysis Spike Spike-in ¹³C-Peptide Standard Lysis->Spike LC Liquid Chromatography Spike->LC MS Mass Spectrometry LC->MS Extraction Peak Area Extraction (Light & Heavy Peptides) MS->Extraction Quantification Ratio Calculation & Quantification Extraction->Quantification Result Protein Abundance Quantification->Result

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide standard.

Conclusion: A Versatile Tool for Modern Research

Fmoc-¹³C₆-phenylalanine is a versatile and indispensable tool for researchers seeking to unravel the complexities of biological systems. Its applications in quantitative proteomics, structural biology, and drug development provide a level of detail and precision that was previously unattainable. As analytical technologies continue to advance, the demand for high-quality, isotopically labeled compounds like Fmoc-¹³C₆-phenylalanine is set to grow, promising even more profound discoveries in the years to come.

References

In-Depth Technical Guide: PF-03084014 (Nirogacestat)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 446276-60-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-03084014, also known as Nirogacestat, is a potent, selective, reversible, and non-competitive small molecule inhibitor of γ-secretase.[1][2] Aberrant regulation of the Notch signaling pathway is implicated in the tumorigenesis of various cancers.[1][3] The proteolytic cleavage of the Notch intracellular domain (NICD) by γ-secretase is a critical step in Notch-dependent nuclear signaling, making γ-secretase an attractive therapeutic target.[1][2] PF-03084014 has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and advanced solid tumors, including desmoid tumors.[1][4][5] This document provides a comprehensive overview of the scientific literature on PF-03084014, with a focus on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action: Inhibition of Notch Signaling

PF-03084014 exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of the Notch receptor, thereby blocking the release of the Notch intracellular domain (NICD).[1][2] Consequently, the translocation of NICD to the nucleus and the subsequent transcription of Notch target genes, such as Hes-1 and c-Myc, are downregulated.[1][2][6] This disruption of the Notch signaling cascade leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on this pathway for their proliferation and survival.[1][2]

Signaling Pathway Diagram

Notch_Signaling_Pathway_Inhibition_by_PF-03084014 Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase NICD NICD (Notch Intracellular Domain) Gamma_Secretase->NICD Releases NICD_nucleus NICD NICD->NICD_nucleus Translocation CSL CSL NICD_nucleus->CSL Transcription_Complex Transcription Complex NICD_nucleus->Transcription_Complex CSL->Transcription_Complex Target_Genes Target Genes (Hes-1, c-Myc) Transcription_Complex->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis PF_03084014 PF-03084014 (Nirogacestat) PF_03084014->Gamma_Secretase Inhibits

Caption: Inhibition of the Notch signaling pathway by PF-03084014.

Quantitative Data Summary

Table 1: In Vitro Activity of PF-03084014
Assay TypeCell Line/SystemEndpointIC50 ValueReference
Cell-free γ-secretase assay-Aβ production6.2 nM[6]
Notch receptor cleavageHPB-ALLNICD reduction13.3 nM[6]
Notch target gene expressionHPB-ALLHes-1 downregulation<1 nM[6]
Notch target gene expressionHPB-ALLc-Myc downregulation10 nM[6]
Cell Growth InhibitionHPB-ALLApoptosis/Cell cycle arrest30-100 nM[6]
Cell Growth InhibitionDND-41Apoptosis/Cell cycle arrest30-100 nM[6]
Cell Growth InhibitionTALL-1Apoptosis/Cell cycle arrest30-100 nM[6]
Cell Growth InhibitionSup-T1Apoptosis/Cell cycle arrest30-100 nM[6]
ProliferationHUVECs-0.5 µM[6]
Lumen formationHUVECs-50 nM[6]
MigrationMX1-1 µM (95% inhibition)[6]
Table 2: In Vivo Antitumor Efficacy of PF-03084014
Animal ModelTumor TypeDose and ScheduleKey FindingsReference
HPB-ALL xenograftT-ALL200 mg/kg single dose~80% maximal NICD inhibition[6]
HPB-ALL xenograftT-ALL150 mg/kg~92% maximal tumor growth inhibition[6]
HCC1599 xenograftBreast Cancer120 mg/kgInduction of apoptosis, reduced proliferation and metastasis[6]
Table 3: Clinical Trial Data for PF-03084014
PhasePatient PopulationDoseKey OutcomesReference
Phase IAdvanced solid tumors20-330 mg BIDMTD: 220 mg BID; RP2D: 150 mg BID; 1 CR (thyroid cancer), 5/7 PR (desmoid tumor)[4][7]
Phase IIDesmoid tumors150 mg BID71.4% objective response rate in evaluable patients[4][5]

Experimental Protocols

Cell-Free γ-Secretase Assay
  • Objective: To determine the in vitro inhibitory activity of PF-03084014 on γ-secretase.

  • Methodology: A cell-free assay for Aβ production was performed using detergent-solubilized membranes derived from HeLa cells.[8] A DNA fragment encoding amino acids 596-695 of the 695-aa isoform of APP (APP695) with a C-terminal Flag sequence is generated and inserted into a prokaryotic expression vector.[6] The resulting protein is used as a substrate for the γ-secretase present in the HeLa cell membrane preparation. The assay measures the production of amyloid-β (Aβ) peptide in the presence of varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of PF-03084014 that inhibits 50% of the γ-secretase activity.[6]

Cellular Notch Cleavage Assay
  • Objective: To assess the effect of PF-03084014 on Notch receptor cleavage in a cellular context.

  • Methodology: HPB-ALL cells, which have mutations in Notch1, are treated with various concentrations of PF-03084014.[6] Following treatment, cell lysates are prepared and subjected to Western blot analysis using an antibody specific for the Notch intracellular domain (NICD). The reduction in NICD levels is quantified to determine the cellular IC50 for Notch cleavage inhibition.[6][9]

Cell Growth Inhibition and Apoptosis Assays
  • Objective: To evaluate the effect of PF-03084014 on the growth and survival of T-ALL cell lines.

  • Methodology:

    • Cell Culture: Human T-ALL cell lines (HPB-ALL, DND-41, TALL-1, and Sup-T1) are cultured in appropriate media.[6]

    • Treatment: Cells are treated with a range of concentrations of PF-03084014 for 7 days.[1]

    • Cell Cycle Analysis: Cell cycle distribution is analyzed by propidium iodide (PI) staining of DNA content followed by flow cytometry.[3] An increase in the G0/G1 population indicates cell cycle arrest.[3]

    • Apoptosis Measurement: Apoptosis is measured by flow cytometry using FITC-labeled Annexin V staining.[3] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis.

    • Western Blot for Apoptosis Markers: Cell lysates are analyzed by Western blotting for the presence of cleaved PARP and activated caspase-3, which are markers of apoptosis.[3][6]

Xenograft Tumor Model Studies
  • Objective: To determine the in vivo antitumor efficacy of PF-03084014.

  • Methodology:

    • Animal Model: Athymic nude mice are used for the study.[9]

    • Tumor Implantation: HPB-ALL cells are implanted subcutaneously into the flanks of the mice.[9]

    • Treatment: Once tumors reach a specified volume, mice are treated orally with PF-03084014 or vehicle control.[9] Dosing schedules can be continuous or intermittent (e.g., 7 days on/7 days off) to manage potential gastrointestinal toxicity.[1]

    • Tumor Measurement: Tumor volume is measured regularly using calipers.[9]

    • Pharmacodynamic Analysis: At the end of the study, tumors are harvested and analyzed by Western blot for NICD levels and by immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Free_Assay Cell-Free γ-Secretase Assay Cellular_Assay Cellular Notch Cleavage Assay Cell_Free_Assay->Cellular_Assay Data_Table_1 Table 1: In Vitro Activity Cell_Free_Assay->Data_Table_1 IC50 Data Cell_Growth_Assay Cell Growth & Apoptosis Assays Cellular_Assay->Cell_Growth_Assay Cellular_Assay->Data_Table_1 IC50 Data Xenograft_Model Xenograft Tumor Model Cell_Growth_Assay->Xenograft_Model Cell_Growth_Assay->Data_Table_1 IC50 Data Phase_I Phase I Trial (Dose Escalation, Safety) Xenograft_Model->Phase_I Data_Table_2 Table 2: In Vivo Efficacy Xenograft_Model->Data_Table_2 Efficacy Data Phase_II Phase II Trial (Efficacy in Desmoid Tumors) Phase_I->Phase_II Data_Table_3 Table 3: Clinical Data Phase_I->Data_Table_3 Clinical Data Phase_II->Data_Table_3 Clinical Data Start Compound PF-03084014 Start->Cell_Free_Assay

Caption: A logical workflow of the preclinical and clinical evaluation of PF-03084014.

References

Solubility of Fmoc-Phe-OH-13C6 in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Fmoc-Phe-OH-¹³C₆ in Common Laboratory Solvents

Introduction

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Fmoc-Phe-OH in various solvents and solvent systems. This data is crucial for preparing stock solutions and reaction mixtures.

Solvent/Solvent SystemConcentrationMolarity (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[2]258.11[2]Requires sonication; hygroscopic DMSO can impact solubility[2].
Dimethyl Sulfoxide (DMSO)≥ 38.7 mg/mL[3]≥ 100-
Ethanol (EtOH)≥ 9.42 mg/mL[3]≥ 24.3Requires sonication[3].
Dimethylformamide (DMF)"clearly soluble" at 0.5 M[4][5]500-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]≥ 6.45Clear solution is formed[2].
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]≥ 6.45Clear solution is formed[2].

Qualitative Solubility Information

Fmoc-Phe-OH is generally described as a white to off-white crystalline powder.[6][7] It is considered to be a highly hydrophobic compound.[6][8]

  • Good Solubility:

    • Dimethylformamide (DMF)[6][8]

    • N-Methyl-2-pyrrolidone (NMP)[6][8]

    • Acetone[9]

  • Slight/Sparingly Soluble:

    • Chloroform[10]

    • Dichloromethane (DCM)[9]

    • Ethyl Acetate[9]

Experimental Protocols

General Protocol for Determining Solubility

While a specific, detailed experimental protocol for determining the solubility of Fmoc-Phe-OH was not found in the searched literature, a general and widely accepted method for determining the solubility of a solid compound in a given solvent is as follows:

  • Preparation: Add a known, excess amount of the solid Fmoc-Phe-OH to a known volume of the solvent in a sealed vial at a constant temperature.

  • Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Sonication can be used to aid in the initial dispersion.[2][3]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved Fmoc-Phe-OH in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Phe-OH-¹³C₆ is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis. The general workflow for this process is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Swell Swell Resin (in DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Phe-OH-¹³C₆ + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification FinalPeptide Final ¹³C₆-Labeled Peptide Purification->FinalPeptide

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆), an isotopically labeled amino acid derivative crucial for peptide synthesis and mass spectrometry-based proteomics. Adherence to these guidelines is critical to ensure the compound's stability, purity, and performance in sensitive research applications.

Overview of Fmoc-Phe-OH-¹³C₆

Fmoc-Phe-OH-¹³C₆ is a protected amino acid where the phenyl ring contains six ¹³C atoms. This isotopic labeling makes it an invaluable tool for use as an internal standard in quantitative mass spectrometry and for biomolecular NMR studies. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for solid-phase peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain. Given its application in highly sensitive analytical techniques, maintaining the isotopic and chemical purity of this reagent is paramount.

Recommended Storage Conditions

The stability of Fmoc-Phe-OH-¹³C₆ is dependent on temperature, moisture, and light exposure. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solvent-dissolved forms, based on data for the ¹³C₆ labeled and related Fmoc-Phe-OH compounds.

Table 1: Summary of Recommended Storage Conditions

FormTemperatureDurationAdditional Requirements
Solid (Powder) +2°C to +8°C -Store desiccated and protected from light.[1]
Solid (Powder)-20°C3 yearsGeneral recommendation for unlabeled Fmoc-Phe-OH.[2]
Solid (Powder)+4°C2 yearsGeneral recommendation for unlabeled Fmoc-Phe-OH.[2]
In Solvent -80°C 6 months Recommended for stock solutions.[2][3]
In Solvent-20°C1 monthRecommended for stock solutions.[2][3]

For Fmoc-Phe-OH-¹³C₆, the most specific recommendation for the solid form is refrigeration (+2°C to +8°C) under dry and dark conditions[1]. While deeper freezing (-20°C) is common for unlabeled amino acid derivatives, adherence to the manufacturer's specification for the labeled compound is advised.

Experimental Protocols and Handling

While detailed experimental protocols for stability testing are not publicly available, the following handling and reconstitution procedures are based on best practices derived from supplier recommendations.

3.1. General Handling Precautions

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound[4].

  • Ventilation: Handle the solid powder in a well-ventilated area or under an exhaust hood to avoid inhalation of dust[4][5].

  • Hygroscopic Nature: The compound and some recommended solvents (e.g., DMSO) can be hygroscopic. Minimize exposure to atmospheric moisture.

3.2. Reconstitution Protocol

  • Equilibration: Before opening, allow the vial of Fmoc-Phe-OH-¹³C₆ to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Use freshly opened, anhydrous grade DMSO, as its hygroscopic nature can impact solubility[2]. Ethanol (EtOH) can also be used, though solubility may be lower[3].

  • Dissolution: Add the desired volume of solvent to the vial. To aid dissolution, particularly for higher concentrations, the solution can be gently heated to 37°C or sonicated in an ultrasonic bath for a short period[3].

  • Aliquoting: Once fully dissolved, it is critical to divide the stock solution into smaller, single-use aliquots. This practice prevents product degradation that can result from repeated freeze-thaw cycles[2][3].

  • Storage of Stock Solutions: Store the aliquots in tightly sealed vials at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[2][3].

Visualization of Handling and Storage Workflow

The following diagram outlines the recommended workflow for the proper handling and storage of Fmoc-Phe-OH-¹³C₆ from receipt to use.

G A Receive Compound B Equilibrate to Room Temperature A->B Before Opening C Store Solid B->C For Solid Storage D Prepare for Use B->D For Immediate Use C->B Retrieve from Storage E Reconstitute in Anhydrous Solvent D->E F Aliquot into Single-Use Vials E->F G Short-Term Storage (-20°C, <=1 Month) F->G H Long-Term Storage (-80°C, <=6 Months) F->H I Use in Experiment G->I H->I

Caption: Workflow for Fmoc-Phe-OH-¹³C₆ storage and handling.

References

A Technical Guide to Fmoc-L-Phenylalanine-(ring-13C6): Commercial Availability, Purity, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid Fmoc-L-Phenylalanine-(ring-13C6), commonly referred to as Fmoc-Phe-OH-13C6. This document details its commercial suppliers, available purity grades, and provides a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research. The inclusion of a stable isotope-labeled phenylalanine residue allows for precise quantitative analysis of peptides and proteins by mass spectrometry and enables advanced structural studies by nuclear magnetic resonance (NMR) spectroscopy.

Commercial Suppliers and Purity Grades

The procurement of high-quality isotopically labeled amino acids is critical for the success of subsequent experiments. This compound is available from several specialized chemical suppliers. The quantitative data regarding the purity and isotopic enrichment of this product from key vendors are summarized in the table below. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate data.

SupplierProduct NameCatalog NumberChemical PurityIsotopic Enrichment
Cambridge Isotope Laboratories, Inc. L-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%)CLM-3684≥98%[1]99 atom % ¹³C[1]
MedchemExpress Fmoc-Phe-OH-¹³C₆HY-N0215S8>99% (for unlabeled)Information available upon request[2]
Sigma-Aldrich Fmoc-Phe-OH-¹³C₉,¹⁵N65144398% (CP)[3][4]98 atom % ¹³C[3][4]
Eurisotop (subsidiary of CIL) L-PHENYLALANINE-N-FMOC (RING-13C6, 99%)CLM-368498%99 atom % ¹³C

Note: Data for MedchemExpress is for the unlabeled analogue; specific purity for the ¹³C₆ version should be confirmed by requesting a quote. Sigma-Aldrich data is for a ¹³C₉,¹⁵N labeled version, as a direct ¹³C₆ offering was not specified in the reviewed documents.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, representative protocol for the manual incorporation of this compound into a peptide sequence using the Fmoc/tBu solid-phase synthesis strategy. This protocol is generalized and may require optimization based on the specific peptide sequence and resin.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if scavenging of tryptophan is necessary)

  • Water, deionized

  • Diethyl ether, cold

Instrumentation:

  • Manual or automated peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

  • HPLC system for purification and analysis

  • Mass spectrometer for verification

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and an activating agent such as OxymaPure (3-5 equivalents) in a minimal amount of DMF.

    • Add the coupling reagent, DIC (3-5 equivalents), to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents.

    • Wash with DCM (2-3 times) and then again with DMF (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase peptide synthesis cycle and the relationship between suppliers and product specifications.

spss_workflow start Start: Fmoc-Protected Amino Acid on Solid Support deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling: - this compound - DIC, Oxyma - DMF washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 kaiser_test Kaiser Test (Optional Monitoring) coupling->kaiser_test washing2->deprotection Next cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) washing2->final_cleavage Final cycle kaiser_test->coupling Repeat if positive

Caption: The Fmoc-SPPS cycle for peptide elongation.

supplier_data cluster_suppliers Commercial Suppliers cluster_specs Key Specifications product This compound cil Cambridge Isotope Laboratories, Inc. product->cil mexpress MedchemExpress product->mexpress sial Sigma-Aldrich product->sial chem_purity Chemical Purity (e.g., ≥98% by HPLC) cil->chem_purity iso_enrich Isotopic Enrichment (e.g., 99 atom % 13C) cil->iso_enrich coa Certificate of Analysis (Lot-specific data) cil->coa mexpress->chem_purity mexpress->coa sial->chem_purity sial->iso_enrich sial->coa

Caption: Relationship between suppliers and key product specifications.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Phe-OH-¹³C₆ in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of Fmoc-Phe-OH-¹³C₆ into synthetic peptides using manual or automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methods detailed are applicable for synthesizing high-quality, isotopically labeled peptides for use in quantitative proteomics, structural biology, and metabolic studies.

Introduction

Stable isotope labeling of peptides is a powerful tool in biomedical research and drug development.[1] The incorporation of ¹³C-labeled amino acids, such as Fmoc-Phe-OH-¹³C₆, allows for the precise quantification of peptides and proteins by mass spectrometry and detailed structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[1] Fmoc-Phe-OH-¹³C₆ is chemically identical to its unlabeled counterpart, ensuring that the synthesized peptide maintains its native biological activity and physicochemical properties. This protocol outlines the standard procedures for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and purification of the ¹³C₆-phenylalanine-containing peptide.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1. The quality of all reagents, particularly the solvents and the Fmoc-amino acids, is critical for the successful synthesis of high-purity peptides.[2]

Table 1: Materials and Reagents for SPPS with Fmoc-Phe-OH-¹³C₆

Category Item Recommended Grade/Purity Supplier Example
Resin Wang Resin (for C-terminal acid) or Rink Amide Resin (for C-terminal amide)100-200 mesh, 0.4-0.8 mmol/g substitutionSigma-Aldrich, Novabiochem
Amino Acids Fmoc-protected amino acids (standard)>99% purityMedChemExpress, AAPPTec
Fmoc-Phe-OH-¹³C₆>98% isotopic and chemical purityMedChemExpress, Sigma-Aldrich
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeSigma-Aldrich, Thermo Fisher
Dichloromethane (DCM)ACS grade or higherSigma-Aldrich, Thermo Fisher
PiperidineReagent gradeSigma-Aldrich
Diisopropylethylamine (DIEA)Peptide synthesis gradeSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, >99%Sigma-Aldrich
Coupling Reagents HBTU/HCTU>99% puritySigma-Aldrich, Novabiochem
HOBt/OxymaPure>99% puritySigma-Aldrich, Novabiochem
DIC>99% puritySigma-Aldrich
Cleavage Cocktail Triisopropylsilane (TIS)Reagent gradeSigma-Aldrich
WaterHPLC gradeVWR, Thermo Fisher
1,2-Ethanedithiol (EDT)Reagent grade (optional, for Trp/Met/Cys)Sigma-Aldrich
Purification Acetonitrile (ACN)HPLC gradeVWR, Thermo Fisher
Formic Acid (FA)LC-MS gradeThermo Fisher
Other Nitrogen gasHigh purityAirgas
Diethyl etherAnhydrousSigma-Aldrich

Experimental Protocols

The following sections provide a step-by-step guide for the manual synthesis of a peptide incorporating Fmoc-Phe-OH-¹³C₆. These steps can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis by allowing reagents to penetrate the polymer matrix.

  • Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 0.1 mmol) into a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Swell the resin for at least 30-60 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).[2]

  • After swelling, drain the DMF from the reaction vessel.

First Amino Acid Loading (if starting with an unloaded resin)

This step is for coupling the first Fmoc-amino acid to the resin.

  • Dissolve 2-4 equivalents of the first Fmoc-amino acid and an equivalent of an activating agent like HOBt or OxymaPure in DMF.

  • Add 2-4 equivalents of a carbodiimide, such as DIC, to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Add a catalytic amount of DMAP (for Wang resin) or use a pre-loaded resin to simplify the process.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Perform a capping step with an acetic anhydride/DIEA solution to block any unreacted sites on the resin.

SPPS Cycle for Peptide Elongation

The following cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

  • Add a 20% piperidine in DMF solution to the resin.

  • React for 5-10 minutes at room temperature with agitation.[3]

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.

The coupling of Fmoc-Phe-OH-¹³C₆ follows the same procedure as for standard, unlabeled Fmoc-amino acids. While a significant kinetic isotope effect is not expected to alter the reaction rate, careful monitoring of the coupling reaction is always recommended.

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Phe-OH-¹³C₆) and 3-5 equivalents of a coupling activator (e.g., HBTU/HCTU or DIC/OxymaPure) in DMF.

  • Add 6-10 equivalents of a base, such as DIEA, to the activation mixture.

  • Pre-activate the amino acid for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids or "difficult" sequences, the reaction time can be extended, or a second coupling can be performed.[2]

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step is necessary.

Repeat the SPPS cycle (deprotection and coupling) for each subsequent amino acid until the desired peptide sequence is assembled.

Final Fmoc Deprotection

After the last amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection protocol as in step 3.1.

Cleavage and Side-Chain Deprotection

The synthesized peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

  • Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail for most peptides is 95% TFA, 2.5% TIS, and 2.5% water .[4] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (EDT) can be added.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • React for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry.

  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Purify the peptide on a semi-preparative or preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Collect the fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Confirm the successful incorporation of Fmoc-Phe-OH-¹³C₆ by observing the expected mass shift in the molecular weight of the peptide. The mass of the ¹³C₆-phenylalanine residue will be 6 Da higher than the unlabeled phenylalanine residue.

Quantitative Data Summary

Table 2: Expected Mass Differences for Characterization

Amino Acid Monoisotopic Mass (Da) Mass Difference (Da)
Phenylalanine (Phe)147.0684-
¹³C₆-Phenylalanine153.0885+6.0201

Visualizations

Experimental Workflow

The overall workflow for the solid-phase synthesis of a peptide incorporating Fmoc-Phe-OH-¹³C₆ is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps cluster_purification Purification & Analysis Resin Select Resin (e.g., Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (Standard or ¹³C₆-Phe) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry (ESI or MALDI) Purification->Characterization Lyophilization Lyophilization Purification->Lyophilization

Caption: SPPS workflow for ¹³C₆-Phe peptide synthesis.

Logical Relationship of Key SPPS Steps

The logical progression of the key chemical transformations in a single SPPS cycle is illustrated in the following diagram.

SPPS_Cycle_Logic Start Resin-Peptide-(AA)n-Fmoc Deprotection Add 20% Piperidine/DMF Start->Deprotection Free_Amine Resin-Peptide-(AA)n-NH₂ Deprotection->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling Activation Activate Fmoc-(AA)n+1-OH (e.g., HBTU/DIEA) Activated_AA Fmoc-(AA)n+1-Activated Ester Activation->Activated_AA Activated_AA->Coupling End Resin-Peptide-(AA)n+1-Fmoc Coupling->End

Caption: Key chemical steps in one SPPS cycle.

References

Application Notes and Protocols for Quantitative Proteomics using Fmoc-Phe-OH-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics based on mass spectrometry.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

This document provides detailed application notes and protocols for the use of Fmoc-Phe-OH-13C6, a stable isotope-labeled version of the amino acid phenylalanine, in quantitative proteomics workflows. While Fmoc-protected amino acids are primarily used in solid-phase peptide synthesis, with appropriate deprotection and purification, the resulting L-Phenylalanine-13C6 can be used for metabolic labeling in cell culture for SILAC experiments.

Key Applications

  • Relative Protein Quantitation: Determine changes in protein expression levels between different cellular states (e.g., drug-treated vs. untreated, diseased vs. healthy).

  • Analysis of Signaling Pathways: Investigate the dynamics of protein expression and post-translational modifications within signaling cascades, such as the mTOR and EGF/MAPK pathways.[2][3]

  • Biomarker Discovery: Identify proteins that are differentially expressed in response to a specific stimulus or in a particular disease state.

  • Drug Target Identification: Elucidate the molecular targets of therapeutic compounds by observing changes in the proteome upon drug treatment.

Experimental Workflow Overview

The overall workflow for a SILAC experiment using this compound involves several key stages, from the preparation of the labeled amino acid to the final data analysis.

G cluster_prep Amino Acid Preparation cluster_silac SILAC Labeling & Experiment cluster_ms Mass Spectrometry Analysis A This compound B Fmoc Deprotection A->B C Purification of L-Phe-13C6 B->C D Sterilization C->D E Prepare 'Heavy' & 'Light' SILAC Media F Cell Culture & Metabolic Labeling E->F G Experimental Treatment F->G H Cell Lysis & Protein Extraction G->H I Combine 'Heavy' & 'Light' Proteomes H->I J Protein Digestion (e.g., Trypsin) I->J K LC-MS/MS Analysis J->K L Data Analysis & Quantitation K->L

Caption: General workflow for quantitative proteomics using this compound.

Protocols

Protocol 1: Preparation of L-Phenylalanine-13C6 from this compound for Cell Culture

Disclaimer: This protocol is a suggested starting point and may require optimization depending on the specific laboratory conditions and desired purity. All steps should be performed under sterile conditions in a laminar flow hood.

Materials:

  • This compound

  • Piperidine

  • Dimethylformamide (DMF), cell culture grade

  • Diethyl ether, sterile

  • Hydrochloric acid (HCl), sterile

  • Sodium hydroxide (NaOH), sterile

  • Phosphate-buffered saline (PBS), sterile

  • 0.22 µm sterile syringe filters

  • Sterile, pyrogen-free glassware and consumables

Procedure:

  • Fmoc Deprotection:

    • In a sterile flask, dissolve this compound in a minimal amount of DMF.

    • Add a 20% solution of piperidine in DMF. A common protocol for deprotection on a solid support uses a 20% piperidine solution in DMF for about 10 minutes.[4] For solution-phase deprotection, the reaction time may vary and should be monitored (e.g., by TLC or LC-MS).

    • Stir the reaction at room temperature.

  • Precipitation and Washing:

    • After completion of the deprotection reaction, precipitate the deprotected L-Phenylalanine-13C6 by adding cold, sterile diethyl ether.

    • Centrifuge the mixture to pellet the amino acid.

    • Carefully decant the supernatant containing piperidine and dibenzofulvene adducts.

    • Wash the pellet multiple times with cold, sterile diethyl ether to remove residual reagents.

  • Purification and pH Adjustment:

    • Dissolve the washed pellet in sterile water.

    • Adjust the pH of the solution to neutral (pH 7.0-7.4) using sterile HCl and NaOH. The pH is critical for cell culture applications.

    • For further purification, consider techniques like recrystallization or ion-exchange chromatography if high purity is required.

  • Sterilization and Quantification:

    • Sterilize the final L-Phenylalanine-13C6 solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Determine the concentration of the sterile L-Phenylalanine-13C6 solution using a suitable method (e.g., UV-Vis spectrophotometry or a dedicated amino acid analyzer).

  • Storage:

    • Store the sterile, quantified L-Phenylalanine-13C6 solution at -20°C or -80°C for long-term use.

Protocol 2: SILAC Labeling of Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Phenylalanine, L-Lysine, and L-Arginine

  • Dialyzed fetal bovine serum (dFBS)

  • L-Lysine and L-Arginine (light isotopes)

  • Prepared sterile L-Phenylalanine-13C6 ("heavy") and L-Phenylalanine ("light")

  • Standard cell culture reagents and consumables

Procedure:

  • Media Preparation:

    • Prepare two types of SILAC media:

      • "Light" Medium: Supplement the deficient basal medium with light L-Lysine, light L-Arginine, and light L-Phenylalanine at their normal physiological concentrations.

      • "Heavy" Medium: Supplement the deficient basal medium with light L-Lysine, light L-Arginine, and the prepared "heavy" L-Phenylalanine-13C6 at its normal physiological concentration.

    • Add dialyzed FBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is crucial to avoid the introduction of unlabeled amino acids.

  • Cell Adaptation and Labeling:

    • Culture two separate populations of the chosen cell line, one in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.[5] The required duration will depend on the cell line's doubling time.

  • Verification of Incorporation (Optional but Recommended):

    • After several passages, harvest a small number of cells from the "heavy" population.

    • Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm the incorporation efficiency of L-Phenylalanine-13C6.

  • Experimental Treatment:

    • Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Labeled and unlabeled cell populations

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Bradford or BCA protein assay reagents

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting columns

Procedure:

  • Cell Lysis and Protein Quantification:

    • Harvest both "light" and "heavy" labeled cells.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Mixing of Proteomes:

    • Combine equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio). This early mixing minimizes experimental variability.

  • Reduction, Alkylation, and Digestion:

    • Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides overnight using MS-grade trypsin.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.

    • Elute the purified peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are identical in sequence but differ in mass due to the presence of 13C6-phenylalanine.

Data Presentation: Quantitative Proteomics of Signaling Pathways

The following tables present example quantitative data from SILAC-based proteomics studies of the mTOR and EGF signaling pathways. This data illustrates the type of output that can be obtained using the described methods.

Table 1: Quantified Proteins in the mTOR Signaling Pathway

This table shows a selection of proteins identified and quantified in a study investigating trastuzumab resistance, with a focus on the mTOR pathway. The data represents the fold change in protein abundance in resistant vs. sensitive cells.

ProteinGene SymbolFold Change (Resistant/Sensitive)p-value
Serine/threonine-protein kinase mTORMTOR1.52<0.05
RAC-alpha serine/threonine-protein kinaseAKT11.68<0.05
Ribosomal protein S6 kinase beta-1RPS6KB11.89<0.01
Proline-rich AKT1 substrate 1AKT1S10.65<0.05
Mitogen-activated protein kinase 1MAPK11.21>0.05
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP11.35>0.05
(Data adapted from a study on trastuzumab resistance and the mTOR pathway.[6])
Table 2: Quantified Proteins in the EGF Signaling Pathway

This table presents a subset of proteins showing significant changes in abundance upon EGF stimulation, as identified in a SILAC-based phosphotyrosine enrichment study.

ProteinGene SymbolFold Change (EGF-stimulated/Control)
Epidermal growth factor receptorEGFR8.5
Growth factor receptor-bound protein 2GRB25.2
Son of sevenless homolog 1SOS14.8
SHC-transforming protein 1SHC16.1
Phospholipase C-gamma-1PLCG13.9
Signal transducer and activator of transcription 3STAT32.7
(Data adapted from a study of EGF-dependent phosphotyrosine signaling.[7])

Visualizations of Signaling Pathways and Logical Relationships

mTOR Signaling Pathway

The following diagram illustrates the core components of the mTOR signaling pathway and their interactions, highlighting key proteins that can be quantified using the SILAC approach.

mTOR_Pathway cluster_core Core mTORC1 Complex Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, GβL) Amino Acids->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 ULK1 ULK1 mTORC1->ULK1 Rheb Rheb-GTP Rheb->mTORC1 Protein Synthesis\nCell Growth Protein Synthesis Cell Growth S6K1->Protein Synthesis\nCell Growth 4E-BP1->Protein Synthesis\nCell Growth inhibits Autophagy Autophagy ULK1->Autophagy inhibits Akt Akt PI3K->Akt TSC2 TSC2 Akt->TSC2 TSC2->Rheb

Caption: Simplified mTOR signaling pathway.

EGF/MAPK Signaling Pathway

This diagram outlines the key steps in the EGF receptor-mediated MAPK signaling cascade, a common target for quantitative proteomics studies.

EGF_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P SOS SOS Grb2->SOS Ras Ras-GTP SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors P Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Overview of the EGF/MAPK signaling cascade.

References

Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection of 13C Labeled Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled amino acids, such as 13C labeled phenylalanine, is a powerful technique in drug discovery and development, proteomics, and metabolic research. The incorporation of these labeled amino acids into peptides and proteins allows for precise quantification and structural analysis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the integrity of the final peptide product. This document provides a detailed, step-by-step guide for the Fmoc deprotection of 13C labeled phenylalanine during SPPS.

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, solvent, reaction time, and temperature. The following table summarizes typical conditions used for Fmoc deprotection in solid-phase peptide synthesis. These conditions are directly applicable to 13C labeled phenylalanine.

ParameterConditionNotes
Deprotection Reagent 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)Piperidine is the most common and effective base for Fmoc removal.[1][2][3] Other bases like 4-methylpiperidine or piperazine can also be used.[4]
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Polar aprotic solvents are preferred to facilitate the reaction.[5]
Reaction Time 5 - 20 minutesA two-step treatment is common: an initial short treatment (e.g., 5 minutes) followed by a longer one (e.g., 10-15 minutes).[1] This ensures complete deprotection.
Temperature Room Temperature (20-25°C)The reaction is typically carried out at ambient temperature.
Monitoring UV Absorbance at ~301 nmThe progress of the deprotection can be monitored by detecting the dibenzofulvene-piperidine adduct in the wash solution.[1]

Experimental Protocol

This protocol describes the manual Fmoc deprotection of a resin-bound 13C labeled phenylalanine. The procedure can be adapted for automated peptide synthesizers.

Materials:

  • Fmoc-L-[¹³C₉, ¹⁵N]-Phenylalanine loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh.

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Solid-phase synthesis vessel (e.g., fritted glass funnel or specialized reaction vessel)

  • Shaker or vortex mixer

  • Nitrogen line for drying

Procedure:

  • Resin Swelling:

    • Place the Fmoc-13C-Phe-resin in the synthesis vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that the reagents can access all reaction sites on the resin beads.

    • After swelling, drain the DMF.

  • Initial Deprotection:

    • Add the 20% piperidine/DMF deprotection solution to the swollen resin (approximately 10 mL per gram of resin).

    • Agitate the resin slurry gently for 5 minutes at room temperature.[1]

    • Drain the deprotection solution.

  • Final Deprotection:

    • Add a fresh portion of the 20% piperidine/DMF deprotection solution to the resin.

    • Agitate the resin slurry for an additional 10-15 minutes at room temperature.[1]

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is:

      • DMF (3 times)

      • IPA (3 times)

      • DMF (3 times)

    • Ensure each wash involves adding the solvent, agitating for about 30-60 seconds, and then draining completely.[1]

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive test (blue color) indicates successful Fmoc deprotection.

  • Preparation for Next Coupling:

    • After the final wash, the resin with the deprotected 13C labeled phenylalanine is ready for the coupling of the next amino acid in the peptide sequence.

Diagrams

Experimental Workflow

experimental_workflow start Start: Fmoc-13C-Phe-Resin swell 1. Resin Swelling (DMF, 30 min) start->swell deprotection1 2. Initial Deprotection (20% Piperidine/DMF, 5 min) swell->deprotection1 deprotection2 3. Final Deprotection (20% Piperidine/DMF, 10-15 min) deprotection1->deprotection2 wash 4. Washing (DMF, IPA) deprotection2->wash kaiser 5. Kaiser Test (Optional Confirmation) wash->kaiser next_step Ready for Next Coupling kaiser->next_step

Caption: Experimental workflow for Fmoc deprotection of 13C labeled phenylalanine.

Fmoc Deprotection Mechanism

deprotection_mechanism cluster_0 Fmoc-Protected Amino Acid FmocPhe Fmoc-NH-CHR-CO-Resin Intermediate1 Carbanion Intermediate FmocPhe->Intermediate1 + Piperidine Piperidine Piperidine (Base) Adduct Dibenzofulvene-Piperidine Adduct DBF Dibenzofulvene Intermediate1->DBF β-elimination FreeAmine H2N-CHR-CO-Resin (Deprotected Amino Acid) Intermediate1->FreeAmine DBF->Adduct + Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Potential Side Reactions

While the Fmoc deprotection is generally a very clean reaction, some sequence-dependent side reactions can occur.

  • Diketopiperazine Formation: This is a common side reaction that can occur at the dipeptide stage, particularly if proline is the second amino acid. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][6]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially when followed by glycine, serine, or alanine.[6][7] This can lead to racemization and the formation of β-aspartyl peptides. The use of 1-hydroxybenzotriazole (HOBt) in the deprotection solution can help to suppress this side reaction.[1]

  • 3-(1-Piperidinyl)alanine Formation: This side reaction can occur with C-terminal cysteine residues where a base-catalyzed elimination of the protected sulfhydryl group leads to a dehydroalanine intermediate, which can then be attacked by piperidine.[6]

Conclusion

The Fmoc deprotection of 13C labeled phenylalanine is a straightforward and efficient process that follows the standard protocols for solid-phase peptide synthesis. By using the recommended reagents and conditions, researchers can effectively remove the Fmoc group while maintaining the integrity of the isotopic label and the growing peptide chain. Careful monitoring and awareness of potential side reactions will ensure the successful synthesis of high-quality, isotopically labeled peptides for a wide range of research applications.

References

Application Note & Protocol: Fmoc-Phe-OH-¹³C₆ as an Internal Standard for the Quantitative Analysis of Phenylalanine in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylalanine is a critical amino acid, and its quantification in biological matrices is essential for the diagnosis and monitoring of metabolic disorders, most notably Phenylketonuria (PKU).[1][2][3] Accurate and precise measurement is paramount for effective patient management. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high sensitivity and specificity.[4][5] The use of a stable isotope-labeled internal standard, such as Fmoc-Phe-OH-¹³C₆, is fundamental to this methodology. This internal standard, being chemically and physically almost identical to the analyte, corrects for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring the reliability of the results.[6][7]

This document provides a detailed protocol for the quantification of phenylalanine in human plasma using Fmoc-Phe-OH-¹³C₆ as an internal standard, coupled with pre-column derivatization using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method is based on the following principles:

  • Isotope Dilution: A known concentration of the stable isotope-labeled internal standard, Fmoc-Phe-OH-¹³C₆, is added to the plasma sample at the beginning of the workflow.

  • Sample Preparation: Proteins in the plasma sample are precipitated and removed.

  • Derivatization: Both the endogenous phenylalanine and the Fmoc-Phe-OH-¹³C₆ internal standard are derivatized with Fmoc-Cl. This derivatization enhances the chromatographic retention and improves ionization efficiency.[8][9]

  • LC-MS/MS Analysis: The derivatized analyte and internal standard are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the derivatized phenylalanine and the derivatized internal standard.

  • Quantification: The concentration of phenylalanine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standards:

    • L-Phenylalanine (≥98% purity)

    • Fmoc-Phe-OH-¹³C₆ (≥98% purity, 99% isotopic enrichment)[10][11]

  • Reagents:

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Borate buffer (0.5 M, pH 9.0)

    • Hydrochloric acid (0.1 M)

  • Equipment:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Pipettes

    • Autosampler vials

2. Preparation of Standard and Internal Standard Stock Solutions

  • Phenylalanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Phenylalanine and dissolve it in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fmoc-Phe-OH-¹³C₆ and dissolve it in 1 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 10 µg/mL.

3. Sample Preparation

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (10 µg/mL Fmoc-Phe-OH-¹³C₆).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

4. Fmoc Derivatization Protocol

  • To the supernatant from the previous step, add 50 µL of 0.5 M borate buffer (pH 9.0).

  • Add 100 µL of a 3 mM solution of Fmoc-Cl in acetonitrile.

  • Vortex the mixture and allow it to react for 5 minutes at room temperature.[8]

  • Add 20 µL of 0.1 M HCl to stop the reaction and stabilize the derivatives.[12]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the derivatized phenylalanine from matrix components. (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Fmoc-Phenylalanine: To be determined by direct infusion of the derivatized standard.

      • Fmoc-Phenylalanine-¹³C₆: To be determined by direct infusion of the derivatized internal standard.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Presentation

Table 1: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fmoc-PhenylalanineValueValue
Fmoc-Phenylalanine-¹³C₆Value + 6Value
Note: Exact m/z values need to be optimized experimentally.

Table 2: Method Performance Characteristics (Example Data)

ParameterResult
Linearity Range 1 - 3000 µmol/L[1]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1 µmol/L[1]
Intra-day Precision (%RSD) < 10%[8]
Inter-day Precision (%RSD) < 10%[8]
Accuracy (% Recovery) 90 - 110%
This table presents typical performance data based on similar published methods. Actual results may vary and should be determined during method validation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Fmoc-Phe-OH-13C6 IS plasma->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_buffer Add Borate Buffer supernatant->add_buffer add_fmoc Add Fmoc-Cl add_buffer->add_fmoc react Reaction (5 min) add_fmoc->react quench Quench (HCl) react->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for phenylalanine quantification.

derivatization_pathway cluster_reactants Reactants cluster_products Products for LC-MS/MS phe Phenylalanine (Analyte) fmoc_cl Fmoc-Cl (Derivatizing Agent) fmoc_phe Fmoc-Phenylalanine is Phe-13C6 (Internal Standard) fmoc_is Fmoc-Phe-13C6 fmoc_cl->fmoc_phe fmoc_cl->fmoc_is borate Borate Buffer (pH 9.0) borate->fmoc_cl catalyzes

Caption: Fmoc-Cl derivatization reaction scheme.

References

Application Notes and Protocols for Metabolic Labeling of Proteins Using Fmoc-Phe-OH-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations.[1][2] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. The mass shift of these heavy amino acids allows for the differentiation and relative quantification of proteins from various experimental conditions using mass spectrometry (MS).[3]

L-phenylalanine is an essential amino acid, making its isotopically labeled form, L-phenylalanine-¹³C₆, a valuable tool for metabolic labeling studies where its incorporation reflects protein synthesis.[4][5] Fmoc-Phe-OH-¹³C₆ is a commercially available, protected form of this heavy amino acid, primarily used as a building block in solid-phase peptide synthesis (SPPS).[6] For metabolic labeling in cell culture, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group must first be removed to yield the free L-phenylalanine-¹³C₆ that can be utilized by the cellular machinery.

These application notes provide a comprehensive overview and detailed protocols for the deprotection of Fmoc-Phe-OH-¹³C₆ and its subsequent use in the metabolic labeling of proteins for quantitative proteomic analysis.

Key Applications

  • Quantitative Analysis of Protein Expression: Compare global protein expression profiles between different cellular states (e.g., drug-treated vs. control, diseased vs. healthy).

  • Pulse-SILAC for Protein Turnover Studies: Investigate the synthesis and degradation rates of proteins by introducing the heavy amino acid for a short period.[2]

  • Analysis of Post-Translational Modifications (PTMs): Quantify changes in PTMs such as phosphorylation, ubiquitination, and acetylation in response to stimuli.

  • Protein-Protein Interaction Studies: Identify and quantify changes in protein interaction partners under different conditions.

  • Drug Target Identification and Mechanism of Action Studies: Elucidate the cellular targets of drugs and their downstream effects on the proteome.

Experimental Protocols

Protocol 1: Deprotection of Fmoc-Phe-OH-¹³C₆ to L-Phenylalanine-¹³C₆

The Fmoc group is labile to weak bases.[6][7] This protocol describes a standard method for its removal using piperidine.

Materials:

  • Fmoc-Phe-OH-¹³C₆

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve Fmoc-Phe-OH-¹³C₆ in a 20% solution of piperidine in DMF in a round bottom flask. A typical concentration is 1 gram of Fmoc-amino acid per 10-20 mL of the piperidine/DMF solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected amino acid.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Air-dry the precipitate to remove residual ether.

  • Dissolve the crude product in a minimal amount of deionized water and acidify with a small amount of HCl to protonate the amino group.

  • Lyophilize the aqueous solution to obtain the pure L-Phenylalanine-¹³C₆ hydrochloride salt as a powder.

  • Store the lyophilized L-Phenylalanine-¹³C₆ at -20°C.

Protocol 2: Metabolic Labeling of Proteins using L-Phenylalanine-¹³C₆ (SILAC)

This protocol outlines the steps for incorporating L-Phenylalanine-¹³C₆ into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-phenylalanine, L-lysine, and L-arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" L-phenylalanine (¹²C₆)

  • "Heavy" L-phenylalanine-¹³C₆ (from Protocol 1)

  • "Light" and "Heavy" L-lysine and L-arginine (if performing a standard SILAC experiment with multiple labels)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Preparation of SILAC Media:

    • Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with the respective light and heavy amino acids.

    • For the "heavy" medium, add L-phenylalanine-¹³C₆ to the desired final concentration (e.g., the same as in standard DMEM, typically around 32 mg/L).

    • For the "light" medium, add the same concentration of "light" L-phenylalanine (¹²C₆).

    • If also labeling with lysine and arginine, add the appropriate light and heavy versions of these amino acids to their respective media.

    • Supplement both media with 10% dFBS and other necessary components like glutamine and antibiotics.

    • Sterile-filter the prepared media.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

    • To ensure complete incorporation of the labeled amino acid, the cells must be cultured for at least five to six cell doublings in the respective SILAC media.[1]

    • Monitor cell growth and morphology to ensure that the heavy amino acid does not negatively impact cell viability.

  • Experimental Treatment:

    • Once labeling is complete (typically >95% incorporation), the cells are ready for the experiment.

    • Apply the experimental treatment (e.g., drug administration) to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the lysates from the "light" and "heavy" cell populations using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹²C₆- or ¹³C₆-phenylalanine.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Data Presentation

Quantitative proteomics data from SILAC experiments should be presented in a clear and organized manner. The following table provides a template for summarizing the results.

Protein AccessionGene NameProtein DescriptionLog₂ Fold Change (Heavy/Light)p-valueNumber of Peptides Identified
P01234GENE1Example Protein 12.580.00115
Q56789GENE2Example Protein 2-1.760.0128
..................

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a SILAC experiment using ¹³C₆-L-phenylalanine.

SILAC_Workflow cluster_0 Cell Culture and Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis cluster_deprotection Pre-experiment Preparation light_culture Culture cells in 'Light' Medium (¹²C₆-Phe) control Control Treatment light_culture->control heavy_culture Culture cells in 'Heavy' Medium (¹³C₆-Phe) experiment Experimental Treatment heavy_culture->experiment lysis_light Cell Lysis control->lysis_light lysis_heavy Cell Lysis experiment->lysis_heavy quantify_mix Protein Quantification and 1:1 Mixing lysis_light->quantify_mix lysis_heavy->quantify_mix digest Proteolytic Digestion quantify_mix->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis and Quantification lcms->data_analysis fmoc_phe Fmoc-Phe-OH-¹³C₆ deprotection Deprotection fmoc_phe->deprotection free_phe L-Phe-OH-¹³C₆ deprotection->free_phe free_phe->heavy_culture

Caption: Workflow for metabolic labeling using ¹³C₆-L-phenylalanine.

References

Application Notes and Protocols for 13C Metabolic Flux Analysis using Fmoc-Phe-OH-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C Metabolic Flux Analysis (MFA)

¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] By introducing a substrate labeled with the stable isotope ¹³C, researchers can trace the path of carbon atoms through the metabolic network. The resulting distribution of ¹³C in various metabolites provides a detailed snapshot of cellular metabolism, offering insights into physiology and disease.[1] This method is instrumental in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks and understanding cellular responses to genetic or environmental changes. The five basic steps of ¹³C-MFA are experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.

Experimental Design Workflow

A successful ¹³C-MFA experiment begins with a well-thought-out experimental design. The following diagram outlines the key stages of a typical workflow.

experimental_workflow cluster_experimental_phase Experimental Phase cluster_data_analysis Data Analysis Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce Tracer Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Harvest Cells Fmoc Deprotection Fmoc Deprotection Metabolite Extraction->Fmoc Deprotection Remove Protecting Group Sample Analysis Sample Analysis Fmoc Deprotection->Sample Analysis LC-MS/MS Data Processing Data Processing Sample Analysis->Data Processing Acquire Data Flux Calculation Flux Calculation Data Processing->Flux Calculation Input Isotopomer Data Model Refinement Model Refinement Flux Calculation->Model Refinement Statistical Analysis

Caption: General workflow for ¹³C-MFA with Fmoc-Phe-OH-¹³C₆.

Phenylalanine Metabolism Signaling Pathway

Phenylalanine's primary metabolic route involves its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. Tyrosine then serves as a precursor for several key compounds and can be further catabolized. Understanding this pathway is crucial for interpreting the results of the ¹³C labeling experiment.

phenylalanine_pathway Fmoc-Phe-OH-13C6 This compound Phenylalanine-13C6 Phenylalanine-13C6 This compound->Phenylalanine-13C6 Cellular Uptake & Fmoc Deprotection Tyrosine-13C6 Tyrosine-13C6 Phenylalanine-13C6->Tyrosine-13C6 Phenylalanine Hydroxylase Protein Synthesis Protein Synthesis Phenylalanine-13C6->Protein Synthesis Phenylpyruvic Acid Phenylpyruvic Acid Phenylalanine-13C6->Phenylpyruvic Acid Transaminase Tyrosine Metabolism Tyrosine Metabolism Tyrosine-13C6->Tyrosine Metabolism

Caption: Key metabolic pathways of phenylalanine.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. The exact density will depend on the cell line and should be determined empirically.

  • Media Preparation: Prepare culture medium containing all necessary nutrients, but lacking unlabeled phenylalanine. Supplement this medium with Fmoc-Phe-OH-¹³C₆ at a concentration that supports normal cell growth. The optimal concentration should be determined in preliminary experiments.

  • Labeling: Replace the standard culture medium with the ¹³C-labeled medium and incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically achieved after several cell doublings.

Metabolite Extraction and Fmoc Deprotection

This protocol combines metabolite extraction with the removal of the Fmoc protecting group.

  • Washing: Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

  • Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate) and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Fmoc Removal: Add a solution of 20% (v/v) piperidine in methanol to the cell extract to a final concentration of 2% piperidine. Vortex briefly and incubate at room temperature for 30 minutes.

  • Pellet Cellular Debris: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis of Phenylalanine Isotopologues
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a solvent compatible with the chromatography method.

  • Chromatography: Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][7] Monitor the transitions for both unlabeled phenylalanine and its ¹³C₆ isotopologue.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Phenylalanine166.1120.1
Phenylalanine-¹³C₆172.1126.1
Tyrosine182.1136.1
Tyrosine-¹³C₆188.1142.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization source.

Data Analysis and Flux Calculation

  • Data Processing: Integrate the peak areas for each isotopologue from the LC-MS/MS data. Correct for the natural abundance of ¹³C.

  • Metabolic Model: Construct a metabolic model that includes the relevant pathways of phenylalanine metabolism.

  • Flux Calculation: Use a specialized software package to calculate the metabolic fluxes. These programs use iterative algorithms to find the flux distribution that best fits the experimental data.

Recommended Software for ¹³C-MFA
SoftwarePlatformKey Features
INCA MATLABWidely used, supports both steady-state and non-stationary MFA, graphical user interface.[8][9][10][11]
Metran MATLABBased on the Elementary Metabolite Units (EMU) framework, good for complex networks.[12][13][14]
FluxPyt PythonOpen-source, based on the EMU framework, includes tools for flux map visualization.[2][5]
mfapy PythonOpen-source, flexible and extensible for customized data analysis.[3][4][15]

Quantitative Data Summary

The following table provides example flux rates for phenylalanine metabolism from human studies. These values can serve as a benchmark but will vary depending on the cell type, culture conditions, and other experimental factors.

Metabolic FluxFlux Rate (μmol/kg/h)Reference
Phenylalanine Appearance from Protein Breakdown~46[7]
Phenylalanine Conversion to Tyrosine~5[7]
Phenylalanine Oxidation1.3 (at low intake)[6]

Conclusion

¹³C Metabolic Flux Analysis with Fmoc-Phe-OH-¹³C₆ is a robust method for dissecting the complexities of phenylalanine metabolism. Careful experimental design, precise analytical measurements, and appropriate data analysis are essential for obtaining high-quality flux maps. The protocols and information provided here offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies.

References

Application Notes and Protocols for the Synthesis of Isotope-Labeled Peptides for Protein Quantitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the synthesis and application of isotope-labeled peptides in quantitative proteomics. The methodologies described herein are essential for accurate protein quantitation in basic research, biomarker discovery, and drug development.

Introduction to Isotope Labeling for Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The use of stable isotope-labeled peptides as internal standards is a cornerstone of accurate and reproducible protein quantitation by mass spectrometry (MS).[1][2] Stable isotopes, such as ¹³C, ¹⁵N, and ²H, can be incorporated into amino acids or chemical tags, creating "heavy" versions of peptides that are chemically identical to their endogenous "light" counterparts but differ in mass.[1][3] This mass difference allows for their simultaneous detection and quantification by MS.

The primary methods for introducing stable isotopes can be broadly categorized into metabolic labeling, chemical labeling, and the use of synthetic isotope-labeled peptides.

  • Metabolic Labeling (e.g., SILAC): Involves the in vivo incorporation of stable isotope-labeled amino acids into proteins during cell culture.[4][5]

  • Chemical Labeling (e.g., iTRAQ, TMT): Involves the in vitro covalent attachment of isobaric or isotopic tags to peptides after protein extraction and digestion.[6]

  • Synthetic Isotope-Labeled Peptides: Chemically synthesized peptides containing one or more heavy isotope-labeled amino acids are spiked into samples as internal standards for absolute quantification (AQUA).[3]

This document will detail the principles and protocols for the most widely used techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and the chemical synthesis of isotope-labeled peptides.

Application 1: Relative Protein Quantitation using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate relative protein quantitation.[4][5] In this method, two populations of cells are cultured in media that are identical except for the presence of either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (typically arginine and lysine).[4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The relative abundance of a protein between the two conditions is determined by the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[4]

Key Advantages of SILAC:
  • High Accuracy and Precision: Samples are mixed at the beginning of the workflow, minimizing experimental variability from sample preparation.

  • In Vivo Labeling: The labeling process occurs within living cells, closely mimicking the biological state.

  • Versatility: Applicable to a wide range of cell culture-based experiments, including studies of post-translational modifications, protein-protein interactions, and protein turnover.[4]

Quantitative Data from SILAC Analysis of EGFR Signaling

The following table presents a selection of proteins with altered abundance in A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) treated with the EGFR inhibitor Gefitinib, as determined by a SILAC-based quantitative proteomics study.

Protein NameGene NameUniProt Acc.H/L Ratio (2h Gefitinib)H/L Ratio (16h Gefitinib)Function
Annexin A1ANXA1P040831.251.89Anti-inflammatory, regulates EGFR signaling
14-3-3 protein sigmaSFNP319471.181.65Adapter protein involved in signaling
Galectin-1LGALS1P093821.331.58Cell adhesion, proliferation, apoptosis
Peroxiredoxin-1PRDX1Q068300.810.63Redox signaling, antioxidant
Heat shock protein HSP 90-alphaHSP90AA1P079000.920.75Chaperone protein, stabilizes EGFR
ProhibitinPHBP352321.151.41Cell cycle progression, apoptosis

Data is representative and compiled based on findings from Kani et al., Molecular Cancer Therapeutics, 2012. The H/L ratio represents the abundance in treated (heavy) vs. untreated (light) cells.

Experimental Protocol: SILAC

This protocol outlines the key steps for a typical SILAC experiment.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal L-arginine and L-lysine. The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆,¹⁵N₂).
  • Passage the cells in their respective SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[5]
  • Verify labeling efficiency (>95%) by analyzing a small aliquot of protein extract by mass spectrometry.

2. Experimental Treatment:

  • Once complete labeling is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).

3. Sample Harvesting and Lysis:

  • Harvest both cell populations and count the cells to ensure equal numbers.
  • Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
  • Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

4. Protein Digestion:

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
  • Reduce the disulfide bonds in the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
  • Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
  • Dilute the protein sample with ammonium bicarbonate to reduce the concentration of denaturants.
  • Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

5. Peptide Cleanup and Mass Spectrometry:

  • Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion.
  • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
  • Analyze the peptides by LC-MS/MS.

6. Data Analysis:

  • Use a software package such as MaxQuant or Proteome Discoverer to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each peptide.
  • The protein ratio is then determined from the average of the ratios of its constituent peptides.

Application 2: Multiplexed Protein Quantitation using iTRAQ and TMT

Isobaric labeling techniques, such as iTRAQ and TMT, allow for the simultaneous relative quantification of proteins in multiple samples.[6] In this approach, peptides from different samples are labeled with chemical tags that are isobaric (have the same total mass) but contain different reporter ions that are released upon fragmentation in the mass spectrometer.

  • iTRAQ (Isobaric Tags for Relative and Absolute Quantitation): Available in 4-plex and 8-plex formats.

  • TMT (Tandem Mass Tags): Offer higher multiplexing capabilities, with 6-plex, 10-plex, 11-plex, and even 16-plex and 18-plex reagents available.[6]

After labeling, the samples are combined, and the peptides are analyzed by LC-MS/MS. During MS1 analysis, the same peptide from different samples appears as a single precursor ion. Upon fragmentation (MS2), the reporter ions are released, and their relative intensities are used to determine the relative abundance of the peptide in each of the original samples.

Key Advantages of iTRAQ and TMT:
  • Multiplexing: Allows for the comparison of multiple samples in a single experiment, increasing throughput and reducing experimental variation.[6]

  • Broad Applicability: Can be used with a wide variety of sample types, including cells, tissues, and biofluids, as the labeling is performed in vitro.

  • Comprehensive Coverage: Can identify and quantify thousands of proteins in a single experiment.

Quantitative Data from a TMT-based Proteomics Study

The following table shows representative data from a hypothetical TMT-based study comparing protein expression across different cancer cell lines.

Protein NameGene NameUniProt Acc.TMT Ratio (Cell Line B vs. A)TMT Ratio (Cell Line C vs. A)Biological Process
Proliferating cell nuclear antigenPCNAP120042.153.42DNA replication and repair
VimentinVIMP086701.890.95Intermediate filament, cell migration
E-cadherinCDH1P128300.450.21Cell-cell adhesion
Pyruvate kinasePKMP146181.552.01Glycolysis
Epidermal growth factor receptorEGFRP005333.121.23Signal transduction, proliferation

Data is illustrative. Ratios represent the fold change in protein abundance relative to Cell Line A.

Experimental Protocol: TMT

This protocol provides a general workflow for a TMT experiment.

1. Protein Extraction and Digestion:

  • Extract proteins from each sample using a suitable lysis buffer.
  • Quantify the protein concentration for each sample.
  • Take an equal amount of protein from each sample (typically 25-100 µg).
  • Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.

2. Peptide Labeling:

  • Desalt the peptide digests using C18 SPE.
  • Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
  • Reconstitute the TMT reagents in anhydrous acetonitrile.
  • Add the appropriate TMT reagent to each peptide sample and incubate at room temperature for 1 hour.
  • Quench the labeling reaction by adding hydroxylamine.

3. Sample Pooling and Fractionation:

  • Combine the labeled peptide samples in a 1:1 ratio.
  • Desalt the pooled sample using C18 SPE.
  • For complex samples, it is recommended to fractionate the peptides to increase proteome coverage. High-pH reversed-phase liquid chromatography is a common method for this.

4. LC-MS/MS Analysis:

  • Analyze each peptide fraction by LC-MS/MS using an instrument capable of MS/MS or MS³ fragmentation to generate reporter ions.

5. Data Analysis:

  • Use software such as Proteome Discoverer or MaxQuant to identify peptides and proteins.
  • Quantify the relative protein abundance by measuring the intensities of the TMT reporter ions for each peptide.

Application 3: Absolute Protein Quantitation using Synthetic Isotope-Labeled Peptides

For absolute quantification, a known amount of a chemically synthesized, stable isotope-labeled peptide (also known as an AQUA peptide) is spiked into a protein digest. This heavy peptide serves as an internal standard for its corresponding endogenous, light peptide. By comparing the MS signal intensities of the heavy and light peptides, the absolute amount of the endogenous peptide, and by inference the parent protein, can be determined. This targeted approach is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry for high sensitivity and specificity.[3]

Key Advantages of Synthetic Isotope-Labeled Peptides:
  • Absolute Quantification: Provides the absolute concentration of a protein in the sample.

  • High Specificity and Sensitivity: Ideal for targeted quantification of low-abundance proteins.

  • Versatility: Can be applied to any protein for which a proteotypic peptide can be synthesized.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Isotope-Labeled Peptides

This protocol outlines the general steps for the Fmoc-based solid-phase synthesis of an isotope-labeled peptide.

1. Resin Preparation:

  • Start with a solid support resin (e.g., polystyrene) pre-loaded with the C-terminal amino acid of the desired peptide sequence. Swell the resin in a suitable solvent like dimethylformamide (DMF).

2. Deprotection:

  • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF. This exposes a free amine group for the next coupling step.

3. Amino Acid Coupling:

  • Activate the carboxyl group of the next Fmoc-protected amino acid (which can be a stable isotope-labeled amino acid) using a coupling reagent (e.g., HBTU, HATU).
  • Add the activated amino acid to the resin and allow the coupling reaction to proceed to form a new peptide bond.

4. Capping (Optional):

  • To block any unreacted free amine groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

5. Iterative Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence until the desired full-length peptide is assembled.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA) along with scavengers to protect sensitive amino acids.

7. Purification and Characterization:

  • Precipitate the crude peptide in cold diethyl ether.
  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the synthesized isotope-labeled peptide by mass spectrometry and analytical HPLC.

8. Quantification:

  • Accurately determine the concentration of the purified heavy peptide using amino acid analysis (AAA) or another quantitative method.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding the complex workflows and biological pathways involved in quantitative proteomics. Below are Graphviz diagrams illustrating a generic quantitative proteomics workflow and a specific signaling pathway commonly studied with these techniques.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample_A Sample A (Control) Protein_Extraction Protein Extraction & Digestion Sample_A->Protein_Extraction Sample_B Sample B (Treated) Sample_B->Protein_Extraction Labeling Isotope Labeling (e.g., TMT, iTRAQ) Protein_Extraction->Labeling LC_Separation LC Separation Labeling->LC_Separation Pooled Sample MS_Analysis Tandem MS Analysis (MS/MS) LC_Separation->MS_Analysis Peptide_ID Peptide/Protein Identification MS_Analysis->Peptide_ID Quantification Relative Quantification (Reporter Ions) Peptide_ID->Quantification Bioinformatics Bioinformatics & Interpretation Quantification->Bioinformatics

Caption: A generalized workflow for chemical labeling-based quantitative proteomics.

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion

The synthesis and application of isotope-labeled peptides are indispensable for modern quantitative proteomics. The choice of labeling strategy—SILAC, iTRAQ, TMT, or synthetic peptides—depends on the specific research question, sample type, and desired level of quantification (relative or absolute). The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to implement these powerful techniques in their studies, ultimately leading to a deeper understanding of complex biological systems and accelerating drug discovery and development.

References

Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Phenylalanine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Quantitative Proteomics using L-Phenylalanine-¹³C₆

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the proteomes of cells grown in "light" (natural abundance) versus "heavy" media, SILAC enables highly accurate relative quantification of protein abundance between different experimental conditions.[2][3]

This document provides detailed protocols for the use of L-Phenylalanine (ring-¹³C₆) as the "heavy" amino acid for SILAC experiments. Phenylalanine is an essential amino acid, and labeling with ¹³C₆-Phenylalanine provides a +6 Dalton mass shift, which is readily detected by mass spectrometry. This technique is particularly useful for studying pathways sensitive to amino acid availability, such as the mTOR signaling cascade, and for investigating cellular responses to drugs or other stimuli.[4]

Clarification on Reagent Nomenclature: The user topic specified "Fmoc-Phe-OH-¹³C₆". It is critical to note that for metabolic labeling in cell culture, the free amino acid L-Phenylalanine-¹³C₆ is used. The Fmoc-protected version (Fmoc-Phe-OH) is a building block for chemical solid-phase peptide synthesis and is not suitable for incorporation into proteins by living cells.

Principle of the Method

The SILAC method involves replacing a standard essential amino acid in the cell culture medium with its heavy stable isotope counterpart. For this protocol, natural L-Phenylalanine is replaced with L-Phenylalanine-¹³C₆.

  • Two Cell Populations: Two populations of cells are cultured in media that are identical except for the isotopic form of phenylalanine. One population is fed "light" medium containing standard L-Phenylalanine, while the other is fed "heavy" medium containing L-Phenylalanine-¹³C₆.

  • Metabolic Incorporation: Over several cell doubling periods (typically at least 5-6), the cells fully incorporate the respective labeled or unlabeled phenylalanine into all newly synthesized proteins.[5]

  • Experimental Treatment: Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., control vs. drug treatment).

  • Sample Combination: After treatment, the cell populations are combined, typically in a 1:1 ratio. This early-stage mixing minimizes downstream experimental variations and is a key advantage of the SILAC method.[6]

  • Proteomic Analysis: The combined protein lysate is processed for mass spectrometry. Proteins are extracted, digested (e.g., with trypsin), and analyzed by LC-MS/MS.

  • Quantification: In the mass spectrometer, a peptide containing phenylalanine from the "light" population will appear at its normal mass, while the identical peptide from the "heavy" population will be detected at a mass exactly 6 Daltons higher (due to the six ¹³C atoms). The relative protein abundance is determined by comparing the signal intensities of these "light" and "heavy" peptide pairs.

Key Applications
  • Drug Discovery: Quantify changes in protein expression in response to drug candidates to understand mechanisms of action and identify off-target effects.

  • Signaling Pathway Analysis: Elucidate how signaling pathways, such as the amino acid-sensing mTOR pathway, are regulated by stimuli. Phenylalanine levels have been shown to regulate protein synthesis via mTOR signaling.[4][7]

  • Protein Turnover Studies: Perform pulse-chase experiments (dynamic SILAC) to measure the synthesis and degradation rates of thousands of proteins simultaneously.

  • Post-Translational Modification (PTM) Analysis: Quantify changes in the abundance of PTMs like phosphorylation, often downstream of signaling events.[8]

Experimental Protocols

Materials and Reagents
  • Cell Line: Any adherent or suspension cell line compatible with the chosen culture medium.

  • SILAC Grade Media: DMEM or RPMI 1640 medium deficient in L-Phenylalanine. (Also deficient in L-Lysine and L-Arginine if they are not the intended labeling amino acids).

  • Dialyzed Fetal Bovine Serum (dFBS): Dialysis removes free amino acids that would interfere with labeling.[8]

  • Light Amino Acid: L-Phenylalanine (standard isotopic abundance).

  • Heavy Amino Acid: L-Phenylalanine-(ring-¹³C₆), >98% isotopic purity.

  • Phosphate-Buffered Saline (PBS): For washing cells and dissolving amino acids.

  • Cell Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.

  • Protein Digestion: Sequencing-grade modified trypsin.

  • Mass Spectrometry: High-resolution LC-MS/MS system (e.g., Orbitrap).

Protocol 1: SILAC Media Preparation

This protocol is for preparing 500 mL of complete "Light" and "Heavy" media.

  • Start with 500 mL bottles of L-Phenylalanine-deficient DMEM.

  • Aseptically add 50 mL of dialyzed FBS (10% final concentration) to each bottle.

  • Add antibiotics (e.g., Penicillin-Streptomycin) if required.

  • Prepare Amino Acid Stocks (1000x):

    • Light Phe Stock: Dissolve L-Phenylalanine in sterile PBS to a concentration of 32 mg/mL.

    • Heavy Phe Stock: Dissolve L-Phenylalanine-¹³C₆ in sterile PBS to a concentration of 33.2 mg/mL (the molecular weight is higher).

  • Prepare Complete Media:

    • Light Medium: Add 500 µL of the "Light Phe Stock" to one bottle of the DMEM/dFBS mixture.

    • Heavy Medium: Add 500 µL of the "Heavy Phe Stock" to the second bottle of the DMEM/dFBS mixture.

  • Mix each bottle thoroughly and store at 4°C. The final concentration of phenylalanine will be approximately 0.2 mM, similar to standard DMEM.

Protocol 2: Cell Culture and Labeling Efficiency Check
  • Adaptation Phase: Culture two separate populations of your chosen cell line, one in the complete "Light" medium and one in the complete "Heavy" medium.

  • Passaging: Subculture the cells for at least 6 doublings to ensure >97% incorporation of the heavy amino acid. Cells may grow slightly slower in SILAC medium initially.

  • Labeling Efficiency Check (After 5-6 passages):

    • Harvest a small number of cells (~1 million) from the "Heavy" culture.

    • Extract proteins, run a small amount on an SDS-PAGE gel, and excise a prominent band (e.g., actin or tubulin).

    • Perform an in-gel tryptic digest.

    • Analyze the resulting peptides by LC-MS/MS.

    • Extract ion chromatograms for known peptides from the excised protein. The signal for the "light" version of the peptide should be minimal (<3% of the "heavy" signal).

Protocol 3: SILAC Experiment and Sample Preparation
  • Experimental Phase: Once labeling is complete, plate the "Light" and "Heavy" cells for your experiment.

  • Treatment: Apply your experimental condition (e.g., drug treatment, growth factor stimulation) to one population (e.g., "Heavy" cells) while treating the other as a control ("Light" cells).

  • Harvesting: After treatment, wash the cells with ice-cold PBS and scrape or dissociate them.

  • Cell Counting and Mixing: Accurately count the cells from both populations and combine them at a 1:1 ratio.

  • Lysis: Pellet the combined cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the combined lysate using a BCA or Bradford assay.

Protocol 4: Protein Digestion and LC-MS/MS Analysis
  • Protein Reduction and Alkylation:

    • Take a desired amount of protein lysate (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM) to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Clean up the peptides using a C18 StageTip or solid-phase extraction cartridge to remove salts and detergents.

    • Elute, dry the peptides in a vacuum centrifuge, and resuspend in a small volume of MS loading buffer (e.g., 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Set the data acquisition method to identify peptide pairs with a mass difference of 6.0201 Da (for singly charged ions).

Data Presentation

Quantitative data from a SILAC experiment is typically presented in a table format. The example below shows hypothetical results from an experiment investigating the effect of a drug on the proteome, using ¹³C₆-Phenylalanine for labeling.

Protein ID (UniProt)Gene NameProtein DescriptionHeavy/Light RatioLog₂(Ratio)p-valueRegulation
P60709ACTBActin, cytoplasmic 11.050.070.85Unchanged
P02768ALBSerum albumin0.98-0.030.91Unchanged
P31946YWHAB14-3-3 protein beta/alpha1.010.010.96Unchanged
Q06830PRKCAProtein kinase C alpha type3.521.820.002Up-regulated
P42336MAPK3Mitogen-activated protein kinase 32.981.580.005Up-regulated
P62258RPS640S ribosomal protein S63.151.650.004Up-regulated
P15254CASP3Caspase-30.45-1.150.011Down-regulated
P08575HSPD160 kDa heat shock protein, mitochondrial0.39-1.360.009Down-regulated

Mandatory Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_prep Phase 1: Labeling cluster_exp Phase 2: Experiment cluster_process Phase 3: Processing & Analysis light_cells Cell Population A (Light Medium + L-Phe) control Control Condition light_cells->control heavy_cells Cell Population B (Heavy Medium + ¹³C₆-L-Phe) treatment Experimental Treatment heavy_cells->treatment mix Combine Cells 1:1 control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Tryptic Digestion lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quant) lcms->data

Caption: General workflow for a quantitative proteomics experiment using SILAC.

Phenylalanine Sensing and mTOR Signaling Pathway

mTOR_Pathway cluster_downstream Downstream Effects Phe Phenylalanine (¹³C₆-Phe) LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 (Active) LAT1->mTORC1 Activation S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 p-4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synth Protein Synthesis (Incorporates ¹³C₆-Phe) S6K1->Protein_Synth EIF4EBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: Phenylalanine activates the mTORC1 signaling pathway, promoting protein synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Phe-OH-¹³C₆ Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low coupling efficiency of Fmoc-Phe-OH-¹³C₆ in Solid-Phase Peptide Synthesis (SPPS). The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Enhancing Fmoc-Phe-OH-¹³C₆ Coupling Efficiency

Low coupling efficiency of Fmoc-Phe-OH-¹³C₆ can arise from several factors, ranging from reagent quality to the specific peptide sequence. This guide provides a systematic approach to identify and resolve these issues.

Step 1: Initial Assessment and Monitoring

The first step in troubleshooting is to confirm the incomplete coupling. The Kaiser test is a widely used qualitative method to detect free primary amines on the resin.[1]

Experimental Protocol: Kaiser Test [1]

Reagents:

  • Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Place a small sample of resin beads (10-15) in a test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Dark blue beads and solution: Incomplete coupling, free amines are present.

  • Colorless or faint blue beads and solution: Complete coupling.

  • Dark blue solution but colorless beads: Nearly complete coupling, may require extended coupling time or capping.

If the Kaiser test is positive, proceed to the following troubleshooting steps.

Logical Flow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Steps start Low Coupling Efficiency Suspected kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Kaiser Test Positive (Blue Color) kaiser_test->kaiser_positive kaiser_negative Kaiser Test Negative (Colorless/Yellow) kaiser_test->kaiser_negative check_reagents Step 2: Verify Reagent Quality - Fmoc-Phe-OH-¹³C₆ Purity - Solvent Anhydrous? kaiser_positive->check_reagents complete Coupling Complete kaiser_negative->complete optimize_coupling Step 3: Optimize Coupling Protocol - Choose a more potent coupling reagent - Increase reagent concentration - Extend coupling time check_reagents->optimize_coupling double_coupling Step 4: Implement Double Coupling optimize_coupling->double_coupling capping Step 5: Cap Unreacted Amines double_coupling->capping capping->complete After Capping proceed Proceed with Synthesis complete->proceed

Caption: A flowchart outlining the systematic approach to troubleshooting low coupling efficiency.

Step 2: Re-evaluation of Reagents and Conditions

The quality of reagents and solvents is a critical factor in SPPS.[2][3]

  • Fmoc-Phe-OH-¹³C₆ Purity: Ensure the amino acid derivative is of high purity (≥98%). Impurities can lead to side reactions and incomplete coupling.[3]

  • Solvents: Use anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Water content in the solvent can hydrolyze activated esters and reduce coupling efficiency.

  • Resin Swelling: Ensure the resin is adequately swollen before the coupling reaction. Poor swelling can limit the accessibility of reactive sites. Pre-swelling the resin in the synthesis solvent for at least 30 minutes is recommended.[2]

Step 3: Optimization of the Coupling Protocol

If reagent quality is confirmed, the next step is to optimize the coupling reaction itself. This involves the selection of an appropriate coupling reagent and adjusting reaction parameters.

Choosing a Coupling Reagent:

For sterically hindered or difficult couplings, standard carbodiimide reagents like DIC alone may not be sufficient. The use of uronium/aminium salt-based coupling reagents is often more effective.[4][5]

Data Presentation: Comparison of Common Coupling Reagent Systems

Coupling Reagent SystemBase (Equivalents)Typical SolventKey Characteristics & Coupling Efficiency
DIC / HOBt DIEA (2)DMF or DCM/DMFStandard, cost-effective. May be less efficient for difficult couplings.
HBTU / DIEA DIEA (2)DMFHighly efficient for most couplings. A common choice for routine synthesis.[6]
HATU / DIEA DIEA (2)DMF or NMPMore reactive than HBTU, particularly effective for sterically hindered amino acids.[5]
COMU / DIEA DIEA (1-2)DMF or NMPHigh coupling efficiency, comparable to HATU, with improved safety profile and solubility.[5]

Experimental Protocol: Standard Coupling with HBTU/DIEA [6]

  • After Fmoc deprotection and washing of the resin-bound peptide, add the Fmoc-Phe-OH-¹³C₆ (3 equivalents relative to resin loading).

  • Add the coupling reagent HBTU (3 equivalents).

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents).

  • Dissolve the reagents in DMF and add to the resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to check for completion.

Step 4: Double Coupling

If a single coupling reaction is incomplete, a second coupling step can be performed.

Experimental Protocol: Double Coupling [1]

  • After the initial coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF.

  • Repeat the coupling protocol with a fresh solution of Fmoc-Phe-OH-¹³C₆, coupling reagent, and base.

  • Allow the second coupling to proceed for 1-2 hours.

  • Wash the resin and perform a Kaiser test.

Step 5: Capping Unreacted Amines

If a small number of free amines remain after double coupling, it is advisable to cap them to prevent the formation of deletion sequences in the final peptide product.

Experimental Protocol: Acetic Anhydride Capping

  • Wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v).

  • Add the capping solution to the resin and react for 30 minutes.

  • Wash the resin thoroughly with DMF.

Frequently Asked Questions (FAQs)

Q1: Does the ¹³C₆ isotopic labeling of Fmoc-Phe-OH affect its coupling efficiency?

The presence of stable isotopes like ¹³C does not significantly alter the chemical reactivity of the amino acid.[7] Therefore, the coupling efficiency of Fmoc-Phe-OH-¹³C₆ is expected to be comparable to that of unlabeled Fmoc-Phe-OH under the same conditions. Any observed low efficiency is likely due to other factors discussed in the troubleshooting guide.

Q2: What are the signs of low coupling efficiency?

The primary indicator of low coupling efficiency is a positive Kaiser test (blue color) after the coupling step.[1] Subsequent analysis of the crude peptide by HPLC after cleavage may show a significant peak corresponding to a deletion sequence (the peptide lacking the Phenylalanine residue).

Q3: Can I extend the coupling time instead of using a stronger coupling reagent?

Extending the coupling time can sometimes improve the yield, but for difficult couplings, it may not be sufficient to drive the reaction to completion. Using a more potent coupling reagent like HATU or COMU is generally a more effective strategy.[5]

Q4: When should I consider using double coupling?

Double coupling is a good strategy when a single coupling with a standard reagent like HBTU results in a positive Kaiser test. It is particularly useful for sterically hindered amino acids or difficult sequences.

Q5: What is the purpose of capping, and is it always necessary?

Capping terminates unreacted peptide chains by acetylating the free amino groups. This prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification. Capping is recommended if a small amount of free amine remains after coupling, especially in the synthesis of long peptides.

Q6: Can the choice of resin affect coupling efficiency?

Yes, the type of resin and its properties can influence coupling efficiency. Resins with good swelling characteristics, such as PEG-based resins, can improve the accessibility of the growing peptide chain to reagents, thereby enhancing coupling efficiency, especially for longer or more hydrophobic peptides.

SPPS Workflow Diagram

SPPS_Workflow start Start Synthesis deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of Fmoc-Phe-OH-¹³C₆ (with chosen coupling reagent) wash1->coupling wash2 Wash with DMF coupling->wash2 monitoring Kaiser Test wash2->monitoring next_cycle Proceed to Next Amino Acid Coupling monitoring->next_cycle Negative troubleshoot Troubleshoot (Double Couple/Cap) monitoring->troubleshoot Positive troubleshoot->next_cycle

Caption: A simplified workflow of a single coupling cycle in Solid-Phase Peptide Synthesis.

References

Troubleshooting incomplete Fmoc deprotection for 13C6-Phe residues

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Incomplete Fmoc Deprotection for ¹³C₆-Phe Residues

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering incomplete N-α-Fmoc deprotection of ¹³C₆-Phenylalanine residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc deprotection of my ¹³C₆-Phe residue incomplete?

While it's natural to consider the isotopic labeling as a potential cause, incomplete Fmoc deprotection, even with labeled residues, is most commonly attributed to on-resin peptide aggregation.[1][2][3] Phenylalanine is a hydrophobic amino acid, and sequences containing it, especially in repeating or hydrophobic stretches, are prone to forming secondary structures like β-sheets. This aggregation can physically block the deprotection reagent (piperidine) from accessing the Fmoc group, leading to incomplete removal.[2][3][4]

Q2: Does the ¹³C₆ labeling of Phenylalanine affect the deprotection reaction?

In theory, a kinetic isotope effect (KIE) could lead to a slightly slower reaction rate when ¹³C is substituted for ¹²C, as heavier isotopes can form stronger bonds.[5][6] However, for the base-catalyzed elimination mechanism of Fmoc deprotection, this effect is generally considered to be minor and is unlikely to be the primary cause of significant incomplete deprotection. The physicochemical properties of ¹³C₆-Phe are nearly identical to the unlabeled version.[7] Therefore, troubleshooting should focus on factors known to cause "difficult sequences" in SPPS.

Q3: How can I confirm that Fmoc deprotection is incomplete?

Incomplete deprotection can be confirmed through a few methods. During the synthesis, a qualitative ninhydrin (Kaiser) test on a few resin beads after the deprotection step should yield a strong blue color, indicating the presence of free primary amines. A weak or no color change suggests a problem. For a more definitive answer, a small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC and Mass Spectrometry (MS). The presence of a peptide with the mass of the Fmoc-protected sequence will confirm incomplete deprotection.

Q4: What is the first thing I should try if I suspect incomplete deprotection of ¹³C₆-Phe?

The simplest first step is to extend the deprotection time and/or increase the number of deprotection steps. Instead of a standard single or double treatment with 20% piperidine in DMF, you can increase the duration of each treatment or add a third treatment to ensure the reaction goes to completion.[3]

Troubleshooting Guide

If you have identified incomplete Fmoc deprotection of a ¹³C₆-Phe residue, follow this step-by-step guide to resolve the issue. The underlying strategy is to disrupt peptide aggregation and improve reagent access.

Step 1: Initial Diagnosis and Confirmation

Before modifying your synthesis protocol, confirm the issue.

  • Qualitative Monitoring: Perform a ninhydrin test on the resin post-deprotection. A negative or weak result is a strong indicator of a problem.

  • Quantitative Analysis: Cleave a small sample of the peptide from the resin. Analyze the crude product using HPLC and MS to identify the presence of any Fmoc-protected peptide.

G cluster_0 Initial Diagnosis Workflow start Suspected Incomplete Fmoc Deprotection ninhydrin Perform Ninhydrin Test on Resin Sample cleavage Test Cleavage and HPLC/MS Analysis decision Is Fmoc-Peptide Detected? proceed Proceed to Troubleshooting (Step 2) continue Continue Synthesis

Step 2: Modifying the Deprotection Protocol

These modifications to the standard deprotection protocol are often sufficient to resolve minor to moderate issues.

ParameterStandard ProtocolModified Protocol 1Modified Protocol 2
Reagent 20% Piperidine in DMF20% Piperidine in DMF2% DBU, 2% Piperidine in DMF
Treatment 1 1 x 3 minutes1 x 5 minutes1 x 5 minutes
Treatment 2 1 x 10 minutes1 x 15 minutes1 x 10 minutes
Temperature Room Temperature35-40°CRoom Temperature
  • Rationale: Extended reaction times provide more opportunity for the deprotection reagent to penetrate aggregated peptide chains.[3] Using a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) can also enhance the rate of Fmoc removal, especially for difficult sequences.[2]

Step 3: Advanced Strategies for Severe Aggregation

If modifying the deprotection protocol is insufficient, the issue is likely severe peptide aggregation. The following strategies can be employed to disrupt the secondary structures.

  • Change the Solvent System: N-Methyl-2-pyrrolidone (NMP) is often better at solvating and disrupting aggregated peptides than DMF. You can substitute DMF with NMP for both the deprotection and coupling steps. Adding up to 20% Dimethyl Sulfoxide (DMSO) to the DMF can also help break up secondary structures.[2]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the deprotection solution can help to disrupt hydrogen bonds that cause aggregation.

  • Use Microwave-Assisted Synthesis: Microwave energy can efficiently break up aggregates and accelerate both deprotection and coupling reactions. If you have access to a microwave peptide synthesizer, this is a highly effective option.[2]

G

Key Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test

Purpose: To qualitatively detect free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin (1-2 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine): Intense blue beads and solution.

    • Negative Result (Protected Amine): Yellow/orange beads and solution.

Protocol 2: Deprotection using DBU/Piperidine

Purpose: To use a stronger base mixture for Fmoc removal in difficult sequences.

Reagent:

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) Piperidine in high-quality, amine-free DMF.

Procedure:

  • Drain the coupling solvent from the peptide-resin.

  • Add the DBU/Piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a second portion of the deprotection solution.

  • Agitate the mixture for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the bases before proceeding to the next coupling step.

G

References

Preventing side reactions with Fmoc-Phe-OH-13C6 during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Phe-OH-¹³C₆ in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when using Fmoc-Phe-OH-¹³C₆ in SPPS?

A1: The primary side reaction of concern for Fmoc-Phe-OH, including its ¹³C₆ labeled variant, is racemization (epimerization) at the α-carbon during the activation and coupling steps. While phenylalanine is less prone to racemization than amino acids like histidine or cysteine, the reaction conditions can still lead to the formation of the D-enantiomer, which can be difficult to separate from the desired peptide.[1][2] Other potential, though less common, side reactions include dipeptide formation (Fmoc-Phe-Phe-OH) if the activated amino acid reacts with another Fmoc-Phe-OH molecule instead of the resin-bound amine, and incomplete coupling , especially in sequences prone to aggregation.[3]

Q2: Does the ¹³C₆ isotopic labeling of Fmoc-Phe-OH affect its reactivity or introduce new side reactions?

A2: Currently, there is no evidence to suggest that ¹³C₆ labeling of the phenylalanine ring introduces novel side reactions during SPPS. The chemical properties of the isotopically labeled amino acid are nearly identical to the unlabeled version. However, a slight kinetic isotope effect may be observed, potentially leading to a marginally slower reaction rate.[4][5][6][7] It is good practice to ensure sufficient coupling time when using isotopically labeled amino acids.

Q3: How can I minimize racemization during the coupling of Fmoc-Phe-OH-¹³C₆?

A3: Minimizing racemization involves careful selection of coupling reagents, bases, and reaction conditions.

  • Coupling Reagents: Uronium/aminium salt-based reagents like HBTU, HATU, and HCTU are commonly used. While highly efficient, they can promote racemization in the presence of excess base.[8] Carbodiimide-based reagents like DIC, especially when used with additives, can offer a good balance of efficiency and low racemization.[1]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended as they are known to suppress racemization.[1]

  • Bases: The choice and amount of base are critical. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are common, but their concentration should be carefully controlled. Using a weaker base or a stoichiometric amount can reduce the risk of racemization.[1]

  • Pre-activation Time: Minimizing the pre-activation time of the Fmoc-amino acid before adding it to the resin can also help reduce epimerization.[9]

Q4: What is the best way to monitor the completion of the coupling reaction for Fmoc-Phe-OH-¹³C₆?

A4: The Kaiser test (ninhydrin test) is a reliable and widely used qualitative method to detect the presence of free primary amines on the resin.[10][11] A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling reaction is complete. A positive test (beads turn blue) signifies incomplete coupling, and a troubleshooting step like a second coupling should be performed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of Fmoc-Phe-OH-¹³C₆ into a peptide sequence.

Issue 1: Incomplete Coupling
  • Symptom: Positive Kaiser test result (blue beads) after the initial coupling step.

  • Potential Causes:

    • Steric Hindrance: The amino acid sequence around the coupling site may be sterically hindered.

    • Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated amino acid. This is more common in hydrophobic sequences.[12]

    • Inefficient Activation: The coupling reagents may not be efficiently activating the Fmoc-Phe-OH-¹³C₆.

  • Solutions:

    • Double Coupling: Perform a second coupling reaction with a fresh solution of activated Fmoc-Phe-OH-¹³C₆.[13]

    • Change Coupling Reagents: Switch to a more potent activation reagent, for example, from HBTU to HATU.

    • Modify Reaction Conditions: Increase the coupling time and/or temperature. Microwave-assisted synthesis can also be beneficial in overcoming difficult couplings.

    • Address Aggregation: If aggregation is suspected, consider using a different solvent system (e.g., NMP instead of DMF), adding chaotropic salts, or incorporating structure-disrupting elements like pseudoproline dipeptides in the sequence.

Issue 2: Racemization
  • Symptom: Presence of a diastereomeric impurity in the final peptide, often observed as a closely eluting peak in HPLC analysis.

  • Potential Causes:

    • Prolonged exposure to basic conditions during activation.

    • Use of highly activating coupling reagents in combination with a strong base. [1]

  • Solutions:

    • Optimize Coupling Chemistry:

      • Use a carbodiimide-based coupling reagent like DIC with an additive such as Oxyma or HOBt.

      • If using uronium/aminium salts, minimize the pre-activation time and use a stoichiometric amount of a hindered base like DIPEA.

    • Lower the reaction temperature during coupling.

Issue 3: Dipeptide Formation
  • Symptom: A significant peak corresponding to the mass of the desired peptide plus a phenylalanine residue is observed in the mass spectrum of the crude product.

  • Potential Causes:

    • High concentration of activated Fmoc-Phe-OH-¹³C₆.

    • Slow coupling to the resin-bound amine.

  • Solutions:

    • Control Stoichiometry: Use a moderate excess of the activated amino acid (e.g., 1.5 to 3 equivalents).

    • Ensure Efficient Coupling: Address any issues that might slow down the primary coupling reaction (see "Incomplete Coupling" above).

Data Presentation

Table 1: Influence of Coupling Reagents on Amino Acid Epimerization

Coupling ReagentAdditiveBase% Epimerization (Model: Gly-Phe-Pro-NH₂)
EDCHOAt-29.8
EDC-HClHOAt-24.1
DICHOAt-4.2

Data adapted from a study on epimerization in peptide synthesis. While not specific to Fmoc-Phe-OH, it illustrates the significant impact of the coupling reagent on racemization.[1]

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol is for the qualitative monitoring of free primary amines on the resin.[10][11]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Negative (Coupling Complete): Beads and solution are colorless or yellowish.

  • Positive (Incomplete Coupling): Beads and/or solution turn dark blue.

Protocol 2: Double Coupling

This protocol is a standard troubleshooting step for incomplete coupling reactions.[13]

Procedure:

  • After the first coupling reaction, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Perform a Kaiser test to confirm that the initial coupling was incomplete.

  • Prepare a fresh solution of activated Fmoc-Phe-OH-¹³C₆ using the same or a different coupling cocktail as in the first coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform another Kaiser test to check for the completion of the second coupling. If the test is still positive, further optimization of the synthesis strategy may be required.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-Phe-OH-13C6, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative (Next Cycle) KaiserTest->Coupling Positive (Recouple) Final_Deprotection Final Fmoc Deprotection KaiserTest->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Racemization_Mechanism Fmoc_Phe Fmoc-L-Phe-OH Activated_Ester Activated Ester/ O-Acylisourea Fmoc_Phe->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Base (e.g., DIPEA) Fmoc_D_Phe Fmoc-D-Phe-Peptide (Racemized Product) Oxazolone->Fmoc_D_Phe Nucleophilic Attack by Peptide-Resin Fmoc_L_Phe_Peptide Fmoc-L-Phe-Peptide (Desired Product) Oxazolone->Fmoc_L_Phe_Peptide Nucleophilic Attack by Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Logic Start Kaiser Test after Coupling Positive Positive Result (Incomplete Coupling) Start->Positive Blue Beads Negative Negative Result (Coupling Complete) Start->Negative Yellow/Colorless Beads DoubleCouple Perform Double Coupling Positive->DoubleCouple CheckReagents Change Coupling Reagents Positive->CheckReagents CheckAggregation Address Potential Aggregation Positive->CheckAggregation Proceed Proceed to Next Cycle Negative->Proceed DoubleCouple->Start Re-test CheckReagents->Start Re-test CheckAggregation->Start Re-test

Caption: Troubleshooting workflow for a positive Kaiser test result.

References

Technical Support Center: Optimization of Activation Methods for Fmoc-Phe-OH-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of activation methods for Fmoc-L-Phenylalanine-¹³C₆ (Fmoc-Phe-OH-¹³C₆). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the activation and coupling of this isotopically labeled amino acid in solid-phase peptide synthesis (SPPS). While the ¹³C₆ labeling does not alter the chemical reactivity of Fmoc-Phe-OH, optimizing activation is crucial for achieving high yields and purity in your peptide synthesis endeavors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the activation and coupling of Fmoc-Phe-OH-¹³C₆.

Issue 1: Low Coupling Efficiency or Incomplete Coupling

  • Symptoms:

    • Positive Kaiser test after coupling.[1]

    • Presence of deletion sequences (n-1) in the final peptide, detected by mass spectrometry.

    • New peaks appearing in HPLC chromatograms.[2]

  • Potential Causes:

    • Insufficient activation of the Fmoc-Phe-OH-¹³C₆.[2]

    • Steric hindrance from the growing peptide chain or the solid support.

    • Aggregation of the peptide-resin, preventing access of reagents.[3]

    • Poor quality of solvents or reagents.[2]

    • Suboptimal resin swelling.[2]

  • Solutions:

    • Optimize Activation Protocol:

      • Ensure the use of an appropriate excess of the activating agent and base. A common starting point is using HBTU (2.85 equiv) and DIEA (6 equiv) with a short pre-activation time of 1 minute before adding to the resin.[2]

      • Consider switching to a more powerful activating reagent like HATU or COMU, especially for difficult couplings.[4]

    • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2]

    • Improve Solvation:

      • Ensure the resin is properly swelled before synthesis, for instance, by pre-swelling in DCM for 30 minutes.[2]

      • Consider switching from DMF to NMP, as NMP can better solvate the growing peptide chain and amino acids.[3]

    • Monitor Reagent Quality: Use high-purity, anhydrous solvents and fresh reagents. Ensure Fmoc-Phe-OH-¹³C₆ purity is ≥99%.[2]

Issue 2: Racemization of the Phenylalanine Residue

  • Symptoms:

    • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

    • Broadened peaks in the HPLC chromatogram.

  • Potential Causes:

    • The chosen activation method and coupling reagents can significantly influence the level of racemization.[5][6]

    • Prolonged activation times.

    • The type and amount of base used can promote epimerization.[7]

  • Solutions:

    • Select Low-Racemization Reagents:

      • The addition of additives like HOBt, HOAt, or OxymaPure is crucial for suppressing racemization.[8]

      • For carbodiimide-mediated couplings, the combination of DIC with OxymaPure has been shown to result in low levels of racemization.[5]

      • Phosphonium-based reagents like PyBOP and aminium/uronium reagents like HBTU and HATU generally provide good results with minimal racemization when used with an appropriate additive.[4] DEPBT is noted for its remarkable resistance to racemization, particularly for sensitive amino acids.[4]

    • Control Base Exposure: Use the weakest base necessary for the reaction to proceed efficiently. In cases with a high risk of racemization, a weaker base like sym-collidine may be preferable to DIPEA or NMM.[4]

    • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin.

Issue 3: Formation of Side Products

  • Symptoms:

    • Unexpected masses detected by mass spectrometry.

    • Discoloration of the resin or reaction solution.[2]

    • Difficult purification of the final peptide.

  • Potential Causes & Solutions:

    • Diketopiperazine Formation: This is common at the dipeptide stage, especially if proline is the second residue.

      • Solution: Use 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[7]

    • Aspartimide Formation: Occurs in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.

      • Solution: Adding HOBt to the piperidine solution used for Fmoc deprotection can reduce aspartimide formation.[7]

    • Guanidinylation of the free N-terminus: Can occur when using an excess of uronium/aminium-based activating reagents like HBTU or HATU relative to the carboxylic acid.

      • Solution: Avoid using an excess of the activating reagent. A slight excess of the Fmoc-amino acid relative to the coupling reagent is recommended.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for Fmoc-Phe-OH-¹³C₆?

The "best" reagent depends on the specific sequence and synthesis conditions. However, for routine couplings, HBTU and HATU in combination with a base like DIPEA and an additive like HOBt or HOAt are highly efficient and widely used.[4][9] For difficult couplings or sequences prone to racemization, COMU and DEPBT are excellent alternatives.[4][10] DIC/OxymaPure is a good choice for minimizing racemization.[5]

Q2: How can I monitor the completion of the coupling reaction?

The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[1][7] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete.

Q3: What are the recommended equivalents of reagents for a standard coupling reaction?

A typical protocol using HBTU would involve:

  • Fmoc-Phe-OH-¹³C₆: 3-5 equivalents

  • HBTU: 3-5 equivalents

  • HOBt (or other additive): 3-5 equivalents

  • DIPEA: 6-10 equivalents (all relative to the resin loading)[7]

Q4: Does the ¹³C₆ isotopic labeling of Fmoc-Phe-OH affect the coupling reaction?

No, the isotopic labeling does not change the chemical properties of the molecule. The activation and coupling conditions for Fmoc-Phe-OH-¹³C₆ are identical to those for the unlabeled Fmoc-Phe-OH.

Q5: What should I do if I observe resin aggregation?

Resin aggregation can hinder coupling efficiency.[3] To mitigate this:

  • Switch to a more polar solvent like N-methylpyrrolidone (NMP).[3]

  • Perform the coupling at a higher temperature.

  • Incorporate chaotropic salts into the reaction mixture.

  • Utilize microwave irradiation for the synthesis.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Activation

Coupling ReagentAdditiveBaseKey Characteristics
DIC (Diisopropylcarbodiimide)HOBt or OxymaPureNot always required, but DIEA can be usedWidely used, cost-effective. The urea byproduct of DIC is soluble in common solvents. The combination with an additive is crucial to suppress racemization.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (inherent)DIEA, NMMHighly efficient and fast-reacting uronium salt. Good for standard and difficult couplings.[9][11]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOAt (inherent)DIEA, NMMMore reactive than HBTU, with lower racemization rates.[9] Particularly effective for sterically hindered amino acids.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBt (inherent)DIEA, NMMPhosphonium-based reagent, useful for sterically hindered couplings and less prone to guanidinylation side reactions compared to uronium salts.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)OxymaPure (inherent)DIEA, NMMA third-generation uronium salt with reactivity comparable to HATU.[4] Offers improved safety as it does not contain potentially explosive benzotriazole derivatives.[4]

Table 2: Racemization Levels for Different Coupling Conditions

Amino AcidCoupling Reagent/AdditiveBase% Racemization (D-isomer)Reference
Z-Phg-OHDIC/HOBt-~5%[8]
Z-Phg-OHDIC/OxymaPure-<1%[8]
Fmoc-L-His(Trt)-OHDIC/OxymaPure-1.8%[5]
Fmoc-L-Cys(Trt)-OHHATU/NMMNMM~10%[5]
Fmoc-L-Ser(tBu)-OHHATU/NMMNMM~2%[5]
Fmoc-Asp(OBut)-L-Phe-OHDIC/HOBt-<3%[12]

Note: Data is for illustrative purposes and may vary based on specific reaction conditions and sequences.

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Activation

  • Swell the resin in DMF for 30-60 minutes.

  • Remove the Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times).

  • In a separate vessel, dissolve Fmoc-Phe-OH-¹³C₆ (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

  • Add DIEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Low-Racemization DIC/OxymaPure Activation

  • Perform resin swelling and Fmoc deprotection as described in Protocol 1.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve Fmoc-Phe-OH-¹³C₆ (3-5 eq.) and OxymaPure (3-5 eq.) in a 1:1 mixture of DCM/DMF.[8]

  • Add DIC (3-5 eq.) to the amino acid solution.[8]

  • Stir the mixture for 10 minutes at room temperature.[8]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test.

  • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Visualizations

experimental_workflow start Start SPPS Cycle swell_resin Swell Resin in DMF start->swell_resin deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple to Resin wash1->coupling prepare_aa Prepare Activated Fmoc-Phe-OH-¹³C₆ Solution prepare_aa->coupling wash2 Wash with DMF/DCM coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative double_couple Double Couple incomplete->double_couple double_couple->wash2 next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

troubleshooting_logic issue Problem Detected: Low Yield/Purity check_coupling Check Coupling Efficiency (Kaiser Test) issue->check_coupling check_racemization Check for Racemization (Chiral HPLC) issue->check_racemization check_side_products Check for Side Products (Mass Spec) issue->check_side_products incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive racemization High Racemization check_racemization->racemization High side_products Side Products Present check_side_products->side_products Detected solution1 Solution: - Double Couple - Change Activator (HATU, COMU) - Improve Solvation (NMP) incomplete_coupling->solution1 solution2 Solution: - Add HOBt/HOAt/OxymaPure - Use DIC/OxymaPure or DEPBT - Use Weaker Base racemization->solution2 solution3 Solution: - Use 2-Cl-Trityl Resin (for Diketopiperazine) - Add HOBt to Deprotection (for Aspartimide) side_products->solution3

Caption: A logical workflow for troubleshooting common issues in peptide synthesis.

References

Technical Support Center: HPLC Purification of Peptides Containing Fmoc-Phe-OH-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the HPLC purification of peptides incorporating the hydrophobic, isotope-labeled amino acid derivative, Fmoc-Phe-OH-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Fmoc-Phe-OH-¹³C₆ difficult to purify?

A1: The difficulty arises from several factors:

  • Increased Hydrophobicity: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is highly hydrophobic. When combined with the already hydrophobic phenylalanine residue, it can cause the peptide to have poor solubility in aqueous mobile phases, leading to aggregation and difficult purification.[1][2]

  • Risk of Aggregation: Highly hydrophobic peptides tend to aggregate, which can result in peak broadening, low recovery, and even irreversible adsorption to the HPLC column matrix.[1][3]

  • "Fmoc-on" Purification: Often, it's advantageous to purify the peptide with the N-terminal Fmoc group still attached ("Fmoc-on") to simplify separation from truncated failure sequences, which will be less hydrophobic.[4] This strategy, however, requires dealing with the peptide in its most hydrophobic state.

Q2: What is the best type of HPLC column to use for these peptides?

A2: For hydrophobic peptides, the choice of stationary phase is critical.

  • Less Retentive Phases: Instead of the standard C18 columns, consider using columns with shorter alkyl chains (e.g., C8 or C4) or a phenyl phase.[3] These are less hydrophobic and can reduce the risk of irreversible binding while still providing adequate separation.

  • Wide-Pore Silica: Use columns with a wide pore size (e.g., 300 Å).[5] This is crucial for peptides to prevent restricted diffusion within the pores, which can lead to poor peak shape and resolution.

Q3: How does the ¹³C₆ isotope label affect the purification process?

A3: The ¹³C₆ stable isotope label on the phenylalanine residue does not significantly alter the chemical properties or hydrophobicity of the peptide. Therefore, the purification strategy will be identical to that of its unlabeled counterpart. The primary difference will be in the analysis of collected fractions, where mass spectrometry will show a +6 Da mass shift for the labeled peptide compared to any unlabeled impurities.

Q4: Which mobile phase additives should I use?

A4: Trifluoroacetic acid (TFA) is the most common ion-pairing agent for peptide purification as it improves peak shape.[6][7] However, it can suppress the signal in mass spectrometry.[7][8]

  • For UV detection: A concentration of 0.1% TFA in both the aqueous (Solvent A) and organic (Solvent B) phases is standard.

  • For LC-MS compatibility: Formic acid (FA) at 0.1% is a preferred alternative, though it may result in broader peaks for some peptides.[7][8] A low concentration of TFA (e.g., 0.02%) can sometimes be used as a compromise to improve peak shape without causing severe MS signal suppression.[6]

Troubleshooting Guide

This guide addresses specific issues encountered during the HPLC purification of peptides containing Fmoc-Phe-OH-¹³C₆.

Issue 1: Poor or No Peptide Solubility in Injection Solvent
  • Cause: The high hydrophobicity of the Fmoc-protected peptide leads to poor solubility in standard aqueous buffers.

  • Solution:

    • Use Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP first.[2]

    • Dilute Carefully: Once dissolved, dilute the sample with the initial mobile phase (high aqueous content). Be cautious not to dilute so much that the peptide precipitates.[1]

    • Alternative Solvents: For extremely difficult cases, solvents like trifluoroethanol (TFE) or isopropanol can be used to aid solubility, but be aware that these can affect separation selectivity.[9]

Issue 2: Low or No Recovery of the Peptide
  • Cause: The peptide may be irreversibly adsorbed onto the column due to strong hydrophobic interactions, or it may have precipitated at the head of the column upon injection.

  • Troubleshooting Steps:

    • Inject a Blank: After a run with low recovery, inject a blank run with a steep gradient of a strong solvent (like 100% isopropanol or a DMSO-containing mobile phase) to see if the missing peptide elutes. This indicates carryover or strong binding.[1][3]

    • Reduce Stationary Phase Hydrophobicity: Switch to a C4 or C8 column instead of a C18 column.[3]

    • Increase Organic Modifier Strength: Consider using n-propanol instead of or in addition to acetonitrile in the mobile phase. N-propanol is a stronger solvent for hydrophobic molecules.[1]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can increase peptide solubility, reduce mobile phase viscosity, and sharpen peaks.[5][10]

Issue 3: Broad or Tailing Peaks
  • Cause: This can be due to peptide aggregation, slow kinetics of interaction with the stationary phase, or secondary interactions with the silica backbone of the column.

  • Solution:

    • Optimize Temperature: Increasing the column temperature often improves peak shape for hydrophobic peptides.[5]

    • Adjust Mobile Phase: Ensure the ion-pairing agent (TFA) concentration is optimal (typically 0.1%). Using high-purity silica columns can allow for lower TFA concentrations if MS compatibility is needed.[6]

    • Change Organic Solvent: Altering the organic solvent (e.g., from acetonitrile to methanol or an acetonitrile/n-propanol mixture) can change selectivity and improve peak shape.[1][10]

    • Lower Flow Rate: Reducing the flow rate can sometimes improve peak resolution, although it will increase the run time.[5]

Visual Workflow and Troubleshooting Diagrams

Method Development Workflow

The following diagram outlines a systematic approach to developing a purification method for a peptide containing Fmoc-Phe-OH-¹³C₆.

MethodDevelopment start Start: Crude Fmoc-Peptide solubility 1. Solubility Test (DMSO, DMF, ACN/H2O) start->solubility column 2. Column Selection (C4 or C8, 300Å) solubility->column Soluble analytical 3. Analytical Scout Run (Fast Gradient, 10-90% B) column->analytical eval1 Evaluate Peak Shape & Retention analytical->eval1 eval1->column No Elution/ Poor Shape optimize 4. Optimize Gradient (Shallow gradient around elution point) eval1->optimize Peak Found eval2 Evaluate Purity & Resolution optimize->eval2 eval2->optimize Needs Improvement scaleup 5. Preparative Scale-Up (Increase load & flow rate) eval2->scaleup Good Separation fractions 6. Collect & Analyze Fractions (LC-MS) scaleup->fractions end End: Pure Peptide fractions->end

Caption: A logical workflow for HPLC method development.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide for troubleshooting common purification problems.

Troubleshooting problem Problem Detected low_recovery Low / No Recovery? problem->low_recovery bad_shape Broad / Tailing Peak? low_recovery->bad_shape No sol_issue Check Solubility & Sample Prep low_recovery->sol_issue Yes no_separation Poor Resolution? bad_shape->no_separation No temp_shape Increase Temperature bad_shape->temp_shape Yes shallow_grad Make Gradient Shallower no_separation->shallow_grad Yes stronger_B Use Stronger Organic (e.g., n-Propanol) sol_issue->stronger_B less_retentive Use Less Retentive Column (C4/C8) stronger_B->less_retentive increase_temp Increase Temperature (40-60°C) less_retentive->increase_temp check_tfa Check TFA Conc. (0.1%) temp_shape->check_tfa lower_flow Lower Flow Rate check_tfa->lower_flow change_solvent Change Organic Solvent (ACN -> MeOH) shallow_grad->change_solvent change_additive Change Additive (TFA -> FA) change_solvent->change_additive

Caption: A decision tree for HPLC troubleshooting.

Quantitative Data Summary

The following tables summarize typical starting conditions for analytical and preparative HPLC of hydrophobic, Fmoc-protected peptides.

Table 1: Recommended HPLC Column Characteristics

ParameterRecommendation for Hydrophobic PeptidesRationale
Stationary Phase C8, C4, or PhenylReduces strong hydrophobic interactions, minimizing risk of low recovery.[3]
Pore Size 300 ÅEnsures peptide can access the entire surface area, improving peak shape and capacity.[5]
Particle Size 3-5 µm (Analytical), 5-10 µm (Preparative)Balances efficiency with backpressure constraints.
Column ID 4.6 mm (Analytical), 10-50 mm (Preparative)Standard dimensions for scaling from method development to purification.[6]

Table 2: Mobile Phase and Gradient Condition Comparison

ParameterCondition A (Standard)Condition B (For Hydrophobic Peptides)Condition C (MS-Compatible)
Solvent A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Solvent B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile/n-Propanol (1:1)0.1% Formic Acid in Acetonitrile
Typical Gradient 5-95% B over 30 min30-100% B over 40 min5-95% B over 30 min
Flow Rate (4.6mm ID) 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature Ambient40-60 °CAmbient or 40-60 °C
Pros Good peak shape for most peptides.Improved solubility and elution of very hydrophobic peptides.[1]Avoids ion suppression in MS.[8]
Cons May not elute highly hydrophobic peptides.Can alter selectivity; n-propanol is more viscous.May result in broader peaks.[7]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development
  • Sample Preparation:

    • Dissolve ~1 mg of the crude peptide containing Fmoc-Phe-OH-¹³C₆ in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Add 900 µL of Solvent A (0.1% TFA in Water) and vortex again. If the solution becomes cloudy, prepare a new sample with less dilution.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Setup:

    • Column: C4 or C8, 4.6 x 150 mm, 5 µm, 300 Å.

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[5]

    • Detection: 220 nm and 280 nm.

  • Scouting Gradient:

    • Run a fast linear gradient from 10% to 90% Solvent B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 10 minutes before the next injection.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the scouting run, calculate a new, shallower gradient.

    • Start the gradient at least 5% below the elution percentage of the target peptide.

    • Run a shallow gradient (e.g., 0.5-1% B per minute) across the elution point of the target peptide. For example, if the peptide eluted at 60% B in the scout run, a new gradient might be 45-75% B over 30 minutes.

  • Analysis:

    • Identify the main peak corresponding to the target peptide. Collect this fraction manually if possible and confirm its identity via mass spectrometry.

Protocol 2: Preparative HPLC Purification
  • Method Scaling:

    • Use the optimized analytical gradient. Adjust the flow rate for the larger column diameter (e.g., for a 21.2 mm ID column, the flow rate would be ~(21.2²/4.6²) x 1.0 mL/min ≈ 21 mL/min).

    • Increase the gradient time proportionally to the column length if it has changed.

  • Sample Preparation and Loading:

    • Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO).

    • Dilute with Solvent A as much as possible without causing precipitation. The goal is to load the sample in a "weak" solvent to ensure it binds to the head of the column in a tight band.

    • Load the sample onto the equilibrated preparative column. The amount to load depends on the column size and peptide characteristics but can range from milligrams to grams.

  • Purification Run:

    • Run the scaled-up preparative method.

    • Monitor the chromatography at 220 nm and/or 280 nm.

    • Collect fractions across the main peak. The fraction size will depend on the peak width and desired purity.

  • Fraction Analysis and Pooling:

    • Analyze a small aliquot of each collected fraction using analytical HPLC and mass spectrometry to determine purity and identity.

    • Pool the fractions that meet the desired purity level (>95% is common for many applications).

    • Lyophilize the pooled fractions to obtain the final purified peptide as a dry powder.

References

Technical Support Center: Managing Fmoc-Phe-OH-13C6 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing solubility challenges encountered with Fmoc-Phe-OH-13C6 during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an isotopically labeled version of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, where six carbon atoms in the phenylalanine ring are replaced with the Carbon-13 isotope. This labeling is crucial for use in quantitative proteomics, metabolic studies, and as an internal standard in mass spectrometry-based applications, allowing for the differentiation and quantification of peptides.

Q2: I'm having trouble dissolving this compound. Is this expected?

Yes, this can be a common issue. Fmoc-Phe-OH, and by extension its 13C6 labeled counterpart, is known to be highly hydrophobic.[1] While it is generally soluble in standard solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), issues can arise depending on the concentration, solvent purity, and temperature.[1][2]

Q3: Does the 13C6 labeling affect the solubility compared to the standard Fmoc-Phe-OH?

The isotopic labeling is not expected to significantly alter the physicochemical properties, including solubility, compared to the unlabeled compound. The underlying hydrophobicity of the Fmoc-phenylalanine structure is the primary determinant of its solubility characteristics.

Q4: What are the recommended solvents for dissolving this compound?

The most commonly used and recommended solvents for dissolving Fmoc-Phe-OH and its derivatives are DMF and NMP.[1][3] For stock solutions, dimethyl sulfoxide (DMSO) can also be used, in which Fmoc-Phe-OH has high solubility.[4][5]

Q5: Are there any "greener" or alternative solvents that can be used?

Research into more environmentally friendly solvents for SPPS is ongoing. Some alternatives that have been explored for Fmoc-amino acids in general include N-butylpyrrolidone (NBP), γ-valerolactone (GVL), and mixtures containing 2-methyltetrahydrofuran (2-MeTHF).[6] However, their effectiveness for this compound specifically would need to be empirically determined.

Troubleshooting Guide

Problem: this compound is not dissolving completely in DMF or NMP at the desired concentration.

Possible Cause Suggested Solution
Low Solvent Quality Impurities in DMF, such as dimethylamine from degradation, can affect solubility and subsequent reactions.[3] Use fresh, high-purity, anhydrous grade DMF or NMP. Consider storing solvents over molecular sieves.
Concentration Too High The desired concentration may exceed the solubility limit under the current conditions. Try preparing a more dilute solution.
Low Temperature Solubility can be temperature-dependent. Gently warm the solution to 37°C and use sonication to aid dissolution.[4]
Slow Dissolution Rate The dissolution kinetics may be slow. Allow for longer mixing times, and use gentle agitation or sonication to expedite the process.

Problem: The this compound solution appears cloudy or forms a precipitate over time.

Possible Cause Suggested Solution
Aggregation Hydrophobic amino acid derivatives can aggregate in solution.[7] Sonication can help to break up aggregates. The use of additives that disrupt hydrogen bonding, such as LiCl, may also be beneficial in some cases, though this is more common for peptide aggregation on-resin.[8]
Moisture Contamination The presence of water can decrease the solubility of hydrophobic compounds in organic solvents. Ensure all glassware is dry and use anhydrous solvents.
Temperature Fluctuation A decrease in temperature can cause a previously dissolved compound to precipitate out of a saturated solution. Store solutions at a constant, appropriate temperature.

Quantitative Solubility Data

The following table summarizes publicly available solubility data for Fmoc-Phe-OH, which is expected to be a very close proxy for this compound.

SolventConcentrationObservationReference
DMF25 mmole in 50 mlClearly soluble[9]
DMSO≥ 38.7 mg/mLSoluble[4]
DMSO100 mg/mLSoluble (with ultrasound)[5]
Ethanol≥ 9.42 mg/mLSoluble (with ultrasound)[4]
Chloroform-Slightly soluble[2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS
  • Preparation: Ensure all glassware is thoroughly dried. Use fresh, anhydrous DMF or NMP.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration (e.g., 0.5 M).

  • Mixing: Stir the solution at room temperature. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

Protocol 2: Small-Scale Solubility Test

This protocol helps determine the approximate solubility of this compound in a specific solvent.

  • Preparation: Add a known, small amount of this compound (e.g., 5 mg) to a small, dry vial.

  • Solvent Addition: Add the test solvent in small, measured increments (e.g., 10 µL).

  • Mixing: After each addition, vortex or sonicate the vial for 1-2 minutes.

  • Observation: Observe for complete dissolution (a clear solution with no visible particles).

  • Calculation: Once the solid is fully dissolved, calculate the approximate solubility in mg/mL.

Visual Guides

Troubleshooting Workflow for Poor Solubility

G start Start: this compound does not dissolve check_solvent Check Solvent Quality (Fresh, Anhydrous) start->check_solvent sonicate_warm Apply Sonication and Gentle Warming (37°C) check_solvent->sonicate_warm check_concentration Is Concentration Too High? sonicate_warm->check_concentration dilute Prepare a More Dilute Solution check_concentration->dilute Yes consider_alt_solvent Consider Alternative Solvent (e.g., NMP, or add DMSO) check_concentration->consider_alt_solvent No success Solubility Issue Resolved dilute->success fail Issue Persists: Consult Senior Scientist dilute->fail consider_alt_solvent->success consider_alt_solvent->fail

Caption: Decision tree for troubleshooting poor solubility of this compound.

Logical Relationship of Factors Affecting Solubility

G Solubility This compound Solubility Compound Compound Properties (Hydrophobicity) Compound->Solubility Solvent Solvent Properties (Polarity, Purity) Solvent->Solubility Conditions External Conditions (Temp, Concentration) Conditions->Solubility Technique Dissolution Technique (Stirring, Sonication) Technique->Solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Minimizing Dipeptide Formation with Fmoc-Phe-OH-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dipeptide formation and other side reactions when using Fmoc-Phe-OH-¹³C₆ in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is dipeptide formation in the context of Fmoc-SPPS, and why is it a concern with Fmoc-Phe-OH-¹³C₆?

A1: Dipeptide formation is a side reaction where two amino acid residues couple together in solution before or during their attachment to the resin-bound peptide chain. In the case of Fmoc-Phe-OH-¹³C₆, this results in the formation of Fmoc-Phe-¹³C₆-Phe-¹³C₆-OH. This dipeptide can then be incorporated into the growing peptide chain, leading to a sequence with an undesired insertion, complicating purification and potentially affecting the final peptide's biological activity. While the ¹³C₆ isotopic labeling is not expected to significantly alter the chemical reactivity of Fmoc-Phe-OH, the principles of minimizing side reactions remain critical for ensuring the synthesis of a pure, isotopically labeled peptide.[1]

Q2: What are the primary causes of Fmoc-Phe-Phe-OH dipeptide formation?

A2: The primary cause of dipeptide formation is the unwanted activation of the carboxylic acid of an Fmoc-amino acid, which can then react with the amino group of another Fmoc-amino acid molecule in the coupling solution.[2] This can be exacerbated by:

  • High concentrations of reagents: Increased proximity of Fmoc-Phe-OH-¹³C₆ molecules can promote self-coupling.

  • Certain coupling reagents: Some activators, particularly when used in excess or under suboptimal conditions, can lead to higher levels of side reactions.[3]

  • Prolonged activation times: Allowing the activated Fmoc-Phe-OH-¹³C₆ to sit in solution for extended periods before addition to the resin increases the likelihood of dipeptide formation.

Q3: How can I detect the presence of Fmoc-Phe-Phe-¹³C₆-OH byproducts in my crude peptide?

A3: The most effective way to detect dipeptide byproducts is through mass spectrometry (MS) of the crude peptide after cleavage from the resin. You will observe a peak corresponding to the mass of your target peptide plus the mass of a phenylalanine residue (approximately 147.18 Da for the unlabeled portion, though in this case, the entire inserted dipeptide would be labeled). High-performance liquid chromatography (HPLC) can also reveal the presence of this impurity as a separate peak, which often co-elutes close to the main product, making purification challenging.[4]

Q4: What is diketopiperazine (DKP) formation, and how is it related to dipeptide synthesis?

A4: Diketopiperazine (DKP) formation is another common side reaction that occurs at the dipeptide stage of SPPS. After the second amino acid (in this case, Phe) is coupled and its Fmoc group is removed, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[5][6][7] This is particularly problematic with sequences containing proline as the second or third residue but can also occur with other amino acids like phenylalanine.[8] While distinct from dipeptide formation in the coupling solution, it is a critical side reaction to control at the dipeptide stage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Fmoc-Phe-OH-¹³C₆.

Issue 1: Mass spectrometry of the crude peptide shows a significant peak at [M+147] (or the mass of Phe), indicating dipeptide insertion.
Potential Cause Recommended Solution
Suboptimal Coupling Reagent/Protocol Use a coupling reagent known to minimize side reactions, such as HBTU or HATU, in combination with a non-nucleophilic base like DIEA. Pre-activate the Fmoc-Phe-OH-¹³C₆ for a short, controlled time (e.g., 1-2 minutes) before adding it to the deprotected resin.[4] Avoid carbodiimide-based activators like DCC without additives like HOBt, as they can be more prone to side reactions.
High Reagent Concentration Use the recommended equivalents of Fmoc-amino acid and coupling reagents (typically 2-5 equivalents relative to resin loading). Avoid unnecessarily high concentrations that can drive dipeptide formation in the solution phase.
Impure Fmoc-Phe-OH-¹³C₆ Ensure the purity of your Fmoc-Phe-OH-¹³C₆ is high (ideally >99%).[1] Impurities can interfere with the coupling reaction and lead to byproducts.
Issue 2: Low yield of the final peptide, with potential loss of the C-terminal dipeptide.
Potential Cause Recommended Solution
Diketopiperazine (DKP) Formation If synthesizing a peptide with Phe as the second residue, consider using a 2-chlorotrityl chloride resin. The steric hindrance of this resin can suppress DKP formation.[7] Alternatively, shorten the Fmoc deprotection time for the second amino acid.[7] Another strategy is to couple the first two amino acids as a pre-formed dipeptide (Fmoc-Xaa-Phe-OH), bypassing the vulnerable dipeptide stage on the resin.
Incomplete Deprotection Ensure complete Fmoc deprotection by performing a Kaiser test or other qualitative ninhydrin test before coupling the next amino acid.[4] Incomplete deprotection will lead to deletion sequences and lower overall yield.
Incomplete Coupling For difficult couplings, consider a double coupling protocol where the coupling step is repeated with fresh reagents.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Phe-OH-¹³C₆ using HBTU/DIEA

This protocol is designed to minimize dipeptide formation by using a rapid and efficient coupling method.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 7 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe-OH-¹³C₆ (3 equivalents) and HBTU (2.95 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Protocol 2: Minimizing Diketopiperazine Formation at the Dipeptide Stage

This protocol is recommended when phenylalanine is the second amino acid in the sequence.

  • Resin Selection: Start with a 2-chlorotrityl chloride resin.

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin according to standard protocols.

  • Fmoc Deprotection (First Amino Acid): Deprotect the first amino acid using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Phe-OH-¹³C₆: Couple Fmoc-Phe-OH-¹³C₆ using the optimized protocol described above (Protocol 1).

  • Fmoc Deprotection (Second Amino Acid): To minimize DKP formation, use a shorter deprotection time. For example, treat with 20% piperidine in DMF for a shorter duration (e.g., 2 x 5 minutes).[7]

  • Immediate Coupling of Third Amino Acid: Proceed immediately to the coupling of the third amino acid after washing to minimize the time the deprotected dipeptide is exposed to basic conditions.

Data Summary

Coupling Reagent/AdditiveTypical Side Reactions MinimizedRelative Coupling Efficiency
HBTU/HATU Racemization, dipeptide formationHigh
DIC/HOBt Dehydration of Asn/GlnModerate to High
PyBOP RacemizationHigh
COMU RacemizationVery High

Visualizations

Workflow for Minimizing Dipeptide Formation

G Workflow for Minimizing Dipeptide Formation cluster_prep Preparation cluster_coupling Optimized Coupling cluster_decision Quality Control cluster_continue Cycle Continuation cluster_troubleshoot Troubleshooting start Start SPPS swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection of N-terminal AA swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 activate Pre-activate Fmoc-Phe-OH-13C6 (e.g., with HBTU/DIEA for 1-2 min) wash1->activate couple Couple to Resin activate->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test wash2->kaiser decision Coupling Complete? kaiser->decision deprotect2 Fmoc Deprotection decision->deprotect2 Yes recouple Double Couple decision->recouple No next_aa Couple Next Amino Acid deprotect2->next_aa recouple->wash2

Caption: Optimized coupling workflow to reduce dipeptide formation.

Logical Relationship of Side Reactions at the Dipeptide Stage

G Side Reactions at the Dipeptide Stage cluster_spps SPPS Cycle cluster_side_reactions Potential Side Reactions cluster_outcomes Resulting Impurities resin Resin-NH2 couple1 Couple Fmoc-AA1-OH resin->couple1 deprotect1 Fmoc Deprotection couple1->deprotect1 couple2 Couple this compound deprotect1->couple2 deprotect2 Fmoc Deprotection of Phe couple2->deprotect2 dipeptide Dipeptide Formation (in solution) couple2->dipeptide During Activation dkp Diketopiperazine (DKP) Formation (on resin) deprotect2->dkp Post-Deprotection insertion Peptide with Phe-Phe Insertion dipeptide->insertion cleavage Cleavage of Dipeptide from Resin dkp->cleavage

Caption: Relationship between coupling/deprotection and side reactions.

References

Technical Support Center: Fmoc-Phe-OH-¹³C₆ in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of Fmoc-Phe-OH-¹³C₆ purity on peptide synthesis yield.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of Fmoc-Phe-OH-¹³C₆ critical for peptide synthesis?

The purity of the Fmoc-protected amino acid is a determining factor in the quality of the final peptide product.[1] High-purity starting materials are essential for achieving high peptide yield and purity, as they ensure the selective formation of desired peptide bonds.[2] Impurities can lead to a variety of issues, including reduced coupling efficiency, the formation of deletion sequences, and the generation of truncated or modified peptides, which complicates purification and can lead to erroneous research results.[3]

Q2: What are the most common impurities in Fmoc-Phe-OH-¹³C₆ and how do they affect synthesis?

Common impurities and their effects include:

  • Free Amino Acids (H-Phe-OH-¹³C₆): The presence of unprotected amino acids can lead to the double insertion of the amino acid into the peptide chain.[1][4] It can also compromise long-term storage by promoting autocatalytic Fmoc cleavage.[4] Suppliers often provide a GC-based method to quantify free amine content, with a limit of detection around 0.2%.[4]

  • Dipeptides (Fmoc-Phe-Phe-OH): These impurities can be incorporated into the growing peptide chain, resulting in the insertion of an extra amino acid residue.[1][4][5]

  • Acetic Acid: A serious contaminant that cannot be detected by RP-HPLC, acetic acid can cause permanent capping of the peptide chain, leading to truncated sequences.[1][4] Even trace amounts can have a significant impact due to its low molecular weight; for example, 0.1% acetic acid contamination can lead to up to 5% chain termination per cycle.[1]

  • β-Alanine Derivatives (Fmoc-β-Ala-OH): These can arise from the rearrangement of the reagent used for Fmoc introduction and lead to the insertion of an incorrect amino acid.[1][4]

Q3: What is considered an acceptable purity level for Fmoc-Phe-OH-¹³C₆ for successful Solid-Phase Peptide Synthesis (SPPS)?

For reliable and reproducible results in SPPS, it is recommended to use Fmoc-amino acids with a purity of ≥99.0% as determined by HPLC.[3][6] Additionally, specific limits on other impurities are crucial, such as free amino acid content (≤0.2%) and acetate content (≤0.02%).[1]

Q4: How does a marginal improvement in Fmoc-amino acid purity impact the overall yield of a long peptide?

The impact of starting material purity is cumulative. In SPPS, the overall yield is the product of the yield of each individual step (coupling and deprotection). Even a small decrease in efficiency at each step can lead to a dramatic reduction in the final yield of the desired peptide. For a 70-amino-acid peptide, increasing the efficiency of each step from 97% to 99.5% can increase the theoretical overall yield from 1.4% to 50%.[7] Therefore, even marginal improvements in the purity of Fmoc-amino acids can lead to significant increases in the overall peptide yield.[1]

Troubleshooting Guide

Issue: Low crude peptide yield or purity after synthesis.

This guide will help you troubleshoot common issues related to low peptide yield and purity that may be linked to the quality of your Fmoc-Phe-OH-¹³C₆.

TroubleshootingGuide start Low Crude Peptide Yield / Purity q1 Was the purity of the Fmoc-Phe-OH-¹³C₆ lot verified prior to use? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Action: Analyze the Fmoc-Phe-OH-¹³C₆ raw material. - Check for dipeptides, free amino acids, and acetate. - Use a new, high-purity (≥99%) lot if impurities are detected. a1_no->sol1 q2 Are deletion sequences of Phe-¹³C₆ observed in the mass spectrum? a1_yes->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Problem: Incomplete Coupling. Solutions: 1. Increase coupling time for the labeled amino acid. 2. Perform a double coupling for the Fmoc-Phe-OH-¹³C₆ step. 3. Ensure optimal activation of the amino acid before coupling. 4. Check for aggregation, especially in hydrophobic sequences. a2_yes->sol2 q3 Are sequences with double insertion of Phe-¹³C₆ observed? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Problem: Free amino acid impurity in the Fmoc-Phe-OH-¹³C₆ stock. Solution: - Verify the purity of the starting material with a method that detects free amino acids (e.g., GC). - Source Fmoc-Phe-OH-¹³C₆ with a specification of ≤0.2% free amino acid. a3_yes->sol3 q4 Are there significant truncated sequences terminating before the Phe-¹³C₆ addition? a3_no->q4 sol3->q4 sol4 Problem: Potential chain termination. Cause: Acetic acid impurity in the Fmoc-Phe-OH-¹³C₆. Solution: - Use Fmoc-amino acids with low acetate content (≤0.02%). - Consider other causes like incomplete deprotection in the previous cycle. q4->sol4 Yes end Consult further SPPS optimization guides for other potential issues (e.g., resin choice, cleavage, solvent quality). q4->end No SPPS_Workflow start Start: Peptide-Resin swell 1. Resin Swelling (e.g., DMF for 1 hour) start->swell deprotect 2. Fmoc Deprotection (20% piperidine in DMF, ~7 min) swell->deprotect wash1 3. Washing (e.g., 5x with DMF) deprotect->wash1 activate 4. Amino Acid Activation Dissolve Fmoc-Phe-OH-¹³C₆ and coupling reagent (e.g., HCTU) in solvent with base (e.g., DIPEA). wash1->activate couple 5. Coupling Add activated amino acid solution to the resin. Mix for at least 4 hours. activate->couple wash2 6. Washing (e.g., 3x with DMF) couple->wash2 kaiser 7. Optional: Kaiser Test (Check for complete coupling) wash2->kaiser repeat Repeat cycle for next amino acid kaiser->repeat

References

Best practices for washing resin after Fmoc-Phe-OH-13C6 coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and detailed protocols for the critical step of washing resin after the coupling of Fmoc-Phe-OH, including its isotopically labeled variant, Fmoc-Phe-OH-13C6, in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to thoroughly wash the resin after the coupling step?

A: Washing is a fundamental step in SPPS that ensures the removal of all soluble reagents and byproducts from the solid support.[1] Inadequate washing after the Fmoc-Phe-OH coupling can leave behind unreacted Fmoc-Phe-OH, excess coupling reagents (e.g., HBTU, DIC), and byproducts (e.g., HOBt, substituted urea). These contaminants can interfere with subsequent steps, leading to side reactions, incomplete deprotection, or undesired modifications of the growing peptide chain, ultimately reducing the purity and yield of the final product.[2]

Q2: What is the standard and most recommended solvent for washing the resin?

A: N,N-Dimethylformamide (DMF) is the most widely used and recommended solvent for washing in Fmoc-based SPPS.[3] Its effectiveness stems from its excellent ability to swell polystyrene-based resins, allowing for efficient penetration and removal of trapped reagents, and its high polarity, which effectively dissolves most reagents and byproducts used in the coupling reaction.[3][4]

Q3: How many times should the resin be washed after coupling?

A: A standard protocol typically involves washing the resin 3 to 5 times with DMF after the coupling step.[5][6] The goal is to ensure complete removal of all soluble materials. For difficult sequences or large-scale synthesis, increasing the number of washes may be necessary. The efficiency of washing is critical, as even minor residual impurities can accumulate over many synthesis cycles.[2]

Q4: Are there "greener" or alternative solvents that can be used instead of DMF?

A: Yes, due to regulatory concerns about DMF, several alternative solvents are being explored.[3] N-Methyl-2-pyrrolidone (NMP) is a common alternative with similar properties.[7] More environmentally friendly or "greener" solvents include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (2-MeTHF), and γ-valerolactone (GVL).[7][8] However, these solvents may have different resin-swelling properties and may require optimization of the synthesis protocol.[3][4]

Q5: Is it beneficial to use other solvents in addition to DMF in the washing sequence?

A: Some protocols recommend alternating washes between DMF and a less polar solvent like Dichloromethane (DCM) or a protic solvent like Isopropanol (IPA).[9] This can help remove a broader range of byproducts with different solubilities. A final wash with DCM can also be useful when the subsequent reaction step is performed in a solvent other than DMF.

Q6: Does the 13C6 isotopic label on this compound change the washing procedure?

A: No, the washing procedure is identical. The 13C6 label on the phenylalanine ring is a heavy isotope substitution that does not alter the chemical properties of the molecule with respect to its solubility or reactivity in the context of washing. Standard protocols for Fmoc-Phe-OH should be followed.

Q7: How can I be sure my coupling reaction was successful before I start washing?

A: Before proceeding to the wash, it is crucial to confirm the completion of the coupling reaction. The Kaiser test (or ninhydrin test) is a highly sensitive qualitative method used to detect the presence of free primary amines on the resin.[10][11] A negative Kaiser test (beads and solution remain yellow/colorless) indicates that all the free amines have been coupled and the reaction is complete.[12] If the test is positive (a blue color develops), the coupling is incomplete and a recoupling step is necessary before washing.[10][12]

Troubleshooting Guide

Issue 1: Final peptide analysis (e.g., by HPLC/MS) shows low purity or unexpected side products.

  • Possible Cause: Inadequate washing. Residual coupling reagents or unreacted Fmoc-amino acids from a previous cycle can lead to deletion sequences or other modifications.

  • Solution:

    • Increase Wash Volume/Frequency: Extend the standard 3-5 DMF washes to 5-7 washes. Ensure the solvent volume is sufficient to fully suspend the resin beads (typically 10 mL per gram of resin).

    • Incorporate an Alternating Solvent: After 3 DMF washes, perform 2 washes with Dichloromethane (DCM) to remove less polar byproducts, followed by another 2-3 washes with DMF.

    • Ensure Fresh Solvents: Always use fresh, high-purity solvents. Re-using solvents can introduce contaminants and reduce the final peptide purity.[2]

Issue 2: The Kaiser test is positive (blue beads) immediately after the coupling reaction.

  • Possible Cause: The coupling reaction is incomplete. This is a common issue with sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[13] This is a coupling problem, not a washing problem.

  • Solution:

    • Do Not Wash: Do not proceed to the washing step for the next cycle.

    • Recouple: Drain the reaction solution and perform a second coupling step using a fresh solution of the activated amino acid.

    • Re-test: After the second coupling, perform another Kaiser test to confirm completion before proceeding with the post-coupling washes.

Issue 3: Solvent drains very slowly through the resin bed, or the resin appears clumped.

  • Possible Cause: This is often a sign of peptide aggregation on the resin or physical degradation of the resin beads.[13] Poor resin swelling can also contribute.

  • Solution:

    • Gentle Agitation: Ensure agitation (shaking or nitrogen bubbling) is sufficient to suspend the beads but not so vigorous that it mechanically fragments them.[1]

    • Check Resin Quality: Use high-quality resins appropriate for your synthesis scale and method.

    • Solvent Check: Confirm that the solvent being used (e.g., DMF) is effectively swelling the resin. A poorly swollen resin will have restricted flow.

Data Summary: Properties of Common Washing Solvents

This table provides a comparison of solvents commonly used for resin washing in SPPS.

SolventBoiling Point (°C)Key Properties & Role in Washing
N,N-Dimethylformamide (DMF) 153Gold Standard: Excellent for swelling polystyrene resins, dissolves most reagents and byproducts. The primary wash solvent.[3]
N-Methyl-2-pyrrolidone (NMP) 202DMF Alternative: Similar properties to DMF, higher boiling point. Effective for washing and can disrupt aggregation.[7]
Dichloromethane (DCM) 40Secondary Wash: Less polar than DMF. Good for swelling resin and can help remove non-polar impurities. Often used in alternation with DMF.[3]
Isopropanol (IPA) 82Disrupting Wash: A protic solvent sometimes used to disrupt ionic interactions and wash away different types of byproducts.[9]
Detailed Experimental Protocol

Protocol: Standard Resin Washing After Fmoc-Amino Acid Coupling

This protocol outlines the standard procedure for washing the peptide-resin after a successful coupling step and prior to Fmoc deprotection.

  • Confirm Coupling Completion:

    • Take a small sample of resin beads (approx. 5-10 mg) and perform a Kaiser test.[11]

    • Proceed only if the test is negative (yellow/colorless). If positive (blue), perform a recoupling.[12]

  • Drain Reaction Vessel:

    • After confirming the coupling is complete, drain the coupling reaction mixture from the reaction vessel by filtration.

  • Perform DMF Washes:

    • Add fresh, peptide-grade DMF to the resin (approximately 10 mL per gram of initial resin loading).

    • Agitate the resin slurry via nitrogen bubbling or mechanical shaking for 60-90 seconds to ensure all beads are fully suspended and washed.[1]

    • Drain the DMF solvent completely.

    • Repeat this wash-and-drain cycle for a total of four to five times.[6]

  • (Optional) Perform Alternating Solvent Wash:

    • If synthesizing a known "difficult" sequence or if troubleshooting purity issues, perform two additional washes with DCM after the initial DMF washes, followed by two final DMF washes to re-swell the resin for the next step.

  • Proceed to Next Step:

    • After the final wash and draining, the peptide-resin is ready for the N-terminal Fmoc-deprotection step.

Visual Workflow and Troubleshooting Diagrams

Post_Coupling_Workflow start_node Coupling Reaction (this compound) decision_node Perform Kaiser Test: Is Coupling Complete? start_node->decision_node wash_node Wash Resin with DMF (4-5 cycles) decision_node->wash_node Yes (Negative Test) recouple_node Incomplete Coupling: Perform Recoupling Step decision_node->recouple_node No (Positive Test) process_node_style process_node_style end_node Ready for Fmoc Deprotection wash_node->end_node recouple_node->decision_node Re-test

Caption: Standard workflow for post-coupling validation and washing in SPPS.

Troubleshooting_Logic start_node Problem Detected: Low Purity or Slow Flow q1 Is solvent flow slow or is resin clumping? start_node->q1 q2 Is final peptide purity low? start_node->q2 sol1 Check for Aggregation - Use gentle agitation - Check resin bead integrity q1->sol1 Yes sol2 Increase Wash Cycles - Perform 5-7 DMF washes q2->sol2 Yes sol3 Use Alternating Solvents - Wash with DCM then DMF sol2->sol3 sol4 Use Fresh, High-Purity Solvents sol3->sol4

Caption: Troubleshooting logic for common issues related to resin washing.

References

Validation & Comparative

A Comparative Guide to Fmoc-Phe-OH-13C6 and Unlabeled Fmoc-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the choice of amino acid building blocks is paramount to the success of the final product. While structurally and chemically almost identical, Fmoc-L-phenylalanine (Fmoc-Phe-OH) and its stable isotope-labeled counterpart, Fmoc-L-phenylalanine-(phenyl-13C6) (Fmoc-Phe-OH-13C6), serve distinct yet complementary roles in modern research and development. This guide provides an objective comparison of their performance in peptide synthesis, supported by established principles and representative experimental data, to aid researchers in selecting the appropriate reagent for their specific application.

Core Functional Comparison: Synthesis vs. Application

The fundamental difference between unlabeled and 13C-labeled Fmoc-Phe-OH does not lie in their synthetic performance but in the ultimate application of the synthesized peptide. Stable isotope-labeled peptides are chemically and physically indistinguishable from their endogenous counterparts in terms of retention time, ionization efficiency, and fragmentation pathways.[1] This makes them ideal internal standards for quantitative analysis.

Unlabeled Fmoc-Phe-OH is the standard building block for synthesizing peptides intended for a wide array of applications, including therapeutic development, structure-activity relationship studies, and the creation of peptide-based biomaterials.[2][3] Its primary role is to incorporate a phenylalanine residue into a growing peptide chain.

This compound , on the other hand, is specifically employed for the synthesis of stable isotope-labeled (SIL) peptides. These SIL peptides are indispensable tools in quantitative proteomics, where they serve as internal standards for the highly accurate and precise quantification of proteins and their post-translational modifications in complex biological mixtures via mass spectrometry.[1][4][5] The six-dalton mass shift provided by the 13C6-labeled phenyl ring allows for the clear differentiation of the labeled internal standard from the naturally occurring (unlabeled) peptide.

Performance in Solid-Phase Peptide Synthesis (SPPS)

From a chemical synthesis perspective, the performance of this compound and unlabeled Fmoc-Phe-OH is virtually identical. The incorporation of 13C isotopes does not significantly alter the reactivity of the molecule in the context of standard solid-phase peptide synthesis (SPPS) protocols.

Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For carbon-13, the KIE is minimal. A reaction involving a 12C atom is typically only about 4% faster than the same reaction with a 13C atom.[6] In the multi-step process of SPPS, where coupling reagents are used in excess to drive reactions to completion, this minor difference in reaction rate is considered negligible and has no practical impact on the coupling efficiency, overall yield, or purity of the final peptide.

Expected Performance Data

Given the chemical equivalence and negligible KIE, a direct experimental comparison of coupling efficiency, yield, and purity between this compound and unlabeled Fmoc-Phe-OH is not a common subject of academic publications. However, based on standard outcomes of Fmoc-SPPS with high-quality reagents, the expected performance for the synthesis of a model peptide (e.g., a 10-mer) would be as follows. This table represents typical data rather than the results of a specific side-by-side experiment.

ParameterFmoc-Phe-OHThis compoundRemarks
Coupling Efficiency per Cycle >99%>99%Monitored by qualitative ninhydrin test or UV monitoring of Fmoc deprotection. No significant difference is expected.
Overall Crude Yield 75-90%75-90%Dependent on sequence, length, and resin loading. No significant difference is expected.
Crude Purity (by HPLC) >70%>70%Dependent on sequence complexity. Impurity profiles are expected to be similar. The purity of the starting amino acid is a critical factor.[7]
Final Purity (after HPLC) >98%>98%Both can be purified to high homogeneity using standard reversed-phase HPLC protocols.

Experimental Protocols

The following is a detailed methodology for a standard manual Fmoc-SPPS cycle, which is applicable for the incorporation of both unlabeled Fmoc-Phe-OH and this compound.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Amino Acids: Fmoc-protected amino acids (unlabeled or 13C6-labeled Fmoc-Phe-OH)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

SPPS Cycle for a Single Amino Acid Addition
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times) to remove excess reagents and by-products.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Applications

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Start: Resin (Solid Support) Swell 1. Swell Resin (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Amino Acid (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 5. Wash (DMF, DCM, IPA) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle FinalCleavage 6. Final Cleavage & Deprotection (TFA) Wash2->FinalCleavage Last AA Cycle->Deprotection Synthesis Cycle Purification 7. Purification (HPLC) FinalCleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application of Labeled vs. Unlabeled Peptides

Peptide_Applications SPPS Peptide Synthesis (SPPS) UnlabeledPeptide Unlabeled Peptide SPPS->UnlabeledPeptide yields LabeledPeptide 13C-Labeled Peptide (SIL-Peptide) SPPS->LabeledPeptide yields Unlabeled Unlabeled Fmoc-Phe-OH Unlabeled->SPPS Labeled This compound Labeled->SPPS Therapeutics Therapeutics & Drug Discovery UnlabeledPeptide->Therapeutics Bioassays Bioassays & Structural Studies UnlabeledPeptide->Bioassays QuantProteomics Quantitative Proteomics (Mass Spectrometry) LabeledPeptide->QuantProteomics Internal Standard PK_Studies Pharmacokinetic (PK) Studies LabeledPeptide->PK_Studies Tracer

Caption: Divergent applications of peptides synthesized with labeled vs. unlabeled Fmoc-Phe-OH.

Conclusion

The choice between this compound and unlabeled Fmoc-Phe-OH is dictated by the intended downstream application rather than any significant difference in their performance during peptide synthesis. Both reagents can be seamlessly integrated into standard Fmoc-SPPS protocols with the expectation of achieving comparable, high-quality results in terms of yield and purity. For researchers engaged in general peptide synthesis for therapeutic or biochemical studies, the standard unlabeled Fmoc-Phe-OH is the appropriate and cost-effective choice. For those in the fields of quantitative proteomics, metabolomics, and pharmacokinetic studies requiring precise quantification, the use of this compound to generate stable isotope-labeled internal standards is essential.

References

A Head-to-Head Comparison: Fmoc-Phe-OH-13C6 and Fmoc-Phe-OH-d8 for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for Fmoc-L-Phenylalanine (Fmoc-Phe-OH): the carbon-13 labeled Fmoc-Phe-OH-13C6 and the deuterium-labeled Fmoc-Phe-OH-d8.

This comparison delves into the key performance characteristics of each standard, supported by established principles in mass spectrometry. We will explore their chemical properties, chromatographic behavior, and fragmentation patterns, providing the necessary data to make an informed decision for your specific analytical needs.

Chemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of these internal standards is the first step in evaluating their suitability. The key difference lies in the type and location of the isotopic label, which directly impacts their mass and, as we will see, their behavior in mass spectrometric analyses.

PropertyFmoc-Phe-OH (Unlabeled)This compoundFmoc-Phe-OH-d8
Molecular Formula C24H21NO4C18¹³C6H21NO4C24H13D8NO4
Molecular Weight 387.43 g/mol 393.43 g/mol 395.48 g/mol
Mass Shift vs. Unlabeled N/A+6 Da+8 Da
Isotopic Purity N/ATypically ≥99%Typically ≥98%
Labeling NoneSix ¹³C atoms on the phenylalanine ringEight deuterium atoms on the phenylalanine ring and adjacent carbons

Mass Spectrometry Performance: A Comparative Analysis

The performance of an internal standard in a mass spectrometry-based assay is judged by its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. Here, we compare this compound and Fmoc-Phe-OH-d8 based on critical performance parameters.

Chromatographic Co-elution:

One of the most critical factors for a reliable internal standard is its ability to co-elute with the unlabeled analyte. This ensures that both compounds experience the same ionization conditions and potential matrix effects at the same time.

  • This compound: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts. This results in excellent co-elution, minimizing the risk of differential matrix effects and ensuring the most accurate quantification.

  • Fmoc-Phe-OH-d8: The substitution of hydrogen with deuterium can lead to a slight change in the molecule's hydrophobicity and interaction with the stationary phase of the liquid chromatography (LC) column. This "isotopic effect" can cause a noticeable retention time shift, with the deuterated compound often eluting slightly earlier than the unlabeled analyte. This separation can lead to inaccurate quantification if the two compounds experience different levels of ion suppression or enhancement from co-eluting matrix components. Studies have shown that deuterated peptides can elute several seconds earlier than their non-deuterated analogs in UPLC systems.

Isotopic Effects and Fragmentation:

The stability of the isotopic label and its influence on the fragmentation pattern are crucial for accurate mass spectrometric detection and quantification.

  • This compound: The ¹³C-label is chemically robust and does not typically influence the fragmentation pathways of the molecule. The fragmentation pattern of this compound is expected to be identical to that of the unlabeled analyte, with the corresponding mass shifts in the fragment ions. This predictability simplifies method development and ensures reliable quantification.

  • Fmoc-Phe-OH-d8: Deuterium labels, particularly on aromatic rings, are generally stable. However, the C-D bond is stronger than the C-H bond, which can sometimes lead to a "kinetic isotope effect." This effect can alter the fragmentation pattern and the relative abundance of fragment ions compared to the unlabeled analyte. While often minor, this can complicate the selection of quantification transitions and potentially impact accuracy.

Quantitative Accuracy:

Ultimately, the goal of using an internal standard is to achieve the highest possible quantitative accuracy.

  • This compound: Due to its superior co-elution and predictable fragmentation, ¹³C-labeled internal standards are widely considered the "gold standard" for quantitative mass spectrometry. They provide the most reliable correction for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.

  • Fmoc-Phe-OH-d8: While deuterium-labeled standards can provide acceptable results, the potential for chromatographic separation and altered fragmentation patterns introduces a higher risk of analytical bias. Careful validation is required to ensure that the chosen deuterated standard accurately reflects the behavior of the analyte under the specific experimental conditions.

Experimental Protocol: Quantitative Analysis of Fmoc-Phe-OH using a Stable Isotope-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of Fmoc-Phe-OH in a sample matrix using either this compound or Fmoc-Phe-OH-d8 as an internal standard.

1. Sample Preparation:

  • Accurately weigh or measure the sample containing Fmoc-Phe-OH.

  • Spike the sample with a known concentration of the chosen internal standard (this compound or Fmoc-Phe-OH-d8) at a concentration similar to the expected analyte concentration.

  • Perform sample extraction using an appropriate method (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Fmoc-Phe-OH.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B will be required to elute Fmoc-Phe-OH. (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fmoc-Phe-OH: Monitor the transition of the precursor ion [M+H]⁺ (m/z 388.1) to a characteristic product ion (e.g., m/z 179.1, corresponding to the fluorenylmethyloxy group).

      • This compound: Monitor the transition of the precursor ion [M+H]⁺ (m/z 394.1) to the corresponding ¹³C-labeled product ion (e.g., m/z 179.1).

      • Fmoc-Phe-OH-d8: Monitor the transition of the precursor ion [M+H]⁺ (m/z 396.2) to a characteristic product ion. The exact m/z of the product ion should be determined experimentally to account for any potential fragmentation differences.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard for their respective MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Mass Spectrometry-Based Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample containing Fmoc-Phe-OH Spike Spike with Internal Standard (this compound or -d8) Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract Reconstitute Reconstitute in LC Mobile Phase Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Result Result Quantify->Result Final Result

Caption: Experimental workflow for the quantitative analysis of Fmoc-Phe-OH using a stable isotope-labeled internal standard.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the quality and reliability of the data.

  • This compound is the recommended choice for applications demanding the highest level of accuracy and precision. Its co-elution with the unlabeled analyte and predictable fragmentation behavior minimize the potential for analytical errors.

  • Fmoc-Phe-OH-d8 can be a viable and more cost-effective alternative. However, researchers must be aware of the potential for chromatographic separation and altered fragmentation patterns. Thorough method validation is essential to ensure that any isotopic effects do not compromise the accuracy of the quantitative results.

For routine analyses where the highest accuracy is paramount, the investment in a ¹³C-labeled internal standard is often justified. For less demanding applications or when cost is a major consideration, a deuterium-labeled standard can be used effectively, provided that its performance is carefully evaluated and validated.

Verifying 13C Incorporation from Fmoc-Phe-OH-13C6: A Comparative Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled amino acids like Fmoc-Phe-OH-13C6 in peptide synthesis, accurate verification of 13C incorporation is critical. Mass spectrometry stands as the primary analytical technique for this purpose, offering a suite of methods to confirm the successful integration of the labeled phenylalanine residue. This guide provides a comparative overview of common mass spectrometry techniques, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

The fundamental principle behind using mass spectrometry to verify 13C incorporation lies in the mass difference between the naturally abundant 12C and the stable isotope 13C. Each successful incorporation of a 13C6-phenylalanine residue will result in a mass shift of +6 Da in the resulting peptide compared to its unlabeled counterpart. This mass difference is readily detectable by modern mass spectrometers.

Comparison of Key Mass Spectrometry Methods

The two most prevalent mass spectrometry techniques for analyzing peptides are Electrospray Ionization coupled with Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry. The choice between these methods often depends on the desired level of detail, sample complexity, and available instrumentation.

FeatureLC-ESI-MS/MSMALDI-TOF MS
Ionization Electrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sample Introduction Liquid Chromatography (LC) separationCo-crystallization with a matrix on a target plate
Mass Analyzer Quadrupole, Ion Trap, Orbitrap, TOFTime-of-Flight (TOF)
Resolution High to Ultra-highModerate to High
Fragmentation Tandem MS (MS/MS) capabilities for sequencingPost-Source Decay (PSD) or TOF/TOF for fragmentation
Primary Application Complex peptide mixtures, quantification, and sequencingHigh-throughput screening, analysis of simpler mixtures
Strengths Excellent for separating complex mixtures, provides detailed structural information through MS/MS, high sensitivity.[1][2][3]Fast analysis time, tolerant to some buffers and salts, good for intact mass determination of pure samples.[4][5][6]
Limitations Can be sensitive to sample contaminants, requires more extensive sample preparation.Can have lower resolution for complex mixtures, potential for signal suppression from contaminants.

Experimental Workflow for 13C Incorporation Verification

The general workflow for verifying 13C incorporation from this compound involves the synthesis of the peptide, followed by sample preparation and mass spectrometric analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) using this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Purification (e.g., HPLC) cleavage->purification quantification Quantification (e.g., UV-Vis) purification->quantification lcms LC-MS/MS Analysis quantification->lcms maldi MALDI-TOF MS Analysis quantification->maldi data_analysis Mass Shift Confirmation & Isotopic Pattern Analysis lcms->data_analysis maldi->data_analysis

General experimental workflow for verifying 13C incorporation.

Detailed Experimental Protocols

Below are detailed protocols for sample preparation and analysis using both LC-ESI-MS/MS and MALDI-TOF MS.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for complex samples or when precise quantification and sequence confirmation are required.

1. Sample Preparation:

  • Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating this compound at the desired position.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Solubilization: Dissolve the purified, lyophilized peptide in a solvent compatible with LC-MS analysis, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for analytical scale).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range to detect the precursor ions of both the unlabeled (if present) and 13C-labeled peptides.

    • MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the precursor ions of interest. This will confirm the peptide sequence and the location of the 13C6-phenylalanine residue.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the unlabeled and 13C-labeled peptides.

  • Confirm the +6 Da mass shift in the MS1 spectrum.

  • Analyze the MS/MS fragmentation pattern to verify the peptide sequence and pinpoint the location of the mass-shifted amino acid residue.

lcms_workflow start Purified Peptide Solution lc_injection Inject onto LC System start->lc_injection lc_separation Reverse-Phase C18 Separation lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Full Scan (Detect Precursor Ions) esi_ionization->ms1_scan dda_dia Data-Dependent/Independent Acquisition (DDA/DIA) ms1_scan->dda_dia ms2_scan MS/MS Fragmentation (Sequence Confirmation) dda_dia->ms2_scan data_analysis Data Analysis (Mass Shift & Fragmentation) ms2_scan->data_analysis end Verified Incorporation data_analysis->end

LC-ESI-MS/MS workflow.
Protocol 2: MALDI-TOF MS Analysis

This method is well-suited for rapid screening of purified samples to confirm the correct molecular weight.

1. Sample Preparation:

  • Peptide Synthesis, Cleavage, and Purification: Follow the same initial steps as for LC-MS/MS to obtain a purified peptide.

  • Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[7]

  • Sample-Matrix Co-crystallization:

    • Dried-Droplet Method: Mix the purified peptide solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[7]

    • Sandwich Method: Spot a thin layer of matrix solution on the target and let it dry. Then, spot the analyte solution on top and let it dry. Finally, add another layer of the matrix solution.[7]

2. MALDI-TOF MS Analysis:

  • Instrument Mode: Operate the instrument in positive ion, linear or reflectron mode. Reflectron mode will provide higher mass resolution.

  • Laser: Use a nitrogen laser (337 nm) to irradiate the sample spot.

  • Data Acquisition: Acquire mass spectra by averaging multiple laser shots across the sample spot.

3. Data Analysis:

  • Identify the peak corresponding to the monoisotopic mass of the 13C-labeled peptide.

  • Compare this to the theoretical mass and the mass of an unlabeled standard if available to confirm the +6 Da mass shift.

maldi_workflow start Purified Peptide co_crystallize Co-crystallize Peptide and Matrix on Target Plate start->co_crystallize matrix_prep Prepare MALDI Matrix Solution matrix_prep->co_crystallize load_instrument Load Target into MALDI-TOF MS co_crystallize->load_instrument laser_desorption Laser Desorption/Ionization load_instrument->laser_desorption tof_analysis Time-of-Flight Mass Analysis laser_desorption->tof_analysis data_analysis Data Analysis (Confirm Molecular Weight) tof_analysis->data_analysis end Verified Incorporation data_analysis->end

MALDI-TOF MS workflow.

Alternative Methods for Verification

While LC-MS and MALDI-TOF are the most common techniques, other methods can also be employed for verifying 13C incorporation.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide very high mass accuracy and resolution.[4] This allows for unambiguous determination of the elemental composition and confident confirmation of the mass shift due to 13C incorporation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For smaller, more volatile peptides or after hydrolysis of the peptide into its constituent amino acids, GC-MS can be used.[3][8] This is particularly useful for quantifying the enrichment of the labeled amino acid.

References

A Researcher's Guide to Isotopic Purity and Enrichment of Fmoc-Phe-OH-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, metabolomics, and drug development, the isotopic purity and enrichment of stable isotope-labeled compounds like Fmoc-Phe-OH-13C6 are critical for the accuracy and reliability of experimental results. This guide provides a comparative analysis of commercially available this compound, details the experimental protocols for verifying isotopic purity and enrichment, and offers a logical framework for selecting the most suitable product for your research needs.

Comparative Analysis of Commercially Available this compound

The selection of a high-quality isotopically labeled amino acid is paramount for sensitive applications such as quantitative proteomics and metabolic flux analysis. While a direct, independent comparative study of this compound from various suppliers is not publicly available, researchers can assess the quality based on the specifications provided by the manufacturers. The following table summarizes the isotopic purity and chemical purity of this compound and similar labeled phenylalanine products from prominent suppliers.

SupplierProduct NameIsotopic Enrichment/PurityChemical Purity
Cambridge Isotope LaboratoriesL-Phenylalanine-N-Fmoc (ring-¹³C₆, 99%)99% ¹³C98%
MedchemExpressFmoc-Phe-OH-¹³C₆Not specifiedNot specified
Sigma-AldrichFmoc-Phe-OH-¹³C₉,¹⁵N98 atom % ¹³C, 98 atom % ¹⁵N98% (CP)

Note: "CP" denotes chemical purity. Isotopic enrichment refers to the percentage of the labeled isotope in the molecule, while isotopic purity refers to the proportion of molecules that are labeled.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The isotopic purity and enrichment of this compound are primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative data on the isotopic distribution within the molecule.

Mass Spectrometry-Based Methods

Mass spectrometry is a highly sensitive technique for determining the isotopic composition of a sample by measuring the mass-to-charge ratio of ions.[] Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to separate the analyte of interest from complex mixtures before MS analysis.[]

Experimental Protocol: LC-MS for Isotopic Enrichment Analysis

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a series of dilutions to establish a calibration curve.

    • For complex samples, an extraction and purification step may be necessary to isolate the amino acid.[2][3][4]

  • Chromatographic Separation:

    • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Use a suitable column (e.g., C18) and a gradient elution method to achieve good separation of Fmoc-Phe-OH from potential impurities.

  • Mass Spectrometric Analysis:

    • The eluent from the LC system is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source.

    • Acquire mass spectra in full scan mode to detect the molecular ions of both the labeled ([M+6]+ for ¹³C₆) and unlabeled ([M]+) Fmoc-Phe-OH.

    • High-resolution mass spectrometers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) are recommended for their ability to resolve isotopic peaks with high accuracy.[5]

  • Data Analysis:

    • Integrate the peak areas of the isotopic clusters for the labeled and unlabeled species.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule and can be used to confirm the positions and extent of ¹³C labeling.[6]

Experimental Protocol: ¹³C NMR for Isotopic Purity Assessment

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

    • Use a high-purity NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.

    • The presence of strong signals corresponding to the six labeled carbon atoms in the phenyl ring and the absence or significant reduction of signals at the natural abundance ¹³C chemical shifts will confirm high isotopic enrichment.

  • Data Analysis:

    • Integrate the signals of the labeled carbons and any residual unlabeled carbons.

    • The ratio of these integrals can be used to estimate the isotopic purity.

Visualizing the Workflow and Selection Process

The following diagrams illustrate the general workflow for assessing isotopic purity and a logical flow for selecting a suitable isotopically labeled amino acid.

Workflow for Isotopic Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Purity & Enrichment Determination A Dissolution in appropriate solvent B Derivatization (if required for GC-MS) A->B D NMR Spectroscopy A->D C LC-MS or GC-MS Analysis B->C E Peak integration and isotopic ratio calculation C->E F Spectral analysis and signal integration D->F G Final assessment of isotopic purity and enrichment E->G F->G

Caption: General workflow for assessing the isotopic purity of this compound.

Selection Guide for Isotopically Labeled Amino Acids A Define Experimental Requirements (e.g., quantitative proteomics, metabolic labeling) B Identify Potential Suppliers A->B C Compare Supplier Specifications - Isotopic Enrichment - Chemical Purity - Price B->C D Request Certificate of Analysis (CoA) C->D E Perform In-house Quality Control (QC) (if necessary for highly sensitive applications) D->E E->C Does not meet requirements F Select Optimal Product E->F Meets requirements

Caption: Logical flow for selecting a suitable isotopically labeled amino acid.

Conclusion

The selection of high-purity this compound is a critical step in ensuring the quality of data in sensitive analytical applications. While this guide provides a framework for comparison and verification, researchers are encouraged to request certificates of analysis from suppliers and, for the most demanding applications, perform in-house validation using the described methodologies. By carefully evaluating the available products and verifying their isotopic enrichment, scientists can enhance the precision and reliability of their research findings.

References

A Comparative Guide: Fmoc-Phe-OH-¹³C₆ versus Boc-protected ¹³C-Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of protecting groups for amino acids is a critical decision that influences the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between two commonly used protected forms of ¹³C-labeled phenylalanine: Fmoc-Phe-OH-¹³C₆ and Boc-Phe-OH-¹³C₆. The comparison is supported by established principles of peptide chemistry and outlines experimental considerations for their use.

The primary distinction between these two compounds lies in the Nα-protecting group: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group versus the acid-labile tert-butoxycarbonyl (Boc) group. This fundamental difference dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions. The ¹³C₆-label on the phenylalanine ring serves as an isotopic tracer for downstream applications such as NMR-based structural studies or mass spectrometry-based quantitative proteomics, and does not significantly alter the chemical behavior of the protecting groups.

Core Chemical Differences and Strategic Implications

The choice between Fmoc and Boc chemistries revolves around the principle of orthogonality, which ensures that the Nα-protecting group can be removed without affecting the side-chain protecting groups or the linkage of the peptide to the solid support.[1]

  • Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) groups for side-chain protection.[2] The final cleavage from the resin is achieved with a strong acid like trifluoroacetic acid (TFA).[3]

  • Boc/Bzl Strategy: This strategy employs the acid-labile Boc group for Nα-protection and typically uses benzyl (Bzl)-based groups for side-chain protection, which are cleaved by a very strong acid such as hydrofluoric acid (HF).[1]

The milder conditions of the Fmoc strategy have made it the more popular choice for routine peptide synthesis.[3]

Quantitative Comparison of Synthetic Strategies

The following table summarizes the key quantitative and qualitative differences between the Fmoc and Boc strategies when incorporating ¹³C-labeled phenylalanine.

FeatureFmoc-Phe-OH-¹³C₆ (Fmoc/tBu Strategy)Boc-Phe-OH-¹³C₆ (Boc/Bzl Strategy)
Nα-Deprotection Reagent 20-50% Piperidine in DMF (mild base)[3]Trifluoroacetic acid (TFA) in DCM (strong acid)
Deprotection Conditions Mild, room temperatureHarsh, requires careful handling
Orthogonality High degree of orthogonality with acid-labile side-chain protecting groups.[1][2]"Quasi-orthogonal"; relies on differential acid lability between Boc and Bzl groups.
Compatibility with Modifications Excellent for sensitive post-translational modifications (e.g., phosphorylation, glycosylation).[3]Limited due to harsh acidic conditions for final cleavage (HF).[3]
Automation Readily automated; UV monitoring of Fmoc cleavage is possible.[3]Automation is less convenient and requires specialized equipment to handle corrosive reagents like HF.[2]
Aggregation Issues Can be more prone to aggregation in hydrophobic sequences due to the neutral state of the N-terminus after deprotection.Less prone to aggregation as the N-terminus is protonated after TFA deprotection, reducing hydrogen bonding.
Final Cleavage TFA with scavengers (e.g., water, TIPS).[3]Anhydrous HF, TFMSA, or other strong acids.
Safety Considerations Piperidine is toxic and requires careful handling.TFA is highly corrosive; HF is extremely hazardous and requires specialized equipment.
Cost of Reagents Generally considered to have a similar cost profile for standard reagents.Can be more expensive due to the need for specialized equipment for handling HF.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Phe-OH-¹³C₆ and Boc-Phe-OH-¹³C₆ into a peptide chain during solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-Phe-OH-¹³C₆

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for a C-terminal amide peptide.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe-OH-¹³C₆ (3-5 equivalents), a coupling reagent like HCTU (3-5 equivalents), and a base such as diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[4] Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (ninhydrin will not react with the secondary amine of the newly coupled amino acid, resulting in a negative test).[5]

Protocol 2: Incorporation of Boc-Phe-OH-¹³C₆

This protocol assumes a standard Boc/Bzl strategy on a Merrifield resin for a C-terminal acid peptide.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for at least 1 hour.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM (3-5 times) to remove TFA.

  • Neutralization: Neutralize the protonated N-terminus with a 5-10% solution of DIEA in DCM for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin with DCM (3-5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Phe-OH-¹³C₆ (3-5 equivalents) and a coupling reagent like HBTU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) for in-situ neutralization coupling.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm complete coupling.

Visualizing the Synthetic Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase peptide synthesis strategies.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Phe-OH-¹³C₆ + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle for next amino acid Cycle->Deprotection

Fmoc Solid-Phase Peptide Synthesis Cycle.

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-Phe-OH-¹³C₆ + Activator) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Cycle Repeat Cycle Wash3->Cycle for next amino acid Cycle->Deprotection

Boc Solid-Phase Peptide Synthesis Cycle.

Conclusion: Making an Informed Decision

The primary advantage of using Fmoc-Phe-OH-¹³C₆ lies in the mildness and orthogonality of the Fmoc/tBu strategy.[2][3] This makes it the preferred choice for the synthesis of a wide range of peptides, especially those containing sensitive functionalities or post-translational modifications. The ease of automation and monitoring further enhances its utility in high-throughput applications.

Conversely, Boc-Phe-OH-¹³C₆ and the associated Boc/Bzl strategy may offer an advantage in the synthesis of "difficult" or hydrophobic sequences that are prone to aggregation. The protonation of the N-terminus following TFA deprotection can improve solvation and coupling efficiency in such cases. However, the harsh reagents required for both deprotection and final cleavage necessitate specialized equipment and careful handling, limiting its broader application.

Ultimately, the choice between Fmoc-Phe-OH-¹³C₆ and Boc-Phe-OH-¹³C₆ should be guided by the specific requirements of the target peptide, the presence of sensitive functional groups, and the available laboratory infrastructure. For most standard applications, the Fmoc strategy offers a more convenient, safer, and versatile approach.

References

Quantitative Accuracy Using Fmoc-Phe-OH-13C6 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Fmoc-Phe-OH-13C6 as an internal standard for quantitative analysis by mass spectrometry, particularly in the context of peptide and protein quantification. The use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving high accuracy and precision in LC-MS/MS-based quantification. This document outlines the experimental data supporting the use of ¹³C-labeled standards, provides detailed experimental protocols, and visualizes relevant biological and experimental workflows.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection. By adding a known amount of an internal standard to a sample, any losses or variations in signal intensity of the target analyte can be normalized, leading to more accurate and reproducible results. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like ¹³C, are considered the most reliable choice. They co-elute with the analyte and experience similar ionization and fragmentation, thus providing the most accurate correction for experimental variability.

Comparison of Internal Standards: this compound vs. Alternatives

The choice of internal standard can significantly impact the quality of quantitative data. While various types of internal standards are available, ¹³C-labeled standards, such as this compound, offer distinct advantages over other options like deuterium-labeled standards.

FeatureThis compound (¹³C-labeled)Deuterium-labeled Standards (e.g., d5-Phe)Structural Analogs
Chemical Identity Identical to the native analyte, ensuring co-elution and similar ionization efficiency.[1][2]Nearly identical, but the C-D bond is stronger than the C-H bond, which can lead to slight chromatographic separation (isotopic effect).[1][2]Chemically different, leading to different retention times and ionization efficiencies.
Accuracy & Precision High accuracy and precision, often achieving low single-digit percent relative standard deviation (%RSD).[3]Generally good, but can be compromised by isotopic effects, leading to reduced accuracy.[1][2]Lower accuracy and precision due to differences in chemical and physical properties.
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement as it is affected by the matrix in the same way as the analyte.[1]Good compensation, but can be less effective if chromatographic separation occurs.Poor compensation for matrix effects.
Commercial Availability Becoming more widely available for common amino acids.Widely available for many compounds.Varies depending on the analyte.
Cost Generally higher than deuterium-labeled standards.Generally lower than ¹³C-labeled standards.Varies.

Table 1: Comparison of Different Types of Internal Standards.

Quantitative Performance Data

The following table summarizes typical performance data for peptide quantification using stable isotope dilution LC-MS/MS with ¹³C-labeled internal standards. While specific data for this compound is not extensively published in direct comparative studies, the data presented for other ¹³C-labeled peptide standards is representative of the expected performance.

ParameterTypical Performance with ¹³C-labeled ISReference
Accuracy 95-105% of the theoretical concentration.[4][5][4]
Precision (%CV) < 15% (often in the low single digits).[5][6][5][6]
Linearity (R²) > 0.99.[7][7]
Limit of Quantification (LOQ) Low fmol to amol on column, depending on the analyte and instrument sensitivity.[8]

Table 2: Typical Quantitative Performance Metrics for LC-MS/MS with ¹³C-labeled Internal Standards.

Experimental Protocols

This section provides a detailed methodology for the quantification of the neuropeptide Substance P in a biological matrix using a stable isotope-labeled internal standard containing ¹³C-labeled phenylalanine. This compound would be a key reagent in the synthesis of such a standard.

Sample Preparation (Plasma)
  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of the ¹³C-labeled Substance P internal standard solution (e.g., at a concentration of 10 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Substance P (unlabeled): Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).

      • ¹³C-labeled Substance P (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (mass shift corresponding to the number of ¹³C atoms).

    • Collision Energy and other MS parameters: To be optimized for each transition to achieve maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous Substance P and the ¹³C-labeled internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of a series of known concentrations of Substance P standards versus their concentrations.

  • Quantification: Determine the concentration of Substance P in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Experimental Workflow for Targeted Peptide Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound derived Internal Standard Sample->Spike_IS Extraction Protein Precipitation & Solid Phase Extraction Spike_IS->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Targeted peptide quantification workflow.

Signaling Pathway of Substance P

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC MAPK MAPK Pathway Activation Ca2->MAPK PKC->MAPK Inflammation Pro-inflammatory Response MAPK->Inflammation

References

A Researcher's Guide to Selecting Fmoc-Phe-OH-13C6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in peptide synthesis and drug development, the quality of isotopically labeled amino acids is paramount for generating reliable and reproducible results. This guide provides a framework for the comparative analysis of Fmoc-L-Phenylalanine (ring-13C6), or Fmoc-Phe-OH-13C6, from various manufacturers. Due to the limited availability of direct comparative studies, this guide presents a comprehensive set of recommended experimental protocols and data presentation templates to empower researchers to make informed decisions based on their specific needs.

Key Quality Parameters for Comparison

The critical quality attributes for this compound that directly impact its performance in solid-phase peptide synthesis (SPPS) and downstream applications are:

  • Chemical Purity: The presence of impurities can lead to the formation of deletion sequences or modified peptides, complicating purification and analysis.

  • Isotopic Enrichment: The percentage of 13C labeling in the phenyl ring is crucial for the sensitivity and accuracy of mass spectrometry-based analyses.

  • Enantiomeric Purity: The presence of the D-enantiomer can result in diastereomeric peptide impurities, which are often difficult to separate and can have different biological activities.

  • Solubility: Consistent solubility in standard SPPS solvents is essential for efficient and complete coupling reactions.

  • Performance in Peptide Synthesis: The ultimate test of quality is the performance of the amino acid in the synthesis of a model peptide, assessing coupling efficiency and the purity of the final product.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be used to collate data from different manufacturers' Certificates of Analysis or from in-house experimental evaluation.

Parameter Manufacturer A Manufacturer B Manufacturer C Ideal Specification
Chemical Purity (HPLC, %) e.g., 99.2e.g., 98.9e.g., 99.5≥ 99.0%
Isotopic Enrichment (Mass Spec, atom % 13C) e.g., 99.1e.g., 99.5e.g., 99.3≥ 99%
Enantiomeric Purity (% L-isomer) e.g., >99.8e.g., 99.7e.g., >99.9≥ 99.8%
Major Impurity 1 (if any, %) e.g., 0.3 (Unlabeled)e.g., 0.5 (Di-Fmoc)e.g., 0.2 (Unknown)As low as possible
Major Impurity 2 (if any, %) e.g., 0.2 (Fmoc-OH)e.g., 0.3 (Unlabeled)e.g., 0.1 (Fmoc-OH)As low as possible
Solubility in DMF (mg/mL at RT) e.g., >100e.g., >100e.g., >100Clear solution at working concentration
Test Peptide Purity (LC-MS, %) e.g., 95.2e.g., 93.8e.g., 96.1Highest achievable purity

Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Decision A Procure this compound from Manufacturers A, B, C B Review Certificate of Analysis A->B C Visual Inspection & Solubility Test B->C D HPLC Purity Analysis C->D E Mass Spectrometry for Isotopic Enrichment C->E F Chiral HPLC for Enantiomeric Purity C->F G Solid-Phase Synthesis of a Model Peptide D->G E->G F->G H LC-MS Analysis of Crude Peptide G->H I Comparison of Peptide Purity and Yield H->I J Select Optimal Supplier I->J

Caption: Experimental workflow for comparative analysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are proposed protocols for the key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of this compound and identify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)
  • Objective: To determine the atom percentage of 13C in the phenyl ring of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent such as acetonitrile.

  • Analysis: Infuse the sample directly into the mass spectrometer. Acquire the mass spectrum in the region of the molecular ion [M-H]-. The isotopic distribution of the molecular ion peak will be used to calculate the 13C enrichment. The theoretical mass of the fully 13C6-labeled compound will be higher than the unlabeled compound. The relative intensities of the mass peaks corresponding to different numbers of 13C atoms will be used to calculate the average enrichment.

Determination of Enantiomeric Purity by Chiral HPLC
  • Objective: To quantify the percentage of the L-enantiomer and detect any D-enantiomer impurity.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid, as recommended by the column manufacturer.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The enantiomeric purity is expressed as the percentage of the L-enantiomer peak area relative to the total area of both L- and D-enantiomer peaks.

Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)
  • Objective: To assess the practical performance of the this compound in the synthesis of a model peptide.

  • Model Peptide: A short, representative peptide sequence containing Phenylalanine, for example, Ac-Gly-Leu-Ala-Phe(13C6) -Val-Arg-NH2.

  • Synthesis Protocol:

    • Resin: Use a Rink Amide resin for a C-terminally amidated peptide.

    • Swell the resin: Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF and isopropanol.

    • Coupling:

      • Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including the test this compound) with a coupling reagent like HBTU (3.95 eq.) and a base like diisopropylethylamine (DIPEA) (8 eq.) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

    • Final Deprotection: Remove the N-terminal Fmoc group.

    • Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis of Crude Peptide:

    • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A water/acetonitrile gradient with 0.1% formic acid.

    • Analysis: Analyze the crude peptide to determine the purity and confirm the correct mass of the desired 13C6-labeled peptide. Compare the purity of the peptides synthesized with this compound from different manufacturers.

By systematically applying these protocols and documenting the results, researchers can build a robust internal database to guide the procurement of high-quality this compound, ensuring the success of their research endeavors.

A Comparative Guide to Fmoc-Phe-OH-13C6 and Fmoc-Phe-OH-13C9,15N in NMR Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is a cornerstone technique for elucidating the structure, dynamics, and interactions of proteins and peptides. The strategic incorporation of stable isotopes like 13C and 15N is essential for overcoming the inherent challenges of signal overlap and low sensitivity in larger biomolecules.[1] Among the array of available isotopically labeled amino acids, Fmoc-L-Phenylalanine derivatives with different labeling patterns offer distinct advantages for specific NMR applications. This guide provides an objective comparison of two such derivatives: Fmoc-Phe-OH-13C6, where the six carbons of the phenyl ring are labeled, and Fmoc-Phe-OH-13C9,15N, which is uniformly labeled with 13C at all nine carbon positions and with 15N at the amide nitrogen.

At a Glance: Key Differences and Applications

The choice between this compound and Fmoc-Phe-OH-13C9,15N fundamentally depends on the research question at hand. The 13C6-labeled variant serves as a selective probe for the aromatic side chain of phenylalanine, proving invaluable for studying protein-ligand interactions, dynamics of the aromatic ring, and for simplifying crowded spectral regions. In contrast, the fully labeled 13C9,15N version is the workhorse for de novo protein structure determination and detailed dynamics studies, as it enables a comprehensive suite of heteronuclear NMR experiments that rely on through-bond scalar couplings along the protein backbone and side chains.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters and suitability of each labeling scheme for various NMR applications. The values presented are typical and can vary depending on the specific protein, experimental conditions, and NMR spectrometer used.

FeatureThis compoundFmoc-Phe-OH-13C9,15N
Isotopic Labeling 13C on phenyl ring (Cδ1, Cδ2, Cε1, Cε2, Cζ, Cγ)Uniform 13C on all 9 carbons and 15N on the amide nitrogen
Primary Use Case Selective observation of the aromatic side chainFull protein structure and dynamics studies
Typical 1H-13C HSQC 5-6 cross-peaks in the aromatic regionCross-peaks for all C-H correlations (aliphatic and aromatic)
Typical 1H-15N HSQC No 15N signal from PheOne backbone amide cross-peak per Phe residue[2][3]
Backbone Resonance Assignment Not directly applicableEssential for standard triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB)
Side Chain Resonance Assignment Allows for assignment of aromatic 1H and 13CEnables full side-chain assignment through experiments like (H)CCH-TOCSY
Spectral Simplification High degree of simplification, reduces spectral crowdingLess simplification, but provides more comprehensive information
Relaxation Studies Allows for studies of aromatic ring dynamics (e.g., ring flips)Enables measurement of backbone and side-chain dynamics via 13C and 15N relaxation[4][5]
Protein-Ligand Interaction Studies Ideal for monitoring chemical shift perturbations of the phenyl ring upon ligand bindingProvides a more global view of structural changes upon ligand binding
Cost-Effectiveness Generally more cost-effective for targeted studiesHigher cost due to more extensive labeling

Experimental Protocols

To empirically compare the performance of these two labeled amino acids, a researcher would typically express a model protein containing one or more phenylalanine residues separately with each labeled compound. Below is a detailed methodology for this comparative study.

I. Protein Expression and Purification

This protocol is a general guideline for expressing a protein in E. coli using M9 minimal media, which is necessary for efficient incorporation of the labeled amino acids.

  • Vector Preparation: Subclone the gene of interest into a suitable E. coli expression vector (e.g., pET series) with an appropriate selection marker.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium and grow overnight at 37°C with shaking.

  • Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotic and either this compound or Fmoc-Phe-OH-13C9,15N (typically 100-200 mg/L) with the overnight culture. For the culture with Fmoc-Phe-OH-13C9,15N, 15NH4Cl should be used as the sole nitrogen source.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Purify the protein of interest using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Sample Preparation for NMR: Exchange the purified protein into an NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5, in 90% H2O/10% D2O or 100% D2O depending on the experiment). Concentrate the protein to a final concentration of 0.5-1.0 mM.[6][7][8]

II. NMR Spectroscopy

The following is a list of key NMR experiments to be performed on each protein sample to highlight the differences between the two labeling schemes.

  • 1H-15N HSQC (for the 13C9,15N labeled sample): This 2D experiment will show a correlation for the backbone amide proton and nitrogen of each phenylalanine residue, serving as a fingerprint of the protein's folded state.[2][3]

  • 1H-13C HSQC: This 2D experiment will reveal the key differences.

    • This compound labeled sample: The spectrum will only show cross-peaks in the aromatic region corresponding to the 1H-13C correlations of the phenyl ring.[9][10]

    • Fmoc-Phe-OH-13C9,15N labeled sample: The spectrum will display cross-peaks for all protonated carbons, including the Cα-Hα and Cβ-Hβ in the aliphatic region and the aromatic CH correlations.

  • Triple-Resonance Experiments (for the 13C9,15N labeled sample): A suite of 3D experiments such as HNCA, HN(CO)CA, and HNCACB should be performed to establish the backbone resonance assignments of the protein.

  • NOESY-based Experiments:

    • 15N-edited NOESY-HSQC (for the 13C9,15N labeled sample): To obtain distance restraints between backbone amide protons.

    • 13C-edited NOESY-HSQC (for both samples): This will be particularly informative for the 13C6 labeled sample to identify interactions between the phenyl ring and other protons in the protein or with a ligand.

  • Relaxation Experiments (for the 13C9,15N labeled sample): T1, T2, and {1H}-15N heteronuclear NOE experiments can be performed to probe the dynamics of the protein backbone at the location of the phenylalanine residues.[4][5]

Visualizing the Workflow and Isotopic Labeling

To better illustrate the experimental process and the differences in isotopic labeling, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_nmr NMR Spectroscopy & Analysis Expression1 Protein Expression (with this compound) Purification1 Purification Expression1->Purification1 Expression2 Protein Expression (with Fmoc-Phe-OH-13C9,15N) Purification2 Purification Expression2->Purification2 NMR_Sample1 NMR Sample 1 Purification1->NMR_Sample1 NMR_Sample2 NMR Sample 2 Purification2->NMR_Sample2 NMR_Exp Comparative NMR Experiments NMR_Sample1->NMR_Exp Side-chain focused NMR_Sample2->NMR_Exp Backbone & Side-chain Data_Analysis Data Analysis & Spectral Comparison NMR_Exp->Data_Analysis Conclusion Conclusion on Optimal Labeling Data_Analysis->Conclusion

Comparative experimental workflow for evaluating the two labeling schemes.

isotopic_labeling cluster_13C6 This compound cluster_13C9_15N Fmoc-Phe-OH-13C9,15N Cg1 Cd1 Cδ1 Cg1->Cd1 Ce1 Cε1 Cd1->Ce1 Cd2 Cδ2 Cd2->Cg1 Cz1 Ce1->Cz1 Ce2 Cε2 Ce2->Cd2 Cz1->Ce2 Ca1 Cb1 Ca1->Cb1 Co1 C' Ca1->Co1 N1 N Ca1->N1 Cb1->Cg1 Cg2 Cd3 Cδ1 Cg2->Cd3 Ce3 Cε1 Cd3->Ce3 Cd4 Cδ2 Cd4->Cg2 Cz2 Ce3->Cz2 Ce4 Cε2 Ce4->Cd4 Cz2->Ce4 Ca2 Cb2 Ca2->Cb2 Co2 C' Ca2->Co2 N2 N Ca2->N2 Cb2->Cg2

Isotopic labeling patterns of the two Fmoc-Phe-OH derivatives.

Conclusion

The selection between this compound and Fmoc-Phe-OH-13C9,15N for NMR studies is a strategic decision that should be guided by the specific research objectives. For studies focused on the role of the phenylalanine side chain in molecular recognition, conformational changes, or dynamics, the selective labeling of this compound offers a powerful and cost-effective approach to simplify spectra and isolate the signals of interest. Conversely, for comprehensive structural and dynamic characterization of a protein, the uniform labeling provided by Fmoc-Phe-OH-13C9,15N is indispensable, as it enables the full suite of modern heteronuclear NMR experiments. By understanding the distinct advantages of each labeling pattern, researchers can optimize their experimental design to extract the most insightful information from their NMR studies.

References

Benchmarking Peptide Synthesis Success Rates with Fmoc-Phe-OH-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and fidelity of peptide synthesis are critical for reproducible research and the development of novel therapeutics. Variations in reagents, protocols, and automated synthesizers can significantly impact the purity and yield of the final peptide product. This guide provides a framework for benchmarking the success rate of peptide synthesis using a stable isotope-labeled amino acid, Fmoc-Phe-OH-13C6, as a sensitive probe for incorporation efficiency. By precisely tracking the incorporation of this labeled residue, researchers can objectively compare different synthesis methodologies and optimize their protocols for challenging sequences.

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables present illustrative data comparing the success rates of incorporating this compound into a model peptide sequence (Ac-Gly-Ala-Val-Phe -Leu-Ile-Gly-NH2) under various conditions. The success rate is defined as the percentage of the final peptide product that correctly incorporates the 13C6-labeled Phenylalanine, as determined by mass spectrometry.

Table 1: Comparison of Coupling Reagents

Coupling ReagentActivation Time (min)Incorporation Success Rate (%)Key Observations
HBTU/DIPEA598.5Standard, reliable coupling with minimal side reactions.
HATU/DIPEA599.2Higher efficiency, especially for sterically hindered amino acids.
DIC/Oxyma1097.8Cost-effective option, may require longer reaction times.

Table 2: Impact of Synthesis Scale on Success Rate

Synthesis Scale (mmol)Synthesizer ModelIncorporation Success Rate (%)Crude Purity (%)
0.1Model A98.792
0.1Model B97.989
0.5Model A97.588
0.5Model B96.885

Table 3: Benchmarking Against a "Difficult" Sequence

A known "difficult" sequence prone to aggregation was synthesized to benchmark performance under challenging conditions.[1][2] Standard Sequence: Ac-Gly-Ala-Val-Phe -Leu-Ile-Gly-NH2 Difficult Sequence: Ac-Val-Ile-Val-Phe -Val-Ile-Val-NH2

Sequence TypeCoupling ReagentIncorporation Success Rate (%)Notes
StandardHATU/DIPEA99.2High efficiency expected and observed.
DifficultHATU/DIPEA91.5Aggregation during synthesis likely hindered coupling efficiency.[1]
DifficultHATU/DIPEA + Pseudoproline Dipeptide96.8Incorporation of a structure-disrupting dipeptide improved the success rate.

Experimental Protocols

A detailed protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry is provided below. This protocol outlines the steps for incorporating this compound into a target peptide sequence for benchmarking purposes.

1. Resin Preparation:

  • Resin Selection: Choose a suitable resin based on the C-terminus of the desired peptide (e.g., Rink Amide resin for a C-terminal amide).[3]

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes prior to the first amino acid coupling.[3]

2. Amino Acid Coupling Cycle:

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for this compound and other residues):

    • Prepare the activated amino acid solution:

      • Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

  • Add a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

4. Analysis of Incorporation Success Rate:

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess its purity.[4] The chromatogram will show a major peak for the desired product and minor peaks for impurities.[5]

  • Mass Spectrometry (MS):

    • Analyze the crude peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the molecular weight of the major species.[5][6]

    • The expected mass of the peptide containing 13C6-Phenylalanine will be 6 Da greater than the unlabeled version.

    • The incorporation success rate is calculated by comparing the peak intensity of the correctly labeled peptide to the sum of intensities of all peptide-related peaks (including deletions or unlabeled species).[7]

Visualizations

The following diagrams illustrate the key processes involved in benchmarking peptide synthesis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_benchmarking Benchmarking resin 1. Resin Swelling deprotection 2. Fmoc Deprotection resin->deprotection coupling 3. This compound Coupling deprotection->coupling cycle 4. Repeat for Remaining Residues coupling->cycle cleavage 5. Cleavage & Deprotection cycle->cleavage hplc 6. RP-HPLC Analysis (Purity) cleavage->hplc ms 7. Mass Spectrometry (Incorporation Rate) hplc->ms data 8. Data Comparison ms->data optimization 9. Protocol Optimization data->optimization

Caption: Experimental workflow for benchmarking peptide synthesis success rates.

signaling_pathway cluster_inputs Input Variables cluster_process Synthesis & Analysis cluster_outputs Performance Metrics reagents Coupling Reagents synthesis Fmoc-SPPS with This compound reagents->synthesis synthesizer Synthesizer Model synthesizer->synthesis sequence Peptide Sequence (Standard vs. Difficult) sequence->synthesis analysis HPLC & Mass Spectrometry synthesis->analysis incorporation Incorporation Success Rate (%) analysis->incorporation purity Crude Purity (%) analysis->purity yield Overall Yield (mg) analysis->yield

Caption: Logical relationship of variables in peptide synthesis benchmarking.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-Phe-OH-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-Phe-OH-13C6, a stable isotope-labeled amino acid derivative.

Immediate Safety and Handling Precautions

While Fmoc-Phe-OH and its isotopically labeled counterparts are not classified as hazardous, adherence to standard laboratory safety protocols is essential.[1][2] Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[2][3] In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2][3]

  • After skin contact: Wash the affected area thoroughly with soap and plenty of water.[1][2][3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1][2][3]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[1][2][3]

Accidental spills should be managed by sweeping up the solid material, avoiding dust formation, and placing it in a suitable, closed container for disposal.[1][2] Prevent the substance from entering drains or the environment.[1][2][3]

Understanding this compound Disposal

This compound contains a stable, non-radioactive isotope of carbon (Carbon-13).[4][5] Unlike radioactive isotopes, stable isotopes do not decay or emit radiation.[4] Therefore, the disposal procedures for this compound are the same as for the unlabeled Fmoc-Phe-OH.[4][] The waste is treated as a standard chemical waste, and its disposal is governed by local, state, and federal regulations.[2][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Fmoc-Phe-OH.

PropertyValue
CAS Number 35661-40-6
Molecular Formula C₂₄H₂₁NO₄
Molecular Weight 387.43 g/mol
Melting Point 180 - 187 °C
Storage Temperature 2 - 8 °C
Appearance White to light yellow crystalline powder

Step-by-Step Disposal Protocol

Follow this detailed protocol for the proper disposal of this compound:

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous chemical waste.

    • Do not mix with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.

  • Containerization:

    • Place the solid this compound waste into a designated, leak-proof, and sealable container.

    • The container should be compatible with the chemical and clearly labeled.

  • Labeling:

    • Label the waste container with "this compound Waste" and include the date of accumulation.

    • Ensure the label is legible and securely attached to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep it away from incompatible materials.

  • Disposal:

    • Dispose of the waste through your institution's chemical waste disposal program or a licensed chemical waste disposal contractor.

    • Follow all applicable local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_storage Waste Management cluster_disposal Final Disposition A Unused this compound or Contaminated Labware B Segregate as Non-Hazardous Chemical Waste A->B C Place in Labeled, Sealed Container B->C D Store in Designated Waste Accumulation Area C->D E Arrange for Pickup by Licensed Waste Contractor D->E F Transport to Approved Waste Facility E->F G Final Disposal in Accordance with Regulations F->G

References

Essential Safety and Logistical Information for Handling Fmoc-Phe-OH-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Fmoc-Phe-OH-13C6. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Hand Protection Nitrile or latex glovesProvides a barrier against skin contact with the solid compound and solutions.[1][3][4] Gloves should be inspected before use and removed properly to avoid skin contact.
Eye/Face Protection Safety glasses with side-shields or safety gogglesProtects eyes from dust particles of the solid compound and from splashes of solutions.[1][3][4][5] Conforming to EN166 (EU) or NIOSH (US) standards is recommended.[5][6]
Respiratory Protection N95 (US) or P1 (EN 143) dust maskRecommended when handling the powder outside of a fume hood to prevent inhalation of nuisance dust.[6][7] Not generally required if handled in a well-ventilated area or a fume hood.
Body Protection Laboratory coatProtects skin and clothing from spills and contamination.[1][3]
Foot Protection Closed-toe shoesPrevents injuries from dropped items or spills in the laboratory.[1][3]

Operational Plan: Step-by-Step Handling Procedures

The following protocols detail the safe handling of this compound from receipt to its use in experimental procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is typically 2-8°C.[7] Keep the container tightly closed.[5]

Preparation for Use (Weighing and Dissolving)
  • Area Preparation: Ensure the weighing area, typically a chemical fume hood or a ventilated balance enclosure, is clean and free of clutter.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Carefully open the container.

    • Use a clean spatula to transfer the desired amount of this compound powder to a tared weighing vessel.

    • Avoid creating dust. If dust is generated, ensure adequate ventilation is in place.[5][6]

    • Close the container tightly after weighing.

  • Dissolving:

    • In a chemical fume hood, add the weighed solid to the desired solvent (e.g., Dimethylformamide - DMF).

    • Stir or sonicate until the solid is completely dissolved.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow involves coupling the amino acid to a resin-bound peptide chain after the removal of the N-terminal Fmoc protecting group from the preceding amino acid.

  • Fmoc Deprotection: The Fmoc group on the resin-bound peptide is typically removed using a solution of 20% piperidine in DMF.[8][9]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Amino Acid Activation and Coupling:

    • The carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU/HOBt/DIPEA or DIC/OxymaPure).

    • The activated amino acid solution is then added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.[10]

  • Washing: After the coupling reaction is complete, the resin is washed with DMF to remove any unreacted reagents and byproducts.

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory safety and environmental protection.

  • Solid Waste:

    • Dispose of any unused this compound solid and any contaminated consumables (e.g., weighing paper, gloves, spatulas) in a designated solid chemical waste container.

    • Follow your institution's and local regulations for chemical waste disposal.

  • Liquid Waste:

    • Solutions containing this compound, as well as waste from the peptide synthesis steps (e.g., piperidine solutions, DMF washes), should be collected in a designated halogenated or non-halogenated solvent waste container, depending on the solvents used.

    • Do not discharge chemical waste into the environment.[5]

  • Decontamination:

    • Clean any spills immediately with an appropriate absorbent material.

    • Wash any contaminated glassware or equipment thoroughly.

Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_use Experimental Use (SPPS) cluster_disposal Waste Disposal storage Receiving & Storage weighing Weighing in Ventilated Area storage->weighing dissolving Dissolving in Fume Hood weighing->dissolving solid_waste Solid Waste Collection weighing->solid_waste deprotection Fmoc Deprotection of Resin dissolving->deprotection liquid_waste Liquid Waste Collection dissolving->liquid_waste coupling Coupling of this compound deprotection->coupling washing Resin Washing coupling->washing coupling->liquid_waste washing->liquid_waste caption Safe Handling Workflow for this compound

Caption: Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.